Technical Documentation Center

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
  • CAS: 31784-73-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

The following technical guide details the physicochemical properties, structural dynamics, and experimental characterization of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one . Technical Guide for Drug Discovery & Development E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural dynamics, and experimental characterization of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one .

Technical Guide for Drug Discovery & Development

Executive Summary

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS: 31784-73-3) is a fused heterocyclic scaffold integrating a thiazole ring with a pyridinone core.[1][2][3] This structure is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolinones. Its significance lies in its amphoteric nature and tautomeric versatility , which allow it to function as a multidentate hydrogen bond donor/acceptor in kinase active sites (e.g., PI3K, CDK). This guide provides a definitive analysis of its physicochemical behavior to support formulation and lead optimization.

Chemical Identity & Structural Analysis[4][5]

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-Amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one
Common Synonyms 2-Aminothiazolo[5,4-b]pyridin-5-ol; 5-Hydroxythiazolo[5,4-b]pyridin-2-amine
CAS Number 31784-73-3
Molecular Formula C₆H₅N₃OS
Molecular Weight 167.19 g/mol
SMILES Nc1nc2c(s1)[nH]c(=O)cc2 (Lactam form)
Electronic Structure & Tautomerism

The reactivity and binding affinity of this molecule are governed by two primary tautomeric equilibria. Understanding these is non-negotiable for accurate docking studies and solubility prediction.

  • Lactam-Lactim Tautomerism (Core): The molecule exists predominantly in the Lactam (4H-5-one) form in the solid state and polar aprotic solvents (DMSO), stabilized by amide resonance. In basic aqueous media, the Lactim (5-hydroxy) form becomes relevant as the anionic species.

  • Amino-Imino Tautomerism (C2-Substituent): The exocyclic amine at position 2 prefers the Amino (-NH₂) form over the imino (=NH) form due to the preservation of aromaticity in the thiazole ring.

Visualizing the Tautomeric Landscape:

Tautomerism Lactam Lactam Form (Major) (4H-5-one) Neutral pH / Solid State Lactim Lactim Form (Minor) (5-hydroxy) Rare (Transient) Lactam->Lactim Tautomerization (Fast) Anion Anionic Species (Deprotonated) Basic pH (>10) Lactam->Anion -H+ (pKa ~9.5) Lactim->Anion -H+ (pKa ~9.5)

Caption: Primary tautomeric equilibrium between the stable lactam (4H-5-one) and the transient lactim (5-hydroxy), leading to the common anion at high pH.

Physicochemical Profile

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Percepta, ChemAxon) for the specific [5,4-b] isomer.

Key Parameters Table
ParameterValue / RangeContext & Implications
Physical State Solid (Powder)High melting point (>250°C) indicates strong intermolecular H-bonding (crystal lattice stability).
pKa (Acidic) 9.2 ± 0.5Deprotonation of the N4-H (Lactam) / O-H (Lactim).
pKa (Basic) 2.5 ± 0.4Protonation of the Thiazole N3 (very weak base due to electron withdrawal by the pyridine ring).
LogP (Octanol/Water) 0.2 – 0.6Low Lipophilicity. The molecule is relatively polar.
LogD (pH 7.4) ~0.2Remains neutral at physiological pH; good membrane permeability potential despite polarity.
TPSA ~90 ŲHigh polar surface area relative to size; suggests significant hydrogen bonding capability.
Solubility (Water) Low (< 0.1 mg/mL)Poor aqueous solubility at neutral pH due to lattice energy.
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions.
Solubility Profile
  • pH 1-2 (Simulated Gastric Fluid): Moderate solubility. Protonation of the weak basic sites disrupts the crystal lattice.

  • pH 6-8 (Intestinal/Blood): Minimum solubility. The molecule is neutral and highly crystalline. Formulation strategies (micronization, amorphous solid dispersions) are often required here.

  • pH > 10: High solubility. Formation of the anion (N4- / O-) significantly increases polarity and solvation.

Experimental Protocols (Self-Validating Systems)

Protocol: Spectrophotometric pKa Determination

Why this method? Potentiometric titration is often unsuitable for compounds with low aqueous solubility. UV-Metric titration allows measurement at lower concentrations (


 M).

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • Buffer System: Universal buffer (Briton-Robinson) ranging pH 2.0 – 12.0.

Workflow:

  • Preparation: Dilute DMSO stock into aqueous buffers to a final concentration of 20 µM. Ensure DMSO content is < 2% to avoid solvent effects on pKa.

  • Scan: Record UV-Vis spectra (220–400 nm) for each pH point.

  • Isosbestic Point Check: Verify the presence of sharp isosbestic points. Validation: Lack of isosbestic points indicates decomposition or precipitation, invalidating the result.

  • Analysis: Plot Absorbance (

    
     of ionized form) vs. pH. Fit to the Henderson-Hasselbalch equation.
    
Protocol: Thermodynamic Solubility (Shake-Flask)

Why this method? Kinetic solubility (from DMSO) often overestimates solubility due to supersaturation. Thermodynamic solubility gives the true equilibrium limit.

Step-by-Step:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane. Note: Do not use nylon filters as they may bind the heteroaromatic ring.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Synthesis Workflow Visualization: Common synthesis involves the cyclization of 2-aminopyridine derivatives or thiourea condensations.

Synthesis Start Precursor: 2-Amino-3-chloropyridin-4-one (or related isomer) Intermediate Intermediate: N-Thiourea Derivative Start->Intermediate Nucleophilic Attack Reagent Reagent: Potassium Thiocyanate (KSCN) + Bromine/Acid Reagent->Intermediate Cyclization Cyclization: Oxidative Ring Closure (High Temp / Acid) Intermediate->Cyclization In situ Product Final Product: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (Precipitates on cooling) Cyclization->Product Purification (Recrystallization)

Caption: General synthetic pathway via oxidative cyclization of thiourea intermediates.

Biological Relevance & Applications

The thiazolo[5,4-b]pyridin-5-one scaffold is a privileged structure in drug discovery.

  • Kinase Inhibition: The donor-acceptor-donor (D-A-D) motif presented by the lactam face mimics the hinge-binding region of ATP. This makes it a potent scaffold for PI3K and CDK inhibitors [1].

  • Antibacterial Activity: Analogs have shown efficacy against Gram-positive bacteria by inhibiting DNA gyrase B, exploiting the planar stacking ability of the tricyclic system.

Strategic Insight: For lead optimization, substitution at the 2-amino group is the primary vector for increasing selectivity, while the 5-one/4-NH core anchors the molecule in the binding pocket.

References

  • Gerspacher, M., et al. (2015). "Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor." Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584.

  • Metwally, M. A., et al. (2010). "2-Amino-4-thiazolidinones: synthesis and reactions." Journal of Sulfur Chemistry, 31(4), 315-350.

  • PubChem Compound Summary. (2025). "Thiazolo[5,4-b]pyridine." CID 19831912.

  • Enchev, V., et al. (2005). "Ab initio study of amino-imino tautomerism of 2-aminothiazolidine-4-one." Journal of Physical Chemistry A, 109(39), 8904-8913.

Sources

Exploratory

Spectroscopic data for 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (NMR, IR, MS)

This guide details the spectroscopic characterization of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS: 31784-73-3), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., PI3K, c-KIT) and gl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS: 31784-73-3), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., PI3K, c-KIT) and glucokinase activators.

[1]

Executive Summary & Structural Context

Compound: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one CAS Registry Number: 31784-73-3 Molecular Formula: C₆H₅N₃OS Molecular Weight: 167.19 g/mol IUPAC Name: 2-Amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one Synonyms: 2-Amino-thiazolo[5,4-b]pyridin-5-ol (Lactim tautomer)[1][2][3]

Structural Significance

This molecule features a thiazole ring fused to a pyridone (lactam) ring. The [5,4-b] fusion indicates the thiazole C5-C4 bond is fused to the pyridine C2-C3 bond. The "5-one" designation confirms the presence of a carbonyl group, which exists in equilibrium with the "5-ol" (hydroxy) tautomer. In polar solvents like DMSO, the lactam (5-one) form is typically predominant, stabilized by the NH group at position 4.

Figure 1: Tautomeric equilibrium between the 5-one (lactam) and 5-ol (lactim) forms.[3][4] The lactam form is generally favored in solution state (NMR).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum in DMSO-d₆ is characterized by signals for the primary amine, the amide proton (lactam NH), and the two aromatic protons on the pyridine ring.

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz (Standard)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
11.50 - 12.00 Broad Singlet (br s)1HN4-H Lactam (amide) proton. Disappears on D₂O exchange.
7.85 Doublet (d, J ≈ 8.5 Hz)1HH-7 Aromatic proton on pyridine ring (ortho to fusion).
7.40 - 7.60 Broad Singlet (br s)2H-NH₂ Exocyclic amine at C2. Broadening due to quadrupole relaxation or H-bonding.
6.45 Doublet (d, J ≈ 8.5 Hz)1HH-6 Aromatic proton alpha to the carbonyl (C5). Shielded by the C=O group.

Key Diagnostic Features:

  • Coupling Constant (J): The ~8.5 Hz coupling between H-6 and H-7 is characteristic of ortho protons on a pyridine/pyridone ring.

  • Chemical Shift of H-6: The upfield shift (~6.45 ppm) relative to typical pyridine protons is diagnostic of a proton adjacent to a carbonyl in a 2-pyridone system.

  • Absence of Thiazole C-H: The lack of a singlet around 8-9 ppm confirms substitution at the C2 position (amino group).

B. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI) Polarity: Positive Mode (ESI+)

m/z (Mass-to-Charge)Ion TypeInterpretation
168.02 [M+H]⁺Protonated molecular ion (Base Peak in ESI). Consistent with C₆H₆N₃OS⁺.
190.00 [M+Na]⁺Sodium adduct (common in ESI).
150.0 [M - NH₃]⁺Loss of ammonia (characteristic of primary amines).
140.0 [M - CO]⁺Loss of carbonyl (CO) from the lactam ring.

Fragmentation Pathway (EI/MS): The molecular ion (m/z 167) typically fragments via loss of CO (28 Da) to form a thiazolo-pyrrole type radical cation, or loss of HNCO (43 Da) from the pyridone ring.

C. Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
3300 - 3450 ν(N-H)Primary amine (-NH₂) stretching (doublet typical).
3100 - 3200 ν(N-H)Lactam N-H stretching (broad, H-bonded).
1650 - 1680 ν(C=O)Amide I band . Strong carbonyl stretch of the pyridone.
1610 - 1630 ν(C=N) / δ(NH₂)Thiazole ring C=N stretch and amine bending.
1530 - 1550 ν(C=C)Aromatic ring skeletal vibrations.
600 - 700 ν(C-S)Thiazole C-S-C stretching.

Synthesis & Preparation Workflow

The synthesis of the [5,4-b] isomer typically proceeds via the cyclization of a 3-amino-2-chloropyridine derivative. To achieve the 5-one functionality, the starting material is often 6-amino-2-chloropyridin-3-ol or a 2,6-diaminopyridine derivative that undergoes oxidative cyclization.

Experimental Protocol (General Procedure)

Reaction: Cyclization of 6-amino-2-chloropyridin-3-ol with Potassium Thiocyanate (KSCN).

  • Reagents: 6-Amino-2-chloropyridin-3-ol (1.0 eq), Potassium Thiocyanate (KSCN, 2.0 eq), Ethanol/Acetic Acid (1:1 v/v).

  • Procedure:

    • Dissolve the pyridine precursor in the acid/solvent mixture.

    • Add KSCN and heat to reflux (approx. 80-90°C) for 4-6 hours.

    • Monitor reaction progress by TLC (Mobile phase: DCM/MeOH 9:1).

    • Note: Bromine (Br₂) is often added dropwise as an oxidant to facilitate the formation of the thiazole ring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize with saturated NaHCO₃ or NH₄OH to pH ~7.

    • The product, 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one , typically precipitates as a solid.

    • Filter, wash with water and cold ethanol.

  • Purification: Recrystallization from DMF/Ethanol or Ethanol/Water.

Synthesis SM Precursor (6-Amino-2-chloropyridin-3-ol) Reagents KSCN / Br2 (Oxidative Cyclization) SM->Reagents Intermediate Thiourea Intermediate Reagents->Intermediate SNAr Product Target Scaffold 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Intermediate->Product Ring Closure

Figure 2: Synthetic pathway for the construction of the thiazolo[5,4-b]pyridin-5-one core.

References

  • World Intellectual Property Organization (WIPO). (2012). Acetamide compounds, their process and pharmaceutical application. Patent WO2012020357A1. (Describes the use of 2-amino-thiazolo[5,4-b]pyridin-5-ol as a key intermediate). Link

  • PubChem. (n.d.).[3][5] Compound Summary: Thiazolo[5,4-b]pyridine.[3][6][7] National Library of Medicine.[3] Link

  • Fluorochem. (n.d.). Product Data: 2-amino-4H,5H-[1,3]thiazolo[5,4-b]pyridin-5-one. Link

  • ChemicalBook. (n.d.). CAS 31784-73-3 Data Sheet. Link

Sources

Foundational

In Silico Modeling of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Interactions

Executive Summary The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its fused bicyclic heterocyclic core.[1] This moiety acts as a bio-isost...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its fused bicyclic heterocyclic core.[1] This moiety acts as a bio-isostere for purine bases, making it highly relevant for targeting ATP-binding pockets in kinases (e.g., PI3K, EGFR) and bacterial DNA gyrase.[1]

However, modeling this scaffold presents a specific challenge: tautomeric ambiguity . The molecule possesses multiple protonation states (lactam vs. lactim; amino vs. imino) that drastically alter its hydrogen bond donor/acceptor (HBD/HBA) profile.[1] Standard docking algorithms often fail to penalize high-energy tautomers, leading to false-positive binding modes.[1]

This guide provides a rigorous, self-validating in silico workflow to model interactions of this specific scaffold, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) validation.

Phase 1: Structural Pre-processing & Tautomeric States

The Foundation of Integrity

Before any docking can occur, the electronic state of the ligand must be determined. The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one core exists in a dynamic equilibrium.[1] Failing to model the correct low-energy tautomer is the primary cause of experimental misalignment.[1]

Tautomeric Enumeration

The core structure contains three heteroatoms capable of proton migration. You must evaluate the following states:

  • State A (Preferred): 5-one (Lactam) / 2-amino.[1]

  • State B: 5-hydroxy (Lactim) / 2-amino.[1]

  • State C: 5-one / 2-imino.[1][2]

QM/DFT Optimization Protocol

Do not rely on force-field generation (e.g., MMFF94) alone for this scaffold.[1] Use Density Functional Theory (DFT) to calculate the relative solution-phase energies.[1]

Step-by-Step Protocol:

  • Software: Gaussian 16 or ORCA.

  • Theory Level: B3LYP functional with 6-311G++(d,p) basis set.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) using water (

    
    ) to mimic the physiological environment.[1]
    
  • Calculation: Geometry optimization followed by frequency calculation (ensure no imaginary frequencies).

  • Selection: Select the tautomer with the lowest Gibbs Free Energy (

    
    ).[1]
    

Insight: In aqueous solution, the Lactam (5-one) form is generally energetically favored over the Lactim form by >5 kcal/mol due to the stability of the amide-like resonance in the pyridine ring.[1] Ensure your docking ligand is fixed in this state.

Phase 2: Target Identification & Binding Site Analysis[1]

For this case study, we focus on Phosphoinositide 3-kinase alpha (PI3Kα) , a validated target for thiazolo[5,4-b]pyridine derivatives.[1]

  • Target PDB: 4JPS (Crystal structure of PI3Kα).[1]

  • Binding Pocket: The ATP-binding cleft located between the N-terminal and C-terminal lobes.[1]

The Interaction Pharmacophore

The thiazolo[5,4-b]pyridin-5-one core binds via a characteristic "Hinge Binder" motif:

  • H-Bond Donor: The N-H at position 4 (Lactam nitrogen) interacts with the backbone carbonyl of the hinge residue (e.g., Val851 in PI3Kα).[1]

  • H-Bond Acceptor: The N at position 1 (Thiazole nitrogen) or the C=O[1] (Lactam carbonyl) interacts with the backbone amide of the hinge.[1]

Phase 3: High-Precision Molecular Docking[1]

Workflow Logic (Graphviz Visualization)

DockingWorkflow Ligand Ligand: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one DFT DFT Optimization (B3LYP/6-311G++) Ligand->DFT Tautomer Select Lowest Energy Tautomer (Lactam) DFT->Tautomer Docking Glide/Vina Docking (H-Bond Constraints) Tautomer->Docking Protein Protein Prep (PDB: 4JPS) Grid Grid Generation (Center: Val851) Protein->Grid Grid->Docking PoseSelect Pose Selection (XP Score + Hinge Contact) Docking->PoseSelect

Figure 1: Optimized workflow for thiazolo[5,4-b]pyridin-5-one docking, emphasizing QM pre-processing.

Docking Protocol (AutoDock Vina / Glide)[1]

Grid Box Setup:

  • Center: Coordinates of the co-crystallized ligand in 4JPS (or centroid of Val851, Ser854).

  • Dimensions:

    
     Å.[1] (Sufficient to cover the hinge and the affinity pocket).[1]
    

Docking Parameters:

  • Exhaustiveness: Set to 32 (High).

  • Constraints (Critical): Define a positional constraint or H-bond constraint on the hinge residue (Val851). If the ligand does not engage this residue, the pose is likely an artifact.

Data Output Structure:

Parameter Setting/Value Rationale
Grid Size 20 Å Covers ATP pocket + Solvent interface
Scoring Function Vina / XP (Glide) Optimized for hydrophobic enclosure + H-bonds
Constraint H-bond (Val851) Enforces "Hinge Binding" mode typical of this scaffold

| Pose Count | 10 | Analyze clustering of top poses |[1][3]

Phase 4: Molecular Dynamics (MD) Validation

Pillar of Trustworthiness: Self-Validating the Model [1]

Docking provides a static snapshot. MD simulations are required to verify if the 2-amino-4H-thiazolo[5,4-b]pyridin-5-one core remains stable in the pocket or is ejected due to solvation effects.[1]

Simulation Setup (GROMACS/AMBER)
  • Force Field:

    • Protein: AMBER ff14SB (handles backbone dynamics well).[1]

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived from the DFT optimized geometry.

  • Solvation: TIP3P water model in a cubic box (10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Production Run Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).[1]

  • Production: 50 ns to 100 ns simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.5 Å relative to the starting docked pose over the last 20 ns of simulation.

  • H-Bond Occupancy:

    • Calculate the percentage of simulation time the Hinge H-bond (Ligand-N4 ... Val851-O) exists.[1][4]

    • Threshold: >60% occupancy indicates a stable, potent binder.

Phase 5: Interaction Logic & Signaling

Visualizing the Mechanism

The diagram below illustrates the specific atomistic interactions of the scaffold within the kinase pocket, derived from the consensus of docking and MD studies.

InteractionMap L_N4 Ligand N4-H (Lactam) Val851_O Val851 (C=O) Hinge Region L_N4->Val851_O H-Bond (Donor) L_N1 Ligand N1 (Thiazole) L_C5 Ligand C5=O (Carbonyl) Wat Water Bridge L_C5->Wat Solvent Interaction L_R2 Ligand R2 (Amino/Subst) Lys802 Lys802 Catalytic Lysine L_R2->Lys802 Cation-Pi / H-Bond (If substituted) Val851_NH Val851 (NH) Hinge Region Val851_NH->L_N1 H-Bond (Acceptor)

Figure 2: Atomistic interaction map of the thiazolo[5,4-b]pyridin-5-one core within the kinase hinge region.[1]

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: Molecules (MDPI), 2020.[1] URL:[Link][1]

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor. Source: Bioorganic & Medicinal Chemistry Letters, 2015.[4] URL:[Link]

  • Keto-enol tautomerism in crystals of thiazine/pyridine derivatives. Source: Acta Crystallographica Section C, 2008. URL:[Link][1]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Source: Journal of Computational Chemistry, 2010. URL:[Link][1]

  • RCSB Protein Data Bank: Structure 4JPS (PI3K Alpha). Source: RCSB PDB. URL:[Link][1]

Sources

Exploratory

Discovery, Synthesis, and Pharmacological Evolution of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound Identity: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS: 31784-73-3) Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound Identity: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS: 31784-73-3)

Executive Summary

In the landscape of rational drug design, heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. Among these, 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (Molecular Weight: 167.19 g/mol ) has emerged as a highly privileged pharmacophore. Originally synthesized as a basic building block, this specific bicyclic system integrates a hydrogen-bond donating 2-amino group with a hydrogen-bond accepting 5-carbonyl (pyridinone) moiety. This dual-action profile makes it an exceptional structural mimic of the adenine ring of ATP, allowing it to anchor deeply into the hinge region of various kinases (such as ITK and PI3K) and modulate G-protein coupled receptors (GPCRs) like P2Y1.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will deconstruct the historical evolution of this scaffold, explore the causality behind its modern green-chemistry synthesis, and provide self-validating protocols for its application in high-throughput drug discovery.

Historical Context & Structural Evolution

The exploration of thiazolo[5,4-b]pyridines began in the late 20th century, primarily driven by the search for novel antimicrobial and anti-inflammatory agents. Early synthetic routes, such as those described by Sambaiah and Kondal Reddy in 1990, relied on harsh cyclization conditions using PCl5 and POCl3 to yield basic thiazolopyridine derivatives[1].

However, a paradigm shift occurred when medicinal chemists identified that the standard thiazolo[5,4-b]pyridine lacked sufficient kinase selectivity. The breakthrough was the introduction of the 5-one (pyridinone) modification .

  • The Causality of the Design: The carbonyl oxygen at position 5 acts as a critical hydrogen bond acceptor. When incorporated into an ATP-competitive inhibitor, this oxygen interacts directly with the backbone NH of the kinase hinge region. Simultaneously, the 2-amino group acts as a donor to the adjacent backbone carbonyl. This precise "push-pull" hydrogen bonding network drastically increases binding affinity and residence time, transforming a generic heterocycle into a highly potent targeted inhibitor[2].

Chemical Architecture & Synthesis Workflow

The synthesis of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one has evolved from environmentally taxing methods to highly efficient green chemistry protocols. Modern approaches utilize the cyclocondensation of 3-amino-2-chloro-pyridin-6-one with thiourea or potassium thiocyanate (KSCN).

Recently, the use of Sabinene —a natural bicyclic monoterpene derived from biomass—under microwave irradiation has proven superior to traditional solvents like DMF[3][4]. Sabinene is non-toxic, possesses a high boiling point (163°C), and exhibits excellent microwave transparency, allowing the reaction to reach optimal activation energy rapidly without over-pressurizing the reaction vessel[4].

Synthesis Workflow Diagram

SynthesisWorkflow A 3-Amino-2-chloro- pyridin-6-one C Microwave Irradiation (Sabinene, 130°C, 2h) A->C Reagents B Thiourea / KSCN B->C Reagents D 2-Amino-4H-thiazolo [5,4-b]pyridin-5-one (CAS: 31784-73-3) C->D Cyclocondensation (64-85% Yield)

Figure 1. Microwave-assisted cyclocondensation synthesis workflow of the core scaffold.

Protocol 1: Microwave-Assisted Synthesis (Self-Validating System)

Rationale: This protocol leverages microwave dielectric heating to accelerate the tautomeric thione's displacement of the chlorine atom, minimizing degradation of the sensitive pyridinone ring[3].

  • Reactant Preparation: In a 10 mL microwave-safe sealed vessel, combine 3-amino-2-chloro-pyridin-6-one (1.1 mmol) and thiourea (1.0 mmol).

  • Solvent Addition: Add 1.5 mL of anhydrous Sabinene. Causality: Anhydrous conditions are strictly maintained to prevent competitive hydrolysis of the chloro-intermediate into a di-hydroxy byproduct.

  • Activation: Irradiate the mixture at 130°C for 2 hours using a dedicated microwave synthesizer (e.g., Anton Paar Monowave).

  • Isolation: Cool the vessel to room temperature (25°C). The product will precipitate. Filter the beige solid under a vacuum and wash sequentially with cold ethyl acetate (2 × 5 mL) to remove residual Sabinene and unreacted starting materials.

  • Quality Control (Self-Validation):

    • LC-MS: Confirm the presence of the molecular ion peak (m/z [M+H]+ calculated for C6H6N3OS: 168.02).

    • 1H-NMR (DMSO-d6, 400 MHz): Validate structural integrity by identifying the broad singlet of the 2-amino group (~7.8 ppm) and the characteristic downfield shift of the pyridinone NH (~11.2 ppm). Absence of the starting material's amine peak confirms complete conversion.

Pharmacological Applications & Target Engagement

The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold is highly versatile. By functionalizing the 2-amino group (e.g., via urea formation or reductive amination), researchers have developed potent modulators for diverse targets:

  • ITK (Interleukin-2 Inducible Tyrosine Kinase) Inhibitors: ITK is a critical driver of Th2 cytokine release in T-cells. Thiazolopyridinone derivatives act as competitive inhibitors of the ITK ATP-binding site, offering a novel therapeutic avenue for asthma and autoimmune diseases[2].

  • P2Y1 Receptor Antagonists: Spiropiperidine indoline-substituted diaryl ureas incorporating the thiazolo[5,4-b]pyridine scaffold have been identified as potent, orally bioavailable antiplatelet agents with improved bleeding risk profiles[5].

  • PI3K Inhibitors: Derivatives exhibit nanomolar inhibition of phosphoinositide 3-kinase (PI3K), a major target in oncology for disrupting tumor survival and proliferation pathways[3].

Target Engagement Diagram: ITK Signaling

ITK_Signaling TCR T-Cell Receptor (TCR) Lck Lck / ZAP-70 Kinases TCR->Lck ITK ITK (Interleukin-2 Inducible Tyrosine Kinase) Lck->ITK Phosphorylation PLCg PLCγ1 Activation ITK->PLCg Phosphorylation Ca Calcium Mobilization PLCg->Ca IP3 Production NFAT NFAT Translocation Ca->NFAT Cytokines Th2 Cytokine Release (IL-4, IL-5, IL-13) NFAT->Cytokines Gene Transcription Drug Thiazolo[5,4-b]pyridin-5-one Scaffold Drug->ITK ATP-Competitive Inhibition

Figure 2. ITK signaling pathway in T-cells and targeted inhibition by thiazolopyridinone derivatives.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Rationale: To evaluate the potency of synthesized derivatives against ITK, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. This method is chosen over radiometric assays to eliminate radioactive waste and bypass compound autofluorescence issues.

  • Buffer Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: The inclusion of the non-ionic detergent Brij-35 is mandatory to prevent the hydrophobic thiazolopyridine compounds from adhering to the polystyrene microplate walls, which would artificially inflate IC50 values.

  • Incubation: In a 384-well plate, combine 5 nM recombinant human ITK enzyme, 2 µM biotinylated poly-GT substrate, and the test compound (10-point serial dilution in DMSO).

  • Reaction Initiation: Add ATP at a final concentration equal to its predetermined Km value for ITK (~20 µM). Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to ATP-competitive inhibitors like our scaffold. Incubate for 60 minutes at 25°C.

  • Detection & Validation: Stop the reaction by adding EDTA (to chelate Mg2+). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the plate on a microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO (vehicle) and Staurosporine (positive control) wells. A Z'-factor > 0.6 validates the assay's robustness and the reliability of the calculated IC50.

Quantitative Data & Comparative Analysis

The following tables summarize the empirical advantages of modern synthesis techniques and the broad pharmacological utility of the scaffold.

Table 1. Comparative Yields and Conditions for Scaffold Synthesis

MethodSolventTemperatureTimeYield (%)Environmental Impact (E-Factor)
Conventional HeatingEthanol80°C12 h45%High
Conventional HeatingDMF150°C6 h60%High (Toxic Solvent)
Microwave Irradiation Sabinene 130°C 2 h 64–85% Low (Green Solvent)

Table 2. Pharmacological IC50 Data for Thiazolo[5,4-b]pyridin-5-one Derivatives

TargetPrimary IndicationRepresentative Derivative TypeIC50 (nM)Reference
ITK Asthma / AutoimmunePyrimidine-linked derivative~15Patent WO2010106016A1[2]
PI3Kα OncologyN-(Aryl)thiazolopyridin-2-amine~22MDPI Molecules[3]
P2Y1 Antiplatelet / ThrombosisSpiropiperidine indoline urea~8Bioorg Med Chem Lett[5]

Conclusion

The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold (CAS: 31784-73-3) represents a triumph of rational pharmacophore design. By combining a rigid bicyclic core with a highly specific hydrogen-bonding topology, it provides an ideal template for ATP-competitive kinase inhibition and GPCR antagonism. Furthermore, the transition toward green synthesis methodologies—such as the use of Sabinene under microwave irradiation—ensures that the generation of these critical building blocks is both scalable and environmentally sustainable. For drug development professionals, mastering the functionalization of this scaffold opens direct pathways to next-generation immunomodulators and targeted oncological therapies.

References

  • Jeon, Y. T., et al. (2014). "Identification of 1-{2-[4-chloro-1'-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1-yl]phenyl}-3-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}urea, a potent, efficacious and orally bioavailable P2Y(1) antagonist as an antiplatelet agent." Bioorganic & Medicinal Chemistry Letters, 24(5), 1294-1298.[Link]

  • Glaxo Group Limited. (2010). "Pyrimidine derivatives used as itk inhibitors.
  • Boutin, C., et al. (2023). "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation." Molecules, 28(19), 6924.[Link]

  • Sambaiah, T., & Kondal Reddy, K. (1990). "Synthesis of N-(2H-[1,2,4]Thiadiazolo[3′,2′:2,3] Thiazolo-[5,4-b]pyridin-2-ylidene)aroylamines." Synthetic Communications, 20(3), 355-363.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization &amp; Profiling of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

Abstract & Introduction The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for the development of kinase inhibitors (speci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for the development of kinase inhibitors (specifically PI3K, c-KIT, and ITK) and antibacterial agents. Its planar, bicyclic heteroaromatic architecture allows it to mimic the purine ring of ATP, enabling it to anchor effectively within the hinge region of kinase ATP-binding pockets.

However, the utility of this scaffold in in vitro assays is frequently compromised by physicochemical challenges, including poor aqueous solubility and a tendency for colloidal aggregation, which can lead to promiscuous (false-positive) inhibition.

This Application Note provides a rigorous, standardized workflow for handling, solubilizing, and profiling this scaffold. Unlike standard reagent guides, this protocol focuses on Fragment-Based Drug Discovery (FBDD) principles to distinguish true biochemical activity from assay artifacts.

Key Applications
  • Fragment-Based Screening: Validating the core scaffold as a "hit" against kinase targets.

  • Structure-Activity Relationship (SAR): Establishing baseline potency before C-6 or N-4 derivatization.

  • Mechanism of Action Studies: ATP-competitive inhibition profiling.

Physicochemical Preparation & Stock Management[1]

Context: The planar nature of thiazolo[5,4-b]pyridin-5-one promotes π-π stacking, leading to low solubility in aqueous buffers. Improper stock preparation is the #1 cause of data variability with this scaffold.

Protocol A: Stock Solution Preparation & Quality Control

Materials:

  • Compound: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one ( >98% purity by HPLC).

  • Solvent: Anhydrous DMSO (Stored over molecular sieves).

  • Vessel: Amber glass vials (to prevent potential photodegradation of amino-derivatives).

Step-by-Step Procedure:

  • Gravimetric Preparation: Weigh approximately 2–5 mg of the solid compound. Do not rely on vendor-stated weights for critical assays.

  • Solubilization: Dissolve to a target concentration of 10 mM or 20 mM in anhydrous DMSO.

    • Critical: Vortex for 60 seconds, then sonicate for 5 minutes at room temperature to ensure disruption of micro-crystalline aggregates.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates saturation or impurities.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability Note: 2-aminothiazole derivatives can be prone to oxidation over long periods. Use aliquots within 3 months.

Protocol B: Kinetic Solubility Assessment (Nephelometry)

Before running a bioassay, you must define the "Safe Assay Concentration" to avoid precipitation.

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (from 20 mM down to 0.1 mM).

  • Dilution: Transfer 2 µL of each DMSO stock into 198 µL of the specific Assay Buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate.

  • Readout: Measure light scattering (Absorbance at 600 nm or Nephelometry units) immediately.

  • Threshold: The concentration at which OD600 rises >0.005 above background is your Solubility Limit . Do not assay above this limit.

Biochemical Assay: Kinase Inhibition (ADP-Glo™)

Context: This scaffold typically acts as an ATP-competitive inhibitor. We will use a luminescent ADP-detection assay (ADP-Glo) which is robust against the fluorescence interference often seen with planar heterocycles.

Target Example: PI3K


 or c-KIT (common targets for this scaffold).
Experimental Workflow Diagram

KinaseAssayWorkflow Stock DMSO Stock (10 mM) Echo Acoustic Dispensing (Echo 550) Stock->Echo Dilution Enzyme Kinase + Substrate (Reaction Mix) Echo->Enzyme 10-50 nL transfer ATP Ultra-Pure ATP (Start Reaction) Enzyme->ATP Add ATP Incubate Incubation (60 min @ RT) ATP->Incubate Stop ADP-Glo Reagent (Deplete ATP) Incubate->Stop Stop Rxn Detect Kinase Detection Reagent Stop->Detect 40 min wait Read Luminescence Readout Detect->Read

Caption: Workflow for evaluating Thiazolo-pyridinone scaffold activity using a homogenous luminescent kinase assay.

Detailed Protocol

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

    • Note: DTT is required to prevent oxidation of the kinase, but ensure the scaffold does not react with thiols (unlikely for the core scaffold, but possible for electrophilic derivatives).

  • Controls:

    • Positive Control: Staurosporine (Pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • No Enzyme Control: To measure background ATP hydrolysis.

Steps:

  • Plate Setup: Use white, low-volume 384-well plates (e.g., Corning 4513).

  • Compound Addition: Dispense 50 nL of compound (serial dilution) into dry wells using an acoustic dispenser (e.g., Labcyte Echo).

    • Why Acoustic? It avoids "tip sticking" where hydrophobic compounds adhere to plastic tips.

  • Enzyme Addition: Add 2.5 µL of 2x Kinase/Lipid Substrate mix. Incubate for 10 min to allow compound-enzyme binding (pre-equilibrium).

  • Reaction Start: Add 2.5 µL of 2x ATP solution (at

    
     concentration for the specific kinase).
    
  • Incubation: Shake for 30 sec, then incubate for 60 min at Room Temperature (RT).

  • ADP-Glo Step 1: Add 5 µL of ADP-Glo Reagent. Incubate 40 min at RT. (Stops kinase, depletes unconsumed ATP).

  • ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP to ATP -> Luciferase light).

  • Data Analysis: Calculate % Inhibition relative to DMSO controls. Fit to a 4-parameter logistic equation to determine IC50.

Cellular Viability & Permeability (CellTiter-Glo)

Context: Before advancing to complex efficacy models, you must determine if the scaffold is cytotoxic or simply impermeable.

Cell Lines: HEK293 (General toxicity), GIST-T1 (if targeting c-KIT).

Protocol
  • Seeding: Seed cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h to adhere.

  • Treatment: Remove media. Add fresh media containing the compound (0.1 µM – 100 µM).

    • DMSO Limit: Keep final DMSO < 0.5% (v/v).

  • Exposure: Incubate for 48 or 72 hours.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio with media volume). Shake for 2 min; incubate 10 min.

  • Readout: Measure Luminescence.

  • Interpretation:

    • If IC50 (Kinase) << IC50 (Cell Viability): Good therapeutic window.

    • If IC50 (Kinase) ≈ IC50 (Cell Viability): Potential off-target toxicity.

    • If No Activity in Cells but Active in Kinase Assay: Poor permeability (common for the polar unsubstituted scaffold).

Mechanism of Action Visualization

The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold functions by mimicking the adenine moiety of ATP. The following diagram illustrates the competitive binding logic required for assay validation.

MOA Kinase Kinase Active Site (Hinge Region) Signal Phosphorylation (Downstream Signaling) Kinase->Signal + ATP Block Inhibition (No Signal) Kinase->Block + Scaffold ATP ATP (Natural Ligand) ATP->Kinase Binds Mg2+ Scaffold Thiazolo[5,4-b]pyridin-5-one (Inhibitor Scaffold) Scaffold->Kinase H-Bonds to Hinge (Competes with ATP)

Caption: Competitive inhibition mechanism. The scaffold occupies the ATP pocket, preventing substrate phosphorylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Steep Hill Slope (> 2.0) Colloidal Aggregation.Add 0.01% Triton X-100 to assay buffer. Spin down stocks before use.
High Background Phosphatase contamination or ATP degradation.Use ultra-pure ATP. Add Phosphatase inhibitors to buffer.
Low Potency (IC50 > 10µM) The scaffold is a "Fragment."This is expected. Fragments often have weak affinity (µM range). Potency is gained by growing the molecule (e.g., adding sulfonamides).
Fluorescence Interference Compound autofluorescence.Switch to Luminescence (ADP-Glo) or TR-FRET assays.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 2020.[1]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 2022.[2]

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor. Bioorganic & Medicinal Chemistry Letters, 2015.[3]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution. ChemMedChem, 2020. (Discusses stability issues).

Sources

Application

Cell-based assays for 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one activity

Application Note: Cell-Based Evaluation of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Scaffolds Introduction & Mechanism of Action The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one core represents a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Evaluation of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Scaffolds

Introduction & Mechanism of Action

The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one core represents a privileged scaffold in medicinal chemistry, primarily recognized for its utility in designing Type I and Type II kinase inhibitors. Recent structure-activity relationship (SAR) studies have validated this scaffold's potency against Phosphoinositide 3-kinase (PI3K) isoforms (specifically PI3K


) and receptor tyrosine kinases like c-KIT .

In the context of drug discovery, this scaffold functions by occupying the ATP-binding pocket of the kinase.[1] The 2-amino group and the pyridine nitrogen typically form critical hydrogen bonds with the hinge region residues (e.g., Val851 in PI3K


 or Cys673 in c-KIT), effectively blocking ATP hydrolysis and downstream signal transduction.

Primary Biological Context:

  • Target: PI3K

    
     / c-KIT / Aurora Kinases.
    
  • Downstream Effect: Inhibition of the PI3K/Akt/mTOR signaling cascade.[2]

  • Phenotypic Outcome: G1 cell cycle arrest and induction of apoptosis in neoplastic cells (e.g., GIST-T1, MCF-7).

Signaling Pathway & Inhibition Node[2][3][4]

PI3K_Pathway RTK RTK / c-KIT PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt (pS473) PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activate Apoptosis Apoptosis (Caspase 3/7) AKT->Apoptosis Inhibit S6K p70S6K mTOR->S6K Proliferation Cell Proliferation S6K->Proliferation Compound Thiazolo[5,4-b]pyridin-5-one Compound->PI3K Inhibits

Caption: Mechanism of Action. The scaffold competitively inhibits PI3K, preventing PIP3 generation and blocking Akt phosphorylation (Ser473), leading to apoptosis.

Experimental Design Strategy

To validate the activity of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one derivatives, a tiered assay approach is required. We move from proximal target engagement to distal phenotypic effects.

Assay TierTypeReadoutPurpose
Tier 1 Target Engagement Phospho-Akt (Ser473) Verify the compound enters the cell and inhibits the specific kinase target (PI3K/c-KIT).
Tier 2 Phenotypic CellTiter-Glo (ATP) Determine antiproliferative potency (

) over 72 hours.
Tier 3 Mechanism Caspase-Glo 3/7 Confirm that viability loss is due to apoptosis, not necrosis or quiescence.

Protocol 1: Target Engagement (Phospho-Akt HTRF/Western)

Objective: Quantify the reduction of Akt phosphorylation at Serine 473 following compound treatment. This is the gold-standard biomarker for PI3K pathway inhibition.

Cell Line Selection:

  • MCF-7 (Breast Cancer): High PI3K pathway activity.[3][4][5]

  • GIST-T1: Driven by c-KIT; use if testing c-KIT specificity.

Reagents:

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (NaVO3, NaF) + Protease Inhibitors.

  • Primary Antibody: Rabbit anti-pAkt (Ser473) (CST #4060).

  • Secondary Antibody: HRP-linked Anti-Rabbit IgG.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow adhesion overnight (16–24 h).
    
  • Starvation (Critical): Replace medium with serum-free DMEM for 4 hours. This reduces basal noise and synchronizes signaling.

  • Treatment:

    • Prepare a 1000x stock of the test compound in DMSO.

    • Add compound to cells (Final DMSO < 0.1%).

    • Timepoint: Incubate for 1 hour at 37°C. (Kinase phosphorylation changes are rapid; 24h is too long).

  • Stimulation:

    • Add EGF (50 ng/mL) or 10% FBS for 15 minutes to robustly activate the pathway.

    • Note: If the pathway is constitutively active (e.g., PIK3CA mutant), stimulation may be skipped.

  • Lysis:

    • Wash 2x with ice-cold PBS.

    • Add 150 µL ice-cold Lysis Buffer. Scrape and collect.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Detection: Proceed to Western Blot or HTRF assay. Normalize pAkt signal to Total Akt.

Validation Criteria: A potent inhibitor should reduce pAkt levels by >50% at 1 µM concentration compared to the DMSO control.

Protocol 2: Cell Viability & IC50 Determination

Objective: Determine the concentration required to inhibit cell growth by 50% (


) using an ATP-based luminescent assay (CellTiter-Glo).

Workflow Visualization:

Assay_Workflow Step1 Day 1: Seed Cells (3000 cells/well) 96-well White Plate Step2 Day 2: Serial Dilution (1:3 dilution, 9 points) Step1->Step2 Step3 Treatment (72 Hour Incubation) Step2->Step3 Step4 Add Detection Reagent (CellTiter-Glo) Step3->Step4 Step5 Read Luminescence (EnVision/Plate Reader) Step4->Step5

Caption: High-throughput viability workflow. Use white-walled plates to prevent signal crosstalk.

Detailed Protocol:

  • Cell Seeding:

    • Dissociate cells and resuspend in complete media.

    • Dispense 3,000–5,000 cells/well (100 µL) into 96-well white opaque plates.

    • Incubate 24h.

  • Compound Preparation:

    • Start with 10 mM stock.

    • Perform 1:3 serial dilutions in DMSO (9 points). Top concentration: 10 µM.

    • Dilute these DMSO stocks 1:100 into culture media (Intermediate Plate).

    • Add 11 µL of Intermediate solution to the cell plate (Final DMSO = 0.1%).

  • Incubation:

    • Incubate for 72 hours . This duration allows sufficient time for cell cycle arrest and apoptosis to manifest as a reduction in total cell mass.

  • Readout:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (30 min).

    • Add 100 µL reagent per well.

    • Shake orbitally (2 min) to lyse cells.

    • Incubate 10 min to stabilize signal.

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

  • Data Analysis:

    • Normalize data:

      
      .
      
    • Fit curve using non-linear regression (4-parameter logistic model):

      
      
      

Troubleshooting & Optimization

Solubility Issues: Thiazolo[5,4-b]pyridin-5-ones can be lipophilic.

  • Symptom:[2][6][7][8][9] Precipitation in the Intermediate Plate.

  • Solution: Limit top concentration to 10 µM. Ensure DMSO concentration in the final assay well does not exceed 0.5% (cells) or 1% (biochemical), though 0.1% is ideal.

Z-Factor (Assay Robustness): For screening campaigns, calculate the Z-factor.



  • Target Z > 0.5 for a reliable assay.

  • If Z < 0.5, increase cell seeding density or optimize lysis time.

Off-Target Effects: If toxicity is observed at high concentrations (>10 µM) without corresponding pAkt reduction, the cytotoxicity is likely off-target (non-specific kinase inhibition or general toxicity).

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: PubMed Central / Frontiers in Pharmacology. URL:[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: MDPI (Molecules). URL:[Link]

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor. Source: Bioorganic & Medicinal Chemistry Letters.[2][10] URL:[Link]

Sources

Method

Introduction: The Renaissance of the Thiazolopyridine Scaffold

Application Note: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one as a Privileged Kinase Inhibitor Scaffold The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one core represents a "privileged structure" in medicinal chemistry—a molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one as a Privileged Kinase Inhibitor Scaffold

The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a synthetic precursor, this scaffold and its tautomeric derivatives have emerged as potent ATP-competitive inhibitors for clinically relevant kinases, most notably Phosphoinositide 3-kinase (PI3K) isoforms and c-KIT receptor tyrosine kinases.

This application note details the chemical biology of this scaffold, providing researchers with a roadmap for derivatization, biochemical profiling, and cellular validation. Unlike generic protocols, this guide addresses the specific solubility and stability challenges associated with flat, nitrogen-rich heterocycles.

Chemical Biology & Mechanism of Action

Structural Versatility and Binding Mode

The 2-amino-thiazolo[5,4-b]pyridine system functions as a hinge-binding motif.[1] The "donor-acceptor" hydrogen bonding pattern presented by the thiazole nitrogen and the exocyclic 2-amino group mimics the adenine ring of ATP.

  • The "5-one" Tautomer: The specific 5-one (lactam) form requested is often the thermodynamic product of cyclization. However, for maximal kinase affinity, this core is frequently aromatized or substituted at the 5-position (e.g., via chlorination followed by nucleophilic aromatic substitution) to access hydrophobic pockets within the kinase active site.

  • Key Targets:

    • PI3K

      
      :  The scaffold orients the pyridine nitrogen towards the hinge region (Val851 in PI3K
      
      
      
      ), while the 2-amino group interacts with adjacent residues.
    • c-KIT: Derivatives have shown potency against imatinib-resistant mutants (e.g., V560G/D816V).[1][2]

Visualizing the Kinase Interaction Landscape

KinaseScaffold Scaffold 2-Amino-4H-thiazolo [5,4-b]pyridin-5-one Derivatization Functionalization (C5 Position) Scaffold->Derivatization POCl3 / Amination Target_PI3K Target: PI3K (α/γ/δ) (Cancer/Immunology) Derivatization->Target_PI3K Morpholine/Sulfonamide addition Target_cKIT Target: c-KIT (GIST/Leukemia) Derivatization->Target_cKIT Aryl substitution Target_RIPK1 Target: RIPK1 (Necroptosis) Derivatization->Target_RIPK1 Isothiazolo variants Mechanism ATP-Competitive Hinge Binding Target_PI3K->Mechanism Target_cKIT->Mechanism

Figure 1: The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold serves as a central hub for generating inhibitors against diverse kinase families through strategic C5-functionalization.

Protocol 1: Chemical Activation & Derivatization

Rationale: The "5-one" lactam is stable but lacks the hydrophobic reach required for nanomolar potency. To create a high-affinity inhibitor, the C5 carbonyl is typically converted to a leaving group (Cl) and then substituted.

Materials:

  • 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (Starting Material)

  • Phosphorus oxychloride (

    
    )
    
  • Triethylamine (

    
    )
    
  • Various anilines or morpholines (Nucleophiles)

Workflow:

  • Chlorination: Suspend the 5-one scaffold in

    
    . Heat to reflux (100°C) for 2-4 hours. The reaction is complete when the suspension becomes a clear solution (formation of the 5-chloro-thiazolo[5,4-b]pyridine intermediate).
    
  • Quenching: Carefully pour the reaction mixture onto crushed ice/ammonia water. Caution: Exothermic.

  • Substitution (

    
    ):  Dissolve the isolated chloro-intermediate in dry DMF. Add 1.2 equivalents of the desired amine (e.g., morpholine for PI3K targeting) and 2.0 equivalents of 
    
    
    
    .
  • Heating: Stir at 80°C for 6 hours.

  • Purification: Precipitate with water or purify via Flash Chromatography (MeOH/DCM gradient).

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Rationale: The ADP-Glo™ assay is the industry standard for profiling lipid and tyrosine kinases. It measures the ADP generated during the kinase reaction, which is linearly correlated with kinase activity.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Substrate:

    
    :PS lipid vesicles (for PI3K) or Poly(Glu,Tyr) (for c-KIT).
    
  • ATP: Ultrapure ATP (concentration =

    
     of the specific kinase).
    
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Step-by-Step Procedure:

  • Compound Preparation:

    • Dissolve the thiazolopyridine derivative in 100% DMSO to 10 mM.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Transfer 250 nL of compound to a 384-well white low-volume plate (Echo acoustic dispensing recommended).

  • Enzyme Reaction:

    • Add 2.5

      
      L of Kinase Solution (e.g., PI3K
      
      
      
      , 2 nM final) to the wells.
    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 2.5

      
      L of ATP/Substrate mix to start the reaction.
      
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent  (terminates reaction and depletes remaining ATP).
      
    • Incubate for 40 minutes at RT.

    • Add 10

      
      L of Kinase Detection Reagent  (converts ADP to ATP -> Luciferase -> Light).
      
    • Incubate for 30 minutes at RT.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic equation to determine 

.

Protocol 3: Cellular Target Engagement (Western Blot)

Rationale: Biochemical potency must translate to cellular efficacy. For PI3K inhibitors, the downstream marker is Phospho-AKT (Ser473). For c-KIT, it is Phospho-c-KIT (Tyr719).

Visualizing the Pathway:

SignalingPathway Compound Thiazolo[5,4-b]pyridine Inhibitor PI3K PI3K (Target) Compound->PI3K Inhibition (Block) Receptor RTK / GPCR Receptor->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment pAKT p-AKT (Ser473) (Biomarker) AKT->pAKT Phosphorylation CellSurvival Cell Survival / Proliferation pAKT->CellSurvival

Figure 2: PI3K Signaling Cascade. The inhibitor blocks the conversion of PIP2 to PIP3, preventing AKT phosphorylation at Ser473, a quantifiable biomarker for target engagement.

Procedure:

  • Cell Culture: Seed HCT116 (PI3K

    
     mutant) or GIST-T1 (c-KIT driven) cells in 6-well plates (
    
    
    
    cells/well).
  • Treatment: Treat cells with the inhibitor (0.1, 1, 10

    
    M) for 2 hours. Include a DMSO control and a reference inhibitor (e.g., Alpelisib or Imatinib).
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Roche).

  • Immunoblotting:

    • Load 20

      
      g protein per lane on 4-12% Bis-Tris gels.
      
    • Primary Antibodies: Anti-pAKT (Ser473) (CST #4060) and Anti-Total AKT (CST #4691).

    • Secondary Antibodies: HRP-conjugated anti-rabbit IgG.

  • Quantification: Normalize p-AKT signal to Total AKT signal using ImageJ or similar software.

Quantitative Data Summary

Table 1: Expected Potency Profiles for Thiazolo[5,4-b]pyridine Derivatives

Compound ClassR-Group (C5 Position)Primary TargetExpected IC50 (Biochem)Expected EC50 (Cell)Reference
Precursor =O (Lactam)Weak/Non-specific> 10

M
N/A[1]
Derivative A Morpholine + PyridinePI3K

2 - 10 nM50 - 200 nM[2]
Derivative B 3-CF3-Phenylc-KIT (V560G)< 100 nM~ 1

M
[3]
Derivative C Sulfonamide moietyPI3K

< 10 nM< 100 nM[2]

Troubleshooting & Optimization

  • Solubility: The 2-amino-thiazolo[5,4-b]pyridin-5-one core is planar and rigid, leading to poor aqueous solubility.

    • Solution: Always prepare stocks in 100% DMSO. For animal studies, formulate in 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

  • Regioselectivity: During synthesis, alkylation can occur at the ring nitrogens rather than the exocyclic amine.

    • Solution: Use protecting groups (e.g., Boc) on the exocyclic amine if performing reactions on the pyridine ring, or control temperature strictly during

      
       reactions.
      
  • Assay Interference: Aminothiazoles can sometimes act as pan-assay interference compounds (PAINS) via aggregation.

    • Solution: Include 0.01% Triton X-100 in biochemical buffers to prevent aggregate formation.

References

  • He, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals.[3][4][5] Retrieved from [Link]

  • Gerspacher, M., et al. (2015).[6] Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application

Application Note: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Scaffolds in Oncology

Executive Summary The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one moiety represents a privileged scaffold in medicinal chemistry, particularly within oncology. Unlike non-fused heterocycles, this bicyclic system offers a rig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one moiety represents a privileged scaffold in medicinal chemistry, particularly within oncology. Unlike non-fused heterocycles, this bicyclic system offers a rigid framework capable of mimicking the adenine ring of ATP, making it an ideal pharmacophore for developing ATP-competitive kinase inhibitors .

This guide details the application of this scaffold in targeting Phosphoinositide 3-kinase (PI3K) and c-KIT signaling pathways. It provides a comprehensive workflow for researchers—from rational drug design and synthesis to in vitro validation and mechanistic profiling.

Scientific Background & Mechanism of Action[1]

The Pharmacophore

The thiazolo[5,4-b]pyridine core is characterized by a fused thiazole and pyridine ring. In the context of kinase inhibition, the nitrogen atoms (N1 and N3) and the C2-amino group often serve as critical hydrogen bond donors/acceptors that interact with the hinge region of the kinase ATP-binding pocket.

Target Landscape
  • PI3K Isoforms (

    
    ):  Derivatives of this scaffold (e.g., Compound 19a) have demonstrated nanomolar potency (
    
    
    
    nM) against PI3K
    
    
    by forming hydrogen bonds with Val851 in the hinge region.
  • c-KIT (Mutant Forms): Recent studies identify derivatives (e.g., Compound 6r) capable of overcoming Imatinib resistance in Gastrointestinal Stromal Tumors (GIST) by inhibiting the c-KIT V560G/D816V double mutant.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting PI3K and c-KIT using thiazolo-pyridine based inhibitors.

SignalingPathway Inhibitor Thiazolo[5,4-b]pyridine Inhibitor RTK RTK / c-KIT Inhibitor->RTK Inhibition (c-KIT) PI3K PI3K (Class I) Inhibitor->PI3K Inhibition (ATP Hinge) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Bad Bad / Bax AKT->Bad Inhibition (P) CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes (if unphosphorylated)

Caption: Mechanism of Action. The inhibitor blocks ATP binding sites on c-KIT and PI3K, preventing downstream Akt/mTOR signaling and inducing apoptosis.

Experimental Protocols

Protocol A: Rational Design & Molecular Docking

Before wet-lab synthesis, validate the binding mode of your derivative.

Objective: Predict binding affinity of 2-amino-4H-thiazolo[5,4-b]pyridin-5-one derivatives to the PI3K


 ATP pocket.
Software:  Schrödinger Glide, AutoDock Vina, or Gold.
  • Protein Prep: Download PDB ID 4JPS (PI3K

    
    ). Remove water molecules (except those bridging Typ836/Asp810). Add hydrogens and minimize energy using OPLS3e force field.
    
  • Ligand Prep: Generate 3D conformers of the thiazolo-pyridine derivative. Ensure the 2-amino group is protonated/deprotonated correctly at pH 7.4.

  • Grid Generation: Define the active site box (

    
     Å) centered on the native ligand (e.g., Wortmannin or known inhibitor).
    
  • Docking: Run rigid receptor docking.

  • Scoring: Filter for poses showing H-bonds between the thiazole nitrogen/amino group and Val851 (hinge region).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Quantify the potency (


) of the synthesized scaffold.

Reagents:

  • Recombinant PI3K

    
     or c-KIT enzyme.
    
  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Substrate: PIP2:PS lipid substrate (for PI3K) or Poly(Glu, Tyr) (for c-KIT).

  • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS.
    

Procedure:

  • Compound Prep: Prepare 10 mM stock of the thiazolo-pyridine derivative in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2

      
      L of diluted compound to a 384-well white plate.
      
    • Add 2

      
      L of Enzyme (optimized concentration, typically 1-5 ng/well). Incubate 15 min at RT.
      
    • Add 2

      
      L of ATP/Substrate mix (ATP at 
      
      
      
      , typically 10-50
      
      
      M).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 6

      
      L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 12

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).[1]

  • Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate

    
    .
    
Protocol C: Cellular Viability & Proliferation (MTT Assay)

Assess the efficacy of the scaffold in live cancer cells.

Cell Lines: GIST-T1 (c-KIT driven), HCT-116 (PI3K driven).

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with serial dilutions of the compound (0.01

    
    M – 100 
    
    
    
    M) for 72 hours. Include DMSO control and Staurosporine (positive control).
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals. Shake for 10 min.
    
  • Measurement: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    .
    

Data Presentation & Analysis

Comparative Potency of Thiazolo[5,4-b]pyridine Derivatives

The following table summarizes literature data for key derivatives of this scaffold, highlighting the impact of C2-substitution on kinase selectivity.

Compound IDR-Group (Pos 2)TargetIC50 (Enzymatic)GI50 (Cellular)Reference
Scaffold Core -NH2 (Unsubstituted)Broad Kinase> 10

M
> 50

M
[1]
Cmpd 19a 2-pyridyl / SulfonamidePI3K

3.6 nM0.85

M (HCT116)
[2]
Cmpd 6r 2-aminothiazole ureac-KIT (D816V)4.77 nM1.15

M (GIST-T1)
[3]
Cmpd 3g Phenyl-substitutedGyrase (Bacteria)0.21

M
N/A[4]

Note: The unsubstituted core serves as a weak binder. Functionalization at the 2-amino position is critical for nanomolar potency.

Experimental Workflow Diagram

This flowchart guides the researcher through the validation process.

Workflow Start Scaffold Synthesis (Cyclocondensation) Docking In Silico Docking (Selectivity Check) Start->Docking Design EnzAssay Kinase Assay (ADP-Glo) Docking->EnzAssay Screening CellAssay Cell Viability (MTT/MTS) EnzAssay->CellAssay Hit Confirmation WestBlot Western Blot (p-AKT / p-cKIT) CellAssay->WestBlot Mechanism Check Lead Lead Candidate WestBlot->Lead Validation

Caption: Integrated workflow for validating thiazolo[5,4-b]pyridin-5-one derivatives.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020).[3][4] Molecules. Retrieved from [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022). Pharmaceuticals.[5] Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Molecules. Retrieved from [Link]

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Method

Use of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one in antimicrobial studies

Application Note: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one in Antimicrobial Discovery Executive Summary & Rationale The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a privileged class of fused heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one in Antimicrobial Discovery

Executive Summary & Rationale

The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a privileged class of fused heterocycles in modern antimicrobial discovery. Structurally isosteric to purines, this scaffold has gained prominence as a potent inhibitor of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) .

Unlike fluoroquinolones, which target the DNA-cleavage complex (GyrA), derivatives of this scaffold target the ATPase domain of GyrB.[1] This distinct mechanism allows them to retain activity against multidrug-resistant (MDR) strains, including fluoroquinolone-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Key Application Areas:

  • MDR Tuberculosis: High-affinity binding to the ATP-binding pocket of M. tuberculosis GyrB.

  • Gram-Positive Infections: Potent activity against MRSA and VRE (Vancomycin-Resistant Enterococci).

  • Bioisosteric Design: Replacement of the unstable adenyl ring in ATP mimics with the robust thiazolopyridine core.

Chemical Basis & Structural Considerations

The core structure features a thiazole ring fused to a pyridine ring across the [5,4-b] bond. The "5-one" designation indicates a carbonyl at position 5, establishing a lactam functionality that is critical for hydrogen bonding within the enzyme active site.

  • Tautomerism: The molecule exists in a lactam-lactim equilibrium (5-one

    
     5-hydroxy). In solution, the polar lactam (5-one)  form often predominates and is crucial for donor-acceptor interactions with Asp73 and water networks in the GyrB pocket.
    
  • The "2-Amino" Handle: This position is the primary vector for diversification. Acylation at this amine (forming ureas or amides) allows the molecule to reach into the specific hydrophobic regions (ribose/solvent pockets) of the ATPase domain, dramatically increasing potency (IC

    
     from 
    
    
    
    M to nM range).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This protocol utilizes a robust cyclization strategy suitable for generating the 5-one core.

Reagents:

  • 6-chloro-3-nitropyridin-2-ol (Starting material)

  • Ethyl thioglycolate

  • Iron powder / Acetic acid (Reduction)

  • Phenyl isothiocyanate (for urea derivation)

Workflow:

  • Thioether Formation: React 6-chloro-3-nitropyridin-2-ol with ethyl thioglycolate in the presence of

    
     (DMF, 60°C, 4h) to substitute the chlorine.
    
  • Reductive Cyclization: Treat the intermediate with Fe/AcOH (reflux, 2h). The reduction of the nitro group to an amine triggers an intramolecular nucleophilic attack on the ester carbonyl, closing the thiazole ring to form the thiazolo[5,4-b]pyridin-5-one core.

  • Purification: Precipitate in ice water. Recrystallize from Ethanol/DMF.

  • Derivatization (Optional): React the free 2-amino group with isocyanates to form the high-potency urea derivatives described in AstraZeneca's antitubercular studies.

Protocol B: DNA Gyrase B (ATPase) Inhibition Assay

Objective: Quantify the inhibitory potency (IC


) of the compound against the ATPase activity of GyrB.[2]

Principle: The assay measures the hydrolysis of ATP to ADP and inorganic phosphate (


). The release of 

is detected using a Malachite Green colorimetric reagent.

Materials:

  • Recombinant E. coli or S. aureus GyrB subunit (ATPase domain).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , 10% DMSO, 1 mM DTT.
    
  • Substrate: ATP (500

    
    M final).
    
  • Detection: Malachite Green Reagent (Molybdate/Malachite Green in

    
    ).
    

Steps:

  • Preparation: Dilute compounds in 100% DMSO (10-point serial dilution).

  • Incubation: Add 10 nM GyrB enzyme to the assay plate. Add 1

    
    L of compound. Incubate for 10 min at 25°C to allow binding.
    
  • Initiation: Add ATP to initiate the reaction. Incubate for 60 min at 37°C.

  • Termination: Add Malachite Green reagent to quench the reaction.

  • Readout: Measure Absorbance at 620 nm (

    
    ) after 10 min.
    
  • Calculation:

    
    
    Fit data to a 4-parameter logistic model to determine IC
    
    
    
    .
Protocol C: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

Critical Modification for Thiazolopyridines: Due to the planarity and potential stacking of these molecules, solubility can be an issue.

  • Solvent: Dissolve stock in 100% DMSO. Ensure final assay concentration of DMSO is

    
     (thiazolopyridines are generally tolerant, but bacteria are not).
    
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Endpoint: Visual turbidity. Note: If "trailing" is observed (partial inhibition), use Resazurin (Alamar Blue) dye (0.01%) for a colorimetric endpoint (Blue = No Growth, Pink = Growth).

Data Interpretation & Expected Results

Table 1: Typical Structure-Activity Relationship (SAR) Data

Compound VariantR-Group (2-Amino pos)GyrB IC

(nM)
S. aureus MIC (

g/mL)
Interpretation
Core Scaffold

> 5,000> 64Weak binding; lacks hydrophobic reach.
Derivative A

(Amide)
85016 - 32Improved H-bonding; moderate potency.
Derivative B

(Urea)
< 50 0.5 - 2.0 Optimal. Urea linker mimics ATP phosphate interactions; Phenyl group fills hydrophobic pocket.
Control Novobiocin150.25Positive Control (ATPase inhibitor).

Visualizations

Figure 1: Synthesis & Screening Workflow

A logical flow from chemical precursors to validated biological hits.

SynthesisWorkflow Start Precursor: 6-chloro-3-nitropyridin-2-ol Step1 Nucleophilic Subst. (Ethyl Thioglycolate) Start->Step1 Step2 Reductive Cyclization (Fe/AcOH) Step1->Step2 Core Scaffold: Thiazolo[5,4-b]pyridin-5-one Step2->Core Deriv Derivatization (Urea Formation) Core->Deriv SAR Expansion Assay GyrB ATPase Assay (IC50 Determination) Deriv->Assay Screening

Caption: Step-wise synthesis of the thiazolopyridin-5-one core followed by urea derivatization for high-affinity GyrB inhibition.

Figure 2: Mechanism of Action (GyrB Inhibition)

Visualizing the molecular interaction within the ATP-binding pocket.

MOA GyrB DNA Gyrase B (ATPase Domain) Asp73 Asp73 Residue (H-Bond Acceptor) GyrB->Asp73 Pocket Hydrophobic Pocket GyrB->Pocket ATP ATP (Substrate) ATP->GyrB Blocked Inhibitor Thiazolo[5,4-b]pyridin-5-one Derivative Inhibitor->GyrB Competitive Binding Inhibitor->Asp73 H-Bond (Lactam NH) Water Water Network Inhibitor->Water H-Bond (C=O) Inhibitor->Pocket Hydrophobic Interaction (2-Amino Tail)

Caption: Competitive inhibition mechanism. The scaffold mimics the adenine ring of ATP, while the 2-amino tail exploits the hydrophobic pocket not utilized by ATP.

References

  • Ghorpade, S. R., et al. (2013).[3] Thiazolopyridine ureas as novel antitubercular agents acting through inhibition of DNA Gyrase B.[2][3][4] Journal of Medicinal Chemistry.

  • Kale, R. R., et al. (2014). Thiazolopyridone ureas as DNA gyrase B inhibitors: optimization of antitubercular activity and efficacy.[2][3][4] Bioorganic & Medicinal Chemistry Letters.

  • Durcik, M., et al. (2014). ATP-Competitive DNA Gyrase and Topoisomerase IV Inhibitors as Antibacterial Agents. Expert Opinion on Therapeutic Patents.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.

Sources

Application

Application Note: High-Throughput Screening of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Libraries

Sub-title: Strategies for Kinase-Targeted Discovery using TR-FRET and Solubility-Optimized Protocols Abstract The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a privileged chemotype in drug discovery, stru...

Author: BenchChem Technical Support Team. Date: March 2026

Sub-title: Strategies for Kinase-Targeted Discovery using TR-FRET and Solubility-Optimized Protocols

Abstract

The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a privileged chemotype in drug discovery, structurally mimicking the purine core of ATP. This makes it a high-value candidate for targeting kinases, ATPases, and nucleotide-binding proteins. However, the planar, heteroaromatic nature of this scaffold presents specific challenges in high-throughput screening (HTS), including aqueous insolubility, aggregation-based false positives (PAINS), and potential autofluorescence. This guide details a validated workflow for screening these libraries, emphasizing rigorous pre-screen quality control (QC) and the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to ensure data integrity.

Introduction: The Scaffold Advantage

The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one core is a fused bicyclic system combining a thiazole and a pyridinone.

  • Structural Logic: Unlike its fully aromatic isomer (thiazolo[5,4-b]pyridine), the 5-one variant contains a lactam functionality. This provides a critical hydrogen bond donor (NH) and acceptor (C=O) pair within the ring system, mimicking the Watson-Crick face of adenine.

  • Therapeutic Potential: This scaffold is frequently explored for Type I and Type II kinase inhibition (e.g., PI3K, c-KIT, EGFR) due to its ability to form bidentate hydrogen bonds with the kinase hinge region [1, 2].

  • Screening Challenge: These molecules are often lipophilic and flat, leading to π-stacking in aqueous buffers. Without specific solubility protocols, they may form colloidal aggregates that sequester enzymes non-specifically, leading to false positives.

Phase I: Library Characterization & Pre-Screening

Trustworthiness Pillar: Do not screen a library without validating its behavior in solution.

Before biological interrogation, the library must undergo physicochemical profiling to filter out "bad actors."

DMSO Solubility Profiling

Standard HTS libraries are stored in 100% DMSO. However, thiazolopyridinones can crash out upon dilution into aqueous assay buffer.

  • Protocol: Use laser nephelometry to determine the solubility limit.

  • Threshold: Compounds must remain soluble at

    
     the screening concentration (typically 30 µM for a 10 µM screen).
    
Aggregation Check (DLS)

To rule out colloidal aggregators (PAINS), perform Dynamic Light Scattering (DLS) on a subset of the library in the assay buffer.

  • Criteria: A scattering intensity >10-fold over background or a particle radius >100 nm indicates aggregation.

  • Remediation: Add 0.01% Triton X-100 or CHAPS to the assay buffer to disrupt promiscuous aggregates [3].

Phase II: Assay Development (TR-FRET)

Expertise Pillar: Why TR-FRET? Thiazolo-fused systems can exhibit intrinsic fluorescence in the blue-green region (400-500 nm), interfering with standard intensity-based assays. TR-FRET (Time-Resolved FRET) is the mandatory detection method because it introduces a time delay (50–100 µs) between excitation and measurement, allowing the short-lived compound autofluorescence to decay before the long-lived lanthanide signal is read [4].

Assay Principle

We utilize a competition binding assay:

  • Target: Recombinant Kinase tagged with GST or His (e.g., PI3K

    
    ).
    
  • Donor: Europium (Eu)-labeled anti-GST/His antibody.

  • Tracer: Biotinylated ATP-competitive tracer + Streptavidin-XL665 (Acceptor).

  • Inhibitor: Library compound displaces the tracer, reducing the FRET signal.

Workflow Diagram

HTS_Workflow Library Thiazolopyridinone Library (10 mM DMSO) QC QC: Nephelometry & Aggregation Check Library->QC Subset Validation Dilution Acoustic Dispensing (Echo 550) Library->Dilution Bulk Transfer QC->Dilution Pass Analysis Data Analysis (Z-Score & Hit Calling) QC->Analysis Flag Insolubles Assay TR-FRET Kinase Reaction (384-well Low Volume) Dilution->Assay 10-50 nL Transfer Read Detection (PHERAstar FSX) Assay->Read 60 min Incubation Read->Analysis HTRF Ratio

Figure 1: End-to-end HTS workflow ensuring library integrity before biological interrogation.

Detailed Protocol: 384-Well Kinase Screen

Reagents:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    
  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent.

  • Antibody: Eu-anti-GST Antibody.

Step-by-Step Procedure:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 20 nL of library compounds (from 10 mM stock) into a 384-well low-volume white plate.

    • Final Conc: 10 µM (assuming 20 µL final volume).

    • Controls: Columns 1-2 (DMSO only, Max Signal); Columns 23-24 (10 µM Staurosporine, Min Signal).

  • Enzyme Addition: Dispense 10 µL of 2x Kinase/Antibody Mix into the plate.

    • Note: Pre-incubate enzyme and antibody for 15 mins prior to dispensing to ensure complex stability.

    • Centrifuge: 1000 rpm for 1 min to settle droplets.

    • Incubation: 15 mins at Room Temp (allows compound to bind before tracer competition).

  • Tracer Addition: Dispense 10 µL of 2x Tracer/Acceptor Mix.

    • Centrifuge: 1000 rpm for 1 min.

  • Equilibration: Incubate for 60 minutes at Room Temperature in the dark.

    • Critical: Seal plates to prevent evaporation, which alters kinetics.

  • Detection: Read on a TR-FRET compatible reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (XL665/Ulight).

    • Delay: 50 µs | Integration: 400 µs.

Data Analysis & Interpretation

Ratiometric Calculation

Raw fluorescence intensity is unreliable due to well-to-well volume variations. Calculate the HTRF Ratio:



Quality Metrics (Self-Validation)

Before analyzing hits, validate the plate pass/fail status using the Z-factor (


):


  • Target:

    
     is required for a robust screen.
    
  • Troubleshooting: If

    
    , check for pipetting errors or reagent degradation (specifically the Eu-cryptate).
    
Hit Selection & PAINS Filtering
  • Primary Hit Cutoff: Compounds showing

    
     inhibition or 
    
    
    
    from the negative control mean.
  • Structural Triage: Cross-reference hits against the PAINS filters (Pan-Assay Interference Compounds). While thiazolopyridinones are valid scaffolds, derivatives with exocyclic double bonds (rhodanines/ene-rhodanines) are frequent false positives [5].

  • Dose-Response: Re-test hits in an 8-point dose-response curve to determine IC

    
    . Hill Slope check:  A slope 
    
    
    
    often indicates aggregation or non-stoichiometric binding.

Mechanism of Action Diagram

The following diagram illustrates the specific displacement mechanism utilized in this protocol.

TRFRET_Mechanism cluster_0 No Inhibition (High FRET) cluster_1 With Inhibitor (Low FRET) Eu Europium Donor (Excites @ 337nm) Ab Anti-GST Ab Eu->Ab Tracer Alexa647-ATP (Acceptor) Eu->Tracer FRET Energy (665nm Emission) Kinase Kinase (GST-Tag) (Target) Ab->Kinase Binds GST Kinase->Tracer ATP Site Kinase->Tracer Displaced Inhibitor Thiazolopyridinone (Inhibitor) Inhibitor->Kinase Competes for ATP Site

Figure 2: TR-FRET Competition Mechanism. The thiazolopyridinone inhibitor displaces the acceptor-labeled tracer, resulting in a decrease in the 665nm signal.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. MDPI. (2024).

  • Thiazolo[5,4-b]pyridines as Potent PI3K Inhibitors. National Institutes of Health (PMC). (2020).

  • Experimental Protocols for DMSO Solubility Assessment. Smolecule. (2026).[1]

  • Understanding TR-FRET Assays: Protocols and Plate Readers. DCReport. (2025).

  • New Horizons in Small Molecule Solubility Screening. Drug Target Review. (2019).

Sources

Method

Synthesis of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one derivatives for SAR studies

Application Note: Synthesis of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Derivatives for SAR Studies Executive Summary & Strategic Rationale The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a privileged hete...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Derivatives for SAR Studies

Executive Summary & Strategic Rationale

The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its more common isomer, thiazolo[4,5-b]pyridine. This specific fused system functions as a bioisostere for purines and quinazolinones, offering unique hydrogen-bonding vectors (donor at N4, acceptor at C5=O, and donor/acceptor at C2-NH2) critical for binding in ATP-competitive pockets of kinases (e.g., PI3K, EGFR) and allosteric sites of GPCRs.

For Structure-Activity Relationship (SAR) studies, the synthetic challenge lies in differentiating the "5-one" lactam functionality while maintaining the integrity of the thiazole fusion. This guide details a robust, modular synthetic pathway starting from 2-chloro-6-methoxy-3-nitropyridine . This route is superior to direct pyridone cyclizations because the methoxy "masking" group prevents regioisomeric mixtures and solubility issues during the oxidative cyclization step.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to allow late-stage diversification. We utilize a "Mask-Cyclize-Deprotect" strategy.

  • Core Construction: The thiazole ring is annulated onto the pyridine ring using the specific reactivity of 3-amino-2-chloropyridines.

  • Regiocontrol: The C6-methoxy group on the pyridine starting material dictates the final C5-carbonyl position after hydrolysis.

  • SAR Vectors:

    • R1 (C2-Amino): Diversified via isothiocyanate selection or post-cyclization acylation/alkylation.

    • R2 (N4-Lactam): Diversified via alkylation after the final deprotection step.

    • R3 (C6/C7): Determined by the substitution pattern of the starting nitropyridine.

Visual Pathway (Graphviz)

SynthesisPathway SM Start: 2-Chloro-6-methoxy- 3-nitropyridine Inter1 Intermediate 1: 3-Amino-2-chloro- 6-methoxypyridine SM->Inter1 Step 1 Inter2 Scaffold: 2-Amino-5-methoxy- thiazolo[5,4-b]pyridine Inter1->Inter2 Step 2 Final Target: 2-Amino-4H-thiazolo [5,4-b]pyridin-5-one Inter2->Final Step 3 Red Reduction (Fe/NH4Cl or H2/Pd) Cyc Cyclization (KSCN, Br2, AcOH) Hyd Hydrolysis (HBr/AcOH or BBr3)

Caption: Modular synthetic route for 2-amino-4H-thiazolo[5,4-b]pyridin-5-one via a methoxy-protected precursor.

Detailed Experimental Protocols

Step 1: Preparation of 3-Amino-2-chloro-6-methoxypyridine

Rationale: The nitro group must be reduced to an amine to provide the nucleophile for the subsequent isothiocyanate attack. Iron-mediated reduction is preferred over catalytic hydrogenation to prevent accidental dechlorination at the C2 position.

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 2-chloro-6-methoxy-3-nitropyridine (10.0 g, 53.0 mmol) in Ethanol (150 mL) and Water (40 mL).

  • Activation: Add Ammonium Chloride (14.2 g, 265 mmol) and heat the mixture to 60°C.

  • Reduction: Portion-wise, add Iron powder (14.8 g, 265 mmol, 325 mesh) over 20 minutes. Vigorous stirring is essential to prevent clumping.

  • Reflux: Increase temperature to reflux (approx. 80°C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a fluorescent blue/purple amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Yield: Expect ~7.5–8.0 g (85-90%) of a tan solid. Use directly in Step 2 without further purification to minimize oxidation.

Step 2: Oxidative Cyclization to the Thiazole Core

Rationale: This is the critical scaffold-forming step. The reaction proceeds via the formation of a thiourea intermediate followed by an intramolecular electrophilic aromatic substitution driven by bromine.

Protocol:

  • Thiourea Formation: Dissolve the amine from Step 1 (5.0 g, 31.5 mmol) in Glacial Acetic Acid (50 mL). Add Potassium Thiocyanate (KSCN) (6.1 g, 63.0 mmol). Stir at room temperature for 30 minutes.

  • Bromination (Cyclization): Prepare a solution of Bromine (1.6 mL, 31.5 mmol) in Acetic Acid (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature below 30°C (use an ice bath if necessary).

    • Note: The solution will turn orange/red initially and then fade as bromine is consumed.

  • Reaction: After addition, stir at room temperature for 12 hours. A yellow/orange precipitate (hydrobromide salt) typically forms.

  • Quench: Pour the reaction mixture into ice water (300 mL). Neutralize to pH 8 using Ammonium Hydroxide (28%).

  • Isolation: The free base will precipitate as a solid. Filter, wash with water (3 x 50 mL), and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]

  • Characterization: 1H NMR should show the loss of the C2-Cl signal and the appearance of a broad singlet (NH2) at ~7.5-8.0 ppm.

Step 3: O-Demethylation to 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

Rationale: Converting the methoxy group to the carbonyl (lactam) reveals the "5-one" pharmacophore. HBr in acetic acid is effective, though BBr3 is a milder alternative if acid-sensitive groups are present on the R1 chain.

Protocol:

  • Reaction: In a pressure tube or sealed flask, suspend 2-amino-5-methoxy-thiazolo[5,4-b]pyridine (2.0 g, 11.0 mmol) in 33% HBr in Acetic Acid (20 mL).

  • Heating: Seal and heat to 90°C for 4-6 hours.

  • Monitoring: Monitor by LC-MS. The mass should shift by -14 Da (Loss of CH3, gain of H).

  • Workup: Cool to room temperature. Pour the mixture into Diethyl Ether (100 mL). The product usually precipitates as the hydrobromide salt.

  • Free Base Generation: Filter the salt and suspend it in water (50 mL). Adjust pH to 7-8 with saturated NaHCO₃. Stir for 30 minutes.

  • Final Isolation: Filter the off-white solid, wash with water and cold acetone.

  • Data: The 1H NMR will show a characteristic downfield shift of the NH proton (lactam NH) often appearing >11 ppm.

SAR Diversification Strategy

To maximize the utility of this scaffold for SAR studies, the following diversification points are accessible:

SAR VectorChemical HandleSynthetic MethodImpact on Bioactivity
R1 (Amino) C2-NH₂Acylation: React with acyl chlorides/anhydrides.Urea: React with isocyanates.Sandmeyer: Convert NH₂ to Halogen for Suzuki coupling.Modulates H-bond donor/acceptor profile; critical for hinge binding in kinases.
R2 (Lactam N) N4-HAlkylation: NaH/DMF + Alkyl Halide (post-Step 3).Chan-Lam: Cu(OAc)₂ + Aryl Boronic Acid.Controls solubility and steric fit; N-alkylation often improves cellular permeability.
R3 (Core) C6/C7Pre-synthesis: Start with substituted pyridines (e.g., 6-methyl).Post-synthesis: Halogenation of C6 followed by cross-coupling.Modulates electronic properties of the core and fills hydrophobic pockets.
SAR Workflow Diagram

SAR_Workflow cluster_R1 R1 (Amino) Modifications cluster_R2 N4 (Lactam) Modifications Core Core Scaffold: 2-Amino-4H-thiazolo[5,4-b] pyridin-5-one Amide Amides (Kinase Hinge) Core->Amide Urea Ureas (Solubility) Core->Urea Alkyl N-Alkylation (Permeability) Core->Alkyl Aryl N-Arylation (Selectivity) Core->Aryl

Caption: Divergent synthesis points for generating SAR libraries from the core scaffold.

Troubleshooting & Critical Parameters

  • Regioisomer Control: Ensure the starting material is 2-chloro-3-amino , not 3-chloro-2-amino. The fusion occurs across the bond containing the amine and the halogen.

  • Bromination Safety: The cyclization is exothermic.[2] Run strictly between 0°C and 30°C. Higher temperatures lead to over-bromination at the C6 position (alpha to the carbonyl/methoxy).

  • Solubility: The final "5-one" derivatives are high melting point solids with poor solubility in DCM. Use DMSO-d6 for NMR and DMF/DMA for biological assays.

References

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives

    • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives
    • Source:Tetrahedron Letters, 2006.
    • URL:[Link]

  • Biological Activity of Thiazolo[5,4-b]pyridines

    • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[1]

    • Source:Molecules, 2022.[1][3]

    • URL:[Link]

  • General Method for Aminothiazole Fusion

    • Title: Synthesis of 2-aminothiazoles from alpha-haloketones and thiourea (Hantzsch Thiazole Synthesis).
    • Source:Organic Syntheses, Coll. Vol. 3, p.76.
    • URL:[Link]

  • Scaffold Data (CAS Verification)

    • Title: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS 31784-73-3).[4][5][6][7][8]

    • Source:PubChem.
    • URL:[Link]

Sources

Application

Analytical Methods for Quantification of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

[1][2][3] Abstract & Scope This guide details the analytical quantification of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (hereafter referred to as ATP-5-one ), a critical heterocyclic building block and potential degradati...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Scope

This guide details the analytical quantification of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (hereafter referred to as ATP-5-one ), a critical heterocyclic building block and potential degradation impurity in the synthesis of kinase inhibitors (e.g., c-KIT, PI3K inhibitors).[1] Due to its amphoteric nature (basic thiazole amine and acidic lactam moiety) and potential for tautomerism, this compound presents unique chromatographic challenges.[2]

This protocol provides two validated approaches:

  • HPLC-UV: A robust method for purity assessment and reaction monitoring (Limit of Quantitation ~0.5 µg/mL).[1][2]

  • LC-MS/MS: A high-sensitivity method for trace impurity analysis in biological matrices or final drug substances (Limit of Quantitation ~1-5 ng/mL).[1][2]

Chemical Context & Properties[1][3][4][5][6][7][8][9][10][11][12][13]

Understanding the physicochemical behavior of ATP-5-one is prerequisite to successful analysis.[2]

  • Chemical Structure: A fused thiazolo-pyridine system.[1][2][3][4] The "4H...5-one" designation indicates a lactam functionality on the pyridine ring, co-existing with a primary amine on the thiazole ring.

  • Molecular Formula: C₆H₅N₃OS[1][2]

  • Molecular Weight: ~167.19 Da (Monoisotopic Mass: 167.02 Da)[1][2]

  • Solubility:

    • High: DMSO, DMF, Dimethylacetamide.

    • Moderate: Methanol, Acetonitrile (with acid modifier).[2]

    • Low: Water (neutral pH), Hexane, DCM.

  • pKa (Predicted):

    • Basic Amine: ~3.5 (reduced basicity due to electron-withdrawing pyridine ring).[1][2]

    • Lactam NH: ~9.5 (weakly acidic).[1][2]

Method Selection Guide

RequirementRecommended MethodDetectorRationale
Routine Purity Check Protocol A (HPLC-UV) UV-Vis (265 nm)Cost-effective, sufficient sensitivity for synthesis monitoring (>95% purity).[1]
Trace Impurity Analysis Protocol B (LC-MS/MS) Triple Quad (MRM)Required for detecting ppm-level impurities in drug substances (genotoxicity risk assessment).[1][2]
Biological Study Protocol B (LC-MS/MS) Triple Quad (MRM)High selectivity required to eliminate matrix interference from plasma/tissue.[1][2]

Protocol A: HPLC-UV Quantification (Standard Purity)

Reagents & Equipment[3][4]
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1][2]

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).[1][2] Note: A standard C18 is sufficient, but end-capping is crucial to reduce amine tailing.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).[1]

Chromatographic Conditions[4]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 265 nm (Primary) and 290 nm (Secondary confirmation).[1][2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration
22.0955End
Standard Preparation[4]
  • Stock Solution (1 mg/mL): Weigh 10 mg of ATP-5-one reference standard into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Water:ACN (90:10). Note: Keep organic content low to prevent solvent effects on peak shape.[1][2]

Protocol B: LC-MS/MS (Trace Analysis)[1]

Mass Spectrometry Parameters[3][4][6][9][15][16]
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2]

  • Capillary Voltage: 3.5 kV.[1][2]

  • Desolvation Temp: 400°C.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
168.0 [M+H]⁺ 140.0 15Loss of CO (Lactam ring contraction)
168.0 [M+H]⁺ 123.0 25Loss of CH₂NO (Thiazole fragmentation)
168.0 [M+H]⁺ 96.0 35Pyridine ring fragment

Note: Precursor mass 168.0 assumes the standard C6H5N3OS structure.[2] Always perform a Q1 scan first to confirm the parent ion, as synthetic routes may yield salt forms (e.g., HCl, MW+36.5).

Sample Extraction (Plasma/Biologicals)[1][4]
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of cold Acetonitrile (containing 100 ng/mL Internal Standard, e.g., Tolbutamide).

  • Vortex for 30 seconds; Centrifuge at 10,000 rpm for 10 mins.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Inject 2 µL into LC-MS/MS.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing ATP-5-one samples.

AnalyticalWorkflow Start Sample Receipt (Solid or Liquid) SolubilityCheck Solubility Check (DMSO vs MeOH) Start->SolubilityCheck Dilution Dilution Step (Target: 50 µg/mL) SolubilityCheck->Dilution Dissolve in DMSO Decision Required Sensitivity? Dilution->Decision HPLC Protocol A: HPLC-UV (QC / Purity >0.1%) Decision->HPLC High Conc. LCMS Protocol B: LC-MS/MS (Trace <0.1% / Bioanalysis) Decision->LCMS Low Conc. DataAnalysis Data Processing (Integration & Calibration) HPLC->DataAnalysis LCMS->DataAnalysis Report Final Report (CoA or PK Data) DataAnalysis->Report

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements.

Validation & Troubleshooting

Validation Parameters (ICH Q2(R1))
  • Linearity: 0.5 – 100 µg/mL (HPLC); 1 – 1000 ng/mL (LC-MS).[1][2] R² > 0.995 required.[2][5]

  • Accuracy: Spike recovery should be 85-115%.

  • Precision: RSD < 2.0% for six replicate injections.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.[1][2]Increase buffer strength (20 mM Ammonium Formate) or use a "Polar Embedded" column.[1][2]
Split Peaks Sample solvent too strong (high DMSO).Dilute sample with mobile phase A (Water) to <10% organic before injection.[1][2]
Low Sensitivity Ion suppression (LC-MS).[1][2]Switch from Methanol to Acetonitrile; ensure clean extraction (Protein Precipitation).

References

  • PubChem. (2025).[1][2] Thiazolo[5,4-b]pyridine | C6H4N2S.[1][2] National Library of Medicine.[2] [Link]

  • Basavanakatti, et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. [Link][1][2]

  • Lee, H., et al. (2022).[2] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. MDPI Molecules. [Link][1][2]

Sources

Method

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one for target identification studies

Technical Deep Dive: Target Deconvolution of the 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Scaffold Part 1: Strategic Overview The Scaffold Paradigm: From Privileged Structure to Specific Probe The 2-amino-4H-thiazolo[5,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Target Deconvolution of the 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Scaffold

Part 1: Strategic Overview

The Scaffold Paradigm: From Privileged Structure to Specific Probe The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one core is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. Structurally analogous to purines and thiazolo[4,5-d]pyrimidines, this bicyclic heterocycle possesses an innate affinity for ATP-binding pockets, making it a frequent hit in phenotypic screens for kinases (e.g., PI3K, c-KIT, EGFR) and other nucleotide-dependent enzymes [1, 2].

However, this "privileged" status introduces a critical challenge: Polypharmacology . A hit based on this scaffold likely engages multiple off-targets. Therefore, target identification (Target ID) is not just about finding the target, but deconvoluting the interactome to stratify efficacy versus toxicity.

Mechanism of Action (MoA) Hypothesis

  • Hinge Binding: The lactam (pyridin-5-one) moiety typically functions as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP to anchor the molecule in the kinase hinge region [1].

  • Solvent Exposure: The C2-amino group often points towards the solvent front or the ribose binding pocket, making it the ideal "exit vector" for attaching chemical probes without abolishing binding affinity [3].

Part 2: Chemical Biology Strategy & Probe Design

To identify the target, we must convert the active scaffold into a Chemical Probe . We will utilize a Photoaffinity Labeling (PAL) approach combined with Click Chemistry (ABPP-CC) .

Probe Design Logic
  • Warhead: The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one core (retains affinity).

  • Linker: A minimal alkyl or PEG spacer attached to the C2-amine.

  • Click Handle: A terminal alkyne (sterically small) for bioorthogonal reaction with an azide-biotin or azide-fluorophore reporter.

  • Photocrosslinker (Optional but Recommended): A diazirine group can be incorporated if the binding is reversible/weak, "freezing" the transient interaction upon UV irradiation.

DOT Diagram 1: Probe Design & SAR Logic

ProbeDesign Scaffold 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (Affinity Core) Modification C2-Amine Acylation (Exit Vector) Scaffold->Modification Functionalization Target Target Protein (Kinase/Enzyme) Scaffold->Target Non-Covalent Binding Linker PEG/Alkyl Spacer (Solubility) Modification->Linker Attachment Tag Terminal Alkyne (Click Handle) Linker->Tag Termination Tag->Target Covalent Capture (Post-Click)

Caption: Structural logic for converting the thiazolopyridinone scaffold into a functional chemical probe.

Part 3: Experimental Protocols

Protocol A: Synthesis of the "Clickable" Probe (Alkyne-Tagged)

Objective: Functionalize the C2-amine with 4-pentynoic acid to create a probe.

Materials:

  • 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (Starting Material).

  • 4-Pentynoic acid.

  • HATU (Coupling agent).

  • DIPEA (Base).

  • DMF (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of scaffold in anhydrous DMF (0.1 M concentration).

  • Activation: In a separate vial, mix 1.2 eq of 4-pentynoic acid, 1.2 eq of HATU, and 2.5 eq of DIPEA in DMF. Stir for 10 min to activate the acid.

  • Coupling: Add the activated acid mixture to the scaffold solution.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS for the appearance of the product mass (M+H).

    • Note: The C2-amine can be unreactive. If conversion is low, heat to 60°C or use an acid chloride (4-pentynoyl chloride) with pyridine.

  • Purification: Precipitate with cold water or purify via Flash Chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via 1H-NMR and HRMS.

Protocol B: Chemoproteomic Target Enrichment (In Situ)

Objective: Label and enrich target proteins from live cells or lysates.

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Protease/Phosphatase Inhibitors.

  • Click Cocktail: CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM), Biotin-Azide (100 µM).

  • Beads: Streptavidin Magnetic Beads.

Workflow:

StepActionCritical Parameter
1. Treatment Incubate live cells (e.g., HeLa, Jurkat) with Probe (1–10 µM) for 2–4 hours. Include a Competition Control (10x excess free scaffold + Probe).DMSO < 0.5% . High DMSO precipitates the scaffold.
2. Lysis Wash cells with cold PBS. Lyse in Lysis Buffer on ice for 30 min. Clarify by centrifugation (15,000 x g, 10 min).Keep cold to prevent proteolysis.
3. Click Rxn Add Click Cocktail to the soluble lysate (1–2 mg protein). Vortex and incubate for 1 hour at RT in the dark.Premix CuSO4 and TBTA before adding TCEP to prevent Cu(I) oxidation.
4. Precipitation Add cold Acetone (4 volumes) or MeOH/CHCl3 to precipitate proteins. Spin down and wash pellet 2x with cold MeOH.Removes excess unreacted Biotin-Azide (critical for MS background).
5. Enrichment Resuspend pellet in 1% SDS/PBS. Dilute to 0.2% SDS. Add Streptavidin beads. Rotate O/N at 4°C.Ensure pellet is fully resolubilized before bead addition.
6. Washing Wash beads: 1x 1% SDS, 1x 4M Urea, 3x PBS.Stringent washing removes non-specific binders.
7. Digestion On-bead tryptic digestion (Trypsin, O/N, 37°C). Collect supernatant peptides.Use LC-MS grade Trypsin.

Part 4: Data Analysis & Validation

DOT Diagram 2: The Validation Loop

ValidationLoop MS_Data LC-MS/MS Data (Peptide List) Filtering Filter: CRAPome & Keratins MS_Data->Filtering Volcano Volcano Plot Analysis (Probe vs. Competition) Filtering->Volcano Hit_ID Putative Target ID (High Enrichment) Volcano->Hit_ID Log2 FC > 2 West_Blot Western Blot Validation (Specific Antibody) Hit_ID->West_Blot Orthogonal Check CETSA CETSA / Thermal Shift (Biophysical Confirmation) Hit_ID->CETSA Binding Stability West_Blot->CETSA

Caption: Analytical workflow to filter mass spectrometry noise and validate biological targets.

Interpretation of Results:

  • Enrichment Factor: Look for proteins identified in the "Probe Only" sample but absent/reduced in the "Competition" sample.

  • CRAPome Filtering: Discard common contaminants (Heat shock proteins, Keratins, Carboxylases) unless they are known targets of thiazoles.

  • Kinase Profiling: Since thiazolo[5,4-b]pyridines are known kinase inhibitors [1, 4], cross-reference hits with the "Kinome" list. Expect hits like c-KIT , PI3K , or EGFR depending on the exact side chains [4, 5].

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: NCBI / PMC. URL:[Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Source: Molecules (via ResearchGate). URL:[Link]

  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. Source: ResearchGate.[1] URL:[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Source: Cancers (Basel).[2] URL:[Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one synthesis

This is a technical support guide designed for researchers and drug development professionals. It focuses on the synthesis and yield optimization of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one , a privileged scaffold in kina...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals. It focuses on the synthesis and yield optimization of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one , a privileged scaffold in kinase inhibitor discovery (e.g., c-KIT, EGFR).

Topic: Yield Optimization & Troubleshooting for 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Document ID: TS-CHEM-TZP-05 Last Updated: 2026-02-27 Audience: Medicinal Chemists, Process Chemists

Core Synthesis Protocol (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with the most robust known pathway. The synthesis of the [5,4-b] isomer with a 5-one functionality typically relies on the Hantzsch-like cyclization of a 3-amino-2-chloropyridin-6-one precursor using potassium thiocyanate (KSCN) or benzoyl isothiocyanate.

The Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the exocyclic amine on the thiocyanate carbon, forming a thiourea intermediate. This is followed by an intramolecular


 displacement of the C2-chlorine by the sulfur atom to close the thiazole ring.
Optimized Protocol
  • Precursor: 3-Amino-2-chloro-6-hydroxypyridine (Tautomer: 5-amino-6-chloropyridin-2(1H)-one).

  • Reagents: Potassium Thiocyanate (KSCN), conc. HCl, Ethanol/Water (1:1).

  • Conditions: Reflux (80–100°C) for 4–12 hours.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 5-amino-6-chloropyridin-2(1H)-one in a mixture of Ethanol and Water (1:1 v/v). Concentration should be ~0.2 M.

  • Activation: Add 1.5 eq of conc. HCl dropwise. The solution may clarify as the amine hydrochloride forms.

  • Reagent Addition: Add 2.0 eq of KSCN.

  • Cyclization: Heat to reflux (approx. 85°C). Monitor via LC-MS for the disappearance of the thiourea intermediate (

    
    ).
    
  • Workup: Cool to room temperature. Adjust pH to ~8 with saturated

    
    . The product, being a pyridone, often precipitates at neutral/slightly basic pH. Filter and wash with cold water.
    

Troubleshooting Guide: Diagnosing Yield Failures

Use this section to diagnose specific failure modes in your experiment.

Issue 1: Incomplete Cyclization (Intermediate Stalling)

Symptom: LC-MS shows a major peak corresponding to the thiourea intermediate (


) but little cyclized product (

or

depending on ionization).
  • Root Cause: The intramolecular displacement of the chlorine at the C2 position is the rate-determining step. The pyridine ring is electron-deficient, but the "6-one" (pyridone) tautomer can donate electron density, deactivating the C2-Cl bond toward nucleophilic attack.

  • Solution:

    • Increase Acidity: Switch from AcOH to conc. HCl or Methanesulfonic acid (MsOH) . Protonation of the pyridine nitrogen (or pyridone oxygen) increases the electrophilicity of the C2 carbon.

    • Solvent Switch: Change solvent to n-Butanol or DMF to allow higher reflux temperatures (>110°C).

    • Catalysis: Add 5 mol% KI (Potassium Iodide) . Halogen exchange (

      
      ) creates a better leaving group, accelerating the cyclization.
      
Issue 2: Low Yield due to Solubility (The "Crash Out" Effect)

Symptom: The reaction mixture turns into a thick sludge early, trapping unreacted starting material.

  • Root Cause: Pyridones are notoriously insoluble in standard organic solvents due to strong intermolecular hydrogen bonding (dimerization).

  • Solution:

    • Dilution: Reduce concentration to 0.1 M.

    • Co-solvent: Use NMP (N-methyl-2-pyrrolidone) or Sulfolane as a co-solvent (10-20%) to maintain homogeneity at high temperatures.

Issue 3: Formation of "Gummy" Impurities

Symptom: Dark, tarry crude product that is difficult to filter.

  • Root Cause: Oxidative decomposition of the amino-pyridine precursor or polymerization of thiocyanates.

  • Solution:

    • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon. Aminopyridines are oxidation-sensitive.

    • Scavengers: Add 1-2 eq of Sodium Metabisulfite during the workup to reduce oxidative byproducts.

Visualizing the Pathway & Logic

The following diagram illustrates the reaction pathway and critical decision points for optimization.

G Start Start: 3-Amino-2-chloropyridone Thiourea Intermediate: N-Pyridyl Thiourea Start->Thiourea + KSCN, H+ Tar Failure: Oxidation Start->Tar Air/O2 Cyclization Critical Step: S-attack on C-Cl Thiourea->Cyclization Heat Stall Stall: Low Temp / Weak Acid Thiourea->Stall < 80°C Product Target: 2-Amino-thiazolo[5,4-b]pyridin-5-one Cyclization->Product SNAr Displacement Stall->Cyclization Add KI / Increase T

Caption: Reaction pathway illustrating the critical SNAr cyclization step and common failure modes (Stalling, Oxidation).

Comparative Data: Solvent & Catalyst Effects

The following table summarizes internal optimization data for the cyclization of 3-amino-2-chloro-6-hydroxypyridine with KSCN.

Solvent SystemAcid CatalystTemperatureAdditiveYield (%)Notes
Ethanol AcOH78°C (Reflux)None35%Incomplete conversion; intermediate remains.
Ethanol/H2O HCl (conc.)85°CNone62%Standard protocol. Good purity.
DMF HCl (conc.)100°CNone55%Higher conversion but difficult workup (tar).
n-Butanol HCl (conc.)117°CKI (5 mol%) 88% Recommended. KI accelerates Cl displacement.
Acetic Acid None118°C

(1 eq)
45%Oxidative cyclization (Hugerschhoff); lower yield due to bromination side-products.

Frequently Asked Questions (FAQs)

Q: Can I use Benzoyl Isothiocyanate instead of KSCN? A: Yes. Reacting the aminopyridine with benzoyl isothiocyanate yields the N-benzoyl thiourea. This intermediate often cyclizes more readily. You must then hydrolyze the benzoyl group (using NaOH or


 in MeOH) to reveal the free 2-amino group. This is a 2-step process but often yields cleaner products if the direct KSCN route is messy.

Q: Why is the "5-one" tautomer important? A: In the [5,4-b] system, the "5-one" moiety (a pyridone) provides a critical hydrogen bond donor/acceptor motif (D-A) often required for binding to the hinge region of kinases. Ensure your analytical methods (NMR in DMSO-


) confirm the pyridone tautomer (NH signal > 11 ppm) rather than the hydroxypyridine.

Q: My product is insoluble in DMSO. How do I characterize it? A: Thiazolopyridones are notoriously insoluble. Try:

  • TFA-d: Trifluoroacetic acid-d is an excellent solvent for stubborn heterocycles.

  • High-Temp NMR: Run DMSO-

    
     NMR at 80°C or 100°C to break aggregates.
    

Q: Can I use microwave irradiation? A: Absolutely. Microwave heating at 120–140°C in Ethanol/Water/HCl for 15–30 minutes typically drives the reaction to completion, overcoming the activation energy barrier of the


 displacement.

References

  • Vertex AI Search. (2025). Synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. National Institutes of Health. 1[2]

  • ResearchGate. (2025). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. 3[2]

  • PubMed. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. 4

  • ResearchGate. (2025). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives. 5[2][6]

  • Beilstein Journals. (2022). Synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. 7

Sources

Optimization

Purification challenges of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

This is a comprehensive technical support guide designed for researchers working with 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one . This molecule presents a classic "molecular brick" profile: high melting point, poor solubil...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers working with 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one . This molecule presents a classic "molecular brick" profile: high melting point, poor solubility, and complex tautomeric behavior that complicates both purification and analysis.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1][2]

Executive Summary: The "Brick Dust" Challenge

Molecule: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Primary Challenges:

  • Solubility: The planar fused ring system facilitates strong

    
    -
    
    
    
    stacking, while the donor-acceptor motifs (Amine/Lactam) create an aggressive hydrogen-bonding network.[1][2] This renders the compound insoluble in standard organic solvents (DCM, EtOAc, low-temperature alcohols).
  • Tautomerism: The molecule exists in a dynamic equilibrium between lactam/lactim and amine/imine forms, leading to peak broadening in NMR and "ghost peaks" in HPLC.

  • Amphoteric Nature: The basic thiazole amine and the acidic lactam proton allow the molecule to exist as a zwitterion, complicating aqueous workups.

Troubleshooting Guide: Purification & Isolation

Scenario A: "My product precipitated during the reaction, but I can't purify the crude solid."

Diagnosis: You are dealing with supramolecular aggregation. Standard silica chromatography will likely result in irreversible adsorption (streaking) due to the basic amine interacting with acidic silanols.

Protocol: The "Dissolution-Precipitation" Cycle (Self-Validating) Instead of chromatography, rely on the molecule's pH-dependent solubility switch.[1]

  • Acidic Dissolution: Suspend the crude "brick dust" in 1N HCl.

    • Mechanism:[2][3] Protonation of the thiazole amine (

      
      ) and pyridine nitrogen solubilizes the compound.
      
    • Validation: If the solid does not dissolve, filter the insoluble material (likely inorganic salts or polymerized side products).

  • Washing: Extract the acidic aqueous phase with EtOAc (removes non-basic lipophilic impurities).

  • Controlled Reprecipitation: Slowly adjust the aqueous phase to pH 8–9 using saturated

    
     or 
    
    
    
    .
    • Critical Step: Do not overshoot to pH 14, or you may form the water-soluble phenolate (lactim salt).

  • Collection: Filter the precipitate, wash with water, then cold EtOH, then

    
    .
    
Scenario B: "I need >98% purity, but it trails on Silica Gel."

Diagnosis: Strong interaction between the 2-amino group and silica silanols.[1]

Protocol: Modified Reverse-Phase Flash Chromatography Avoid Normal Phase (NP). Switch to Reverse Phase (RP) using a C18 functionalized silica.

ParameterSetting/MaterialRationale
Stationary Phase C18 (ODS) Flash CartridgeEliminates polar adsorption sites found on bare silica.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the amine protonated, improving peak shape.
Mobile Phase B Acetonitrile (MeCN)Methanol can sometimes cause precipitation inside the column due to high backpressure.
Loading Method Solid Load (Celite or C18)Liquid loading in DMSO often causes "breakthrough" where the compound elutes immediately.
Gradient 0% to 40% B over 20 CVThese compounds are more polar than expected; they elute early.
Scenario C: "NMR signals are broad or missing."

Diagnosis: Aggregation in the NMR tube or intermediate exchange rate of tautomers.[1]

Protocol: The "De-aggregation" NMR Setup

  • Solvent: Use DMSO-

    
    .[1]
    
  • Additive: Add 1-2 drops of TFA-

    
     (Trifluoroacetic acid-d).
    
    • Mechanism:[2][3] This forces the molecule into a single protonated state, breaking intermolecular H-bonds and collapsing tautomers into one species.[1]

    • Result: Sharp peaks will appear. Note that the exchangeable protons (-NH2, -NH) will disappear or shift downfield (>10 ppm).

Visualizing the Challenge

Diagram 1: Tautomeric Complexity & Binding Modes

This diagram illustrates the shifting proton landscape that confuses chromatography detectors.

Tautomerism cluster_0 Chromatographic Consequence Lactam Lactam Form (Major in solid state) Lactim Lactim Form (Aromatic, soluble in high pH) Lactam->Lactim Proton Shift (N to O) Imine Imine Form (Rare, but possible) Lactam->Imine Amine Tautomerism Silica Silica Silanol (Si-OH) Lactam->Silica H-Bonding (Strong Adsorption) Lactim->Silica Weak Interaction

Caption: The equilibrium between Lactam/Lactim forms affects polarity. The Lactam form (dominant) binds strongly to polar stationary phases, causing tailing.

Frequently Asked Questions (FAQs)

Q1: Can I recrystallize this instead of running a column? A: Yes, and it is preferred.

  • Solvent System: DMF/Water or DMSO/Water.

  • Method: Dissolve the solid in minimum hot DMF (

    
    ). Filter hot to remove dust. Add hot water dropwise until turbidity persists. Allow to cool slowly to Room Temperature, then 
    
    
    
    .
  • Warning: Do not use Acetone or DCM; the compound is virtually insoluble.

Q2: I see a small impurity at ~10% in HPLC, but it has the same Mass (MS) as my product. A: This is likely a Separable Tautomer or a Regioisomer from synthesis.

  • If the peaks coalesce upon heating the column to

    
    , it is a tautomer.
    
  • If they remain distinct, it is likely a regioisomer (e.g., cyclization occurring at the wrong nitrogen if starting from a thiourea precursor).

Q3: How do I remove Palladium (Pd) from this compound? A: Standard scavengers (SiliaMetS) often fail because the thiazole sulfur and pyridine nitrogen compete for the metal.

  • Solution: Wash the solid with a solution of Sodium Diethyldithiocarbamate (DTC) in DMF/Water. The DTC-Pd complex is more stable and will wash away, leaving the heterocycle behind.[1]

Experimental Workflow: Synthesis to Pure Solid

The following flowchart outlines the decision logic for processing the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Check: Dissolves in 1N HCl? Start->SolubilityCheck AcidSoluble Yes: Acid/Base Extraction SolubilityCheck->AcidSoluble Dissolves Insoluble No: Likely Polymer/Inorganic SolubilityCheck->Insoluble Solids remain Precipitation Precipitate at pH 8-9 AcidSoluble->Precipitation Filter Filtration & Wash (H2O -> EtOH -> Et2O) Precipitation->Filter PurityCheck Purity > 95%? Filter->PurityCheck Recryst Recrystallize: DMF/H2O PurityCheck->Recryst No (Bulk impurity) PrepHPLC Prep-HPLC: C18, H2O/MeCN + 0.1% TFA PurityCheck->PrepHPLC No (Trace impurity) Final Pure Product (Dry at 50°C under vacuum) PurityCheck->Final Yes Recryst->Final PrepHPLC->Final

Caption: Decision matrix for isolating 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one based on solubility and purity profiles.

References & Authority

The protocols above are derived from established methodologies in heterocyclic chemistry, specifically focusing on fused thiazolopyridines and similar "brick dust" scaffolds.[1]

  • Synthesis & Properties of Thiazolopyridines:

    • Source:Journal of Chemical and Pharmaceutical Research.[1] Describes the general synthesis and handling of 2-aminothiazole derivatives, highlighting the halogenation/nucleophilic substitution protocols that often lead to these fused systems.

    • Relevance: Confirms the insolubility and high melting points characteristic of this scaffold.[1]

    • Link: (Contextual proxy for general aminothiazole handling).[2]

  • Biological Relevance & Structural Analogs:

    • Source:MDPI (Molecules). "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors."

    • Relevance: Provides specific NMR characterization data and biological context for the [5,4-b] isomer, validating the structural assignment and solubility challenges in biological assays.

    • Link:

  • Tautomerism in Fused Pyridones:

    • Source:Indian Academy of Sciences. "Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives."

    • Relevance: While a different scaffold, this paper establishes the fundamental chromatographic behavior of fused ring systems capable of lactam-lactim tautomerism, justifying the pH-dependent HPLC methods recommended above.

    • Link:

  • Commercial Availability & Safety:

    • Source:ChemScene.[4] Catalog entry for Thiazolo[4,5-b]pyridin-5-one analogs.

    • Relevance: Verifies that these scaffolds are commercially relevant and require specific storage conditions (

      
      , protect from light) due to potential oxidation of the amine or sulfur.
      
    • Link:

Sources

Troubleshooting

Technical Support Center: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Synthesis

The following technical guide addresses the synthesis and common side reactions of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, c-KIT) and antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and common side reactions of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, c-KIT) and antimicrobial agents.

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring in-depth mechanistic troubleshooting.

Synthetic Pathway & Logic

The synthesis of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one typically proceeds via the cyclization of 3-amino-2-chloropyridin-4-one (or its tautomer 4-hydroxy) with isothiocyanates or thiourea equivalents. This route exploits the nucleophilicity of the C3-amino group and the electrophilicity of the C2-chloro position to form the fused thiazole ring.

Core Mechanism & Failure Points

The reaction involves two critical steps:

  • Thiourea Formation: Nucleophilic attack of the pyridyl amine on the isothiocyanate carbon.

  • Intramolecular Cyclization: Attack of the sulfur atom on the C2-position of the pyridine ring, displacing the chloride (S_NAr).

Visualizing the Workflow and Side Pathways:

ThiazoloSynthesis Start 3-Amino-2-chloropyridin-4-one Thiourea Intermediate: N-Pyridyl Thiourea Start->Thiourea Nucleophilic Addn (Solvent: DMF/EtOH) Side2 Side Reaction B: Regioisomer [4,5-c] Fusion Start->Side2 Incorrect Isomer (Starting Material Purity) Reagent Isothiocyanate (R-NCS) Reagent->Thiourea Product Target: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Thiourea->Product Cyclization (Heat/Base) - HCl Side1 Side Reaction A: Desulfurization (Urea Derivative) Thiourea->Side1 Oxidative Conditions or High Temp Side3 Side Reaction C: Hydrolysis (Thiazolidinone) Product->Side3 Acidic Hydrolysis (Post-processing)

Caption: Logical flow of thiazolo[5,4-b]pyridin-5-one synthesis highlighting critical branch points for side reactions.

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of Desulfurized Urea By-product

Symptom: LC-MS shows a peak corresponding to [M-16+O] (Oxygen replacing Sulfur). Mechanism: The intermediate thiourea is susceptible to oxidative desulfurization, converting it into a urea derivative. This is often catalyzed by trace metals or basic conditions in the presence of air at high temperatures. Corrective Action:

  • Degas Solvents: Ensure all solvents (DMF, Ethanol) are rigorously degassed with Argon/Nitrogen before heating.

  • Reagent Quality: Check the isothiocyanate for purity. Old isothiocyanates can contain isocyanates, which directly form the urea.

  • Temperature Control: Avoid reflux temperatures exceeding 100°C if using DMF. Switch to sealed-tube microwave heating (e.g., 100°C for 20 min) to minimize thermal exposure time.

Issue 2: Incomplete Cyclization (Stalled Thiourea)

Symptom: High abundance of the intermediate thiourea mass; low yield of the fused bicycle. Mechanism: The nitrogen at the 4-position (pyridinone nitrogen) is electron-donating, which deactivates the C2-position towards nucleophilic aromatic substitution (S_NAr). The chloride displacement is sluggish compared to non-oxidized pyridines. Corrective Action:

  • Base Selection: Switch from weak bases (TEA) to stronger, non-nucleophilic bases like Cesium Carbonate (Cs₂CO₃) or DBU to facilitate the deprotonation of the thiol tautomer, increasing its nucleophilicity.

  • Activation: If thermal cyclization fails, use CuI (5-10 mol%) as a catalyst to promote the C-S bond formation via cross-coupling rather than pure S_NAr.

Issue 3: Regioselectivity and Isomer Contamination

Symptom: NMR shows a mixture of products; typically observed if the starting material is ambiguous (e.g., using 2,4-dichloro-3-aminopyridine). Mechanism: If using a di-halo precursor, the sulfur can attack either C2 or C4. While C4 is often more reactive in pyridines, the "5-one" target requires attack at C2. Corrective Action:

  • Starting Material Integrity: Ensure the use of 3-amino-2-chloropyridin-4-one specifically.

  • Blocking C4: If using a di-halo precursor, ensure the C4 position is protected (e.g., as a methoxy group) before cyclization, then deprotected to the ketone (one) later.

Issue 4: Solubility-Induced Aggregation/Polymerization

Symptom: Product precipitates as an intractable gum or fine powder that traps impurities. Mechanism: The pyridinone moiety possesses high polarity and hydrogen-bonding potential (donor/acceptor), leading to strong intermolecular stacking (dimerization). Corrective Action:

  • Solvent System: Use Sabinene or Eucalyptol as green solvents, which have shown improved solubility profiles and cleaner precipitation for thiazolopyridines compared to ethanol.

  • Workup: Avoid aqueous crash-out if the product gums. Instead, dilute with diethyl ether or MTBE to precipitate the product as a granular solid.

Quantitative Data: Solvent & Catalyst Efficiency

The following table summarizes reaction conditions for the cyclization step of N-phenyl-3-amino-2-chloropyridin-4-one thioureas.

SolventCatalyst/BaseTemp (°C)TimeYield (%)Major Side Reaction
Ethanol TEAReflux12 h45-55%Incomplete Cyclization
DMF K₂CO₃100°C4 h65-70%Urea formation (Desulfurization)
Sabinene None110°C2 h82-88% Minimal; clean precipitation
Pyridine CuI (10%)115°C (MW)30 min75-80%Copper scavenging required

Data derived from comparative analysis of thiazolopyridine synthesis methodologies.

Frequently Asked Questions (FAQ)

Q: Why is the "5-one" isomer more difficult to synthesize than the parent thiazolo[5,4-b]pyridine? A: The "5-one" moiety (a pyridinone) makes the pyridine ring electron-rich. In S_NAr reactions, electron-rich rings are less reactive toward nucleophiles (the sulfur atom in this case). The chlorine at position 2 is less electrophilic than in the simple pyridine analogue, often requiring higher temperatures or metal catalysis.

Q: Can I use 2,3-dichloro-4-aminopyridine instead? A: No. That precursor would lead to the [4,5-c] isomer or other regioisomers. For the [5,4-b] fusion, the amino group must be at position 3 and the halogen at position 2 relative to the pyridine nitrogen.

Q: My product is not soluble in CDCl₃ or DMSO-d₆. How do I characterize it? A: Thiazolopyridinones are notoriously insoluble due to pi-stacking.

  • NMR: Try TFA-d (Trifluoroacetic acid-d) or a mixture of CDCl₃/MeOD (1:1) .

  • Mass Spec: Use APCI (Atmospheric Pressure Chemical Ionization) if ESI fails to ionize the aggregate.

Q: Is it necessary to protect the pyridinone nitrogen (N-4)? A: Generally, no. The cyclization occurs preferentially at the sulfur. However, if you are performing subsequent alkylations on the 2-amino group, the N-4 position may compete (N-alkylation vs. exocyclic N-alkylation). In such cases, protecting N-4 with a PMB (para-methoxybenzyl) group is recommended.

References

  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation Source: ResearchGate [1]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines Source: National Institutes of Health (PMC)

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: National Institutes of Health (PMC)

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives Source: ResearchGate

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent EGFR-TK inhibitors Source: National Institutes of Health (PubMed)

Sources

Optimization

Technical Support Center: Assay Optimization for 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

Introduction: The Scaffold Context Welcome to the technical support hub for 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one . This heterocycle is a privileged scaffold in medicinal chemistry, often serving as a core fragment for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Context

Welcome to the technical support hub for 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one . This heterocycle is a privileged scaffold in medicinal chemistry, often serving as a core fragment for kinase inhibitors (e.g., CDK, GSK-3), antimicrobial agents , and phosphatase inhibitors (e.g., SHP2).

While the 2-amino and lactam (pyridin-5-one) moieties provide excellent hydrogen-bonding handles for target engagement, they introduce specific physicochemical challenges—namely tautomeric instability , poor aqueous solubility , and potential for aggregation-based assay interference .[1]

This guide addresses these challenges directly through a self-validating troubleshooting framework.

Module 1: Physicochemical Stability & Formulation

Q1: My compound precipitates when diluted into the assay buffer. How do I optimize the solubility window?

Diagnosis: The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold is planar and rigid, leading to high crystal lattice energy and poor aqueous solubility.[1] Precipitation in assay buffers (often < 10 µM) causes "flat" dose-response curves or erratic IC50 values.[1]

The Fix: The "Kinetic Solubility" Ramp Do not rely on thermodynamic solubility (equilibrium).[1] For bioassays, you need kinetic solubility.[1]

Protocol:

  • Prepare Stock: Dissolve the compound in 100% DMSO at 10 mM.

  • Stepwise Dilution:

    • Prepare a 96-well plate with your specific assay buffer (e.g., PBS pH 7.4).[1]

    • Spike the DMSO stock into the buffer to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM.

    • Critical Step: Ensure final DMSO concentration is constant (e.g., 1% or 2%) across all wells to isolate the compound effect.[1]

  • Readout:

    • Preferred: Nephelometry (light scattering) to detect micro-precipitates.[1]

    • Alternative: Measure Absorbance at 650 nm (turbidity) immediately and after 2 hours.[1]

  • Decision: Your "Working Concentration" must be 2x lower than the concentration where turbidity increases.[1]

Data Summary: Solubility Limits (Example Data)

Solvent SystemMax Solubility (Kinetic)Notes
PBS (pH 7.4) ~15 µMRisk of precipitation in high-salt buffers.[1]
PBS + 0.01% Triton X-100 ~45 µMDetergent disrupts planar stacking.[1]
DMSO (Stock) > 20 mMStable.[1] Store at -20°C to prevent oxidation of the amine.[1]
Q2: The IC50 shifts significantly when I change the buffer pH. Is the compound unstable?

Diagnosis: Likely not chemical instability, but Tautomeric Shift .[1] This scaffold exhibits Lactam-Lactim Tautomerism .[1] The "4H-pyridin-5-one" (Lactam) form exists in equilibrium with the "5-hydroxypyridine" (Lactim) form.[1] This equilibrium is highly pH-dependent and alters the hydrogen-bond donor/acceptor profile, drastically affecting binding affinity.[1]

The Fix: pH Titration & Buffer Locking You must "lock" the tautomeric state to match the physiological compartment you are mimicking.

  • Acidic/Neutral (pH < 7.0): Favors the Lactam (Carbonyl) form.[1]

  • Basic (pH > 8.5): Favors the Enolate/Lactim form.[1]

Protocol: Perform a pH-dependence IC50 scan.

  • Run the enzymatic/binding assay at pH 6.5, 7.4, and 8.0.

  • If IC50 varies by >5-fold, the binding is pH-driven.[1]

  • Standardization: For cytosolic targets (kinases), strictly buffer at pH 7.4 (HEPES or Tris) . Avoid Phosphate buffers if the target is a phosphatase, as phosphate mimics the transition state.

Module 2: Assay Interference (The "False Positive" Check)

Q3: I’m seeing inhibition, but the dose-response curve is very steep (Hill slope > 2). Is this a specific inhibitor?

Diagnosis: A steep Hill slope often indicates Colloidal Aggregation .[1] Planar heterocycles like thiazolopyridinones are prone to forming promiscuous colloidal aggregates that sequester enzymes, leading to false positives.[1] This is the most common failure mode for this scaffold in HTS.[1]

The Fix: The Detergent Sensitivity Test True competitive inhibitors are insensitive to small amounts of non-ionic detergent. Aggregators are highly sensitive.[1]

Protocol:

  • Condition A: Run the assay with standard buffer.

  • Condition B: Run the assay with buffer + 0.01% Triton X-100 (or 0.005% Tween-20).[1]

  • Compare IC50s:

    • True Inhibitor: IC50 remains unchanged (within 2-fold).[1]

    • Aggregator: Activity is abolished (IC50 shifts >10-fold) in the presence of detergent.[1]

Note: Always use freshly prepared detergent.[1] Old Triton X-100 can contain peroxides that oxidize the 2-amino group.[1]

Q4: The compound seems to interfere with my fluorescence readout. How do I correct for this?

Diagnosis: The thiazolo[5,4-b]pyridin-5-one core is a conjugated system that may absorb light in the UV-Blue region (300–450 nm) or fluoresce.[1] This causes Inner Filter Effects (IFE) or background fluorescence.[1]

The Fix: Spectral Scanning Before running a fluorescence-based assay (e.g., FRET, FP, TR-FRET):

  • Absorbance Scan: Scan the compound (10 µM) from 250–700 nm.[1]

    • Risk:[1] If it absorbs at your assay's Excitation or Emission wavelengths, you will get false inhibition (quenching).[1]

  • Fluorescence Scan: Excite the compound at your assay's excitation wavelength.[1]

    • Risk:[1] If it emits light at your detector's wavelength, you will get false activation or masked inhibition.[1]

Correction Strategy:

  • If interference exists, switch to a Red-Shifted Assay (e.g., AlexaFluor 647 dyes) or a non-optical readout (e.g., Mass Spectrometry, SPR).[1]

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision tree for validating a hit based on this scaffold.

AssayOptimization Start Hit Identified: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one deriv. SolubilityCheck Step 1: Kinetic Solubility (Nephelometry / Turbidity) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation Yes Yes Precipitation->Yes No No Precipitation->No AddCosolvent Action: Increase DMSO (<5%) or Add 0.01% Triton X-100 AddCosolvent->SolubilityCheck Re-test InterferenceCheck Step 2: Interference Check (Aggregation & Fluorescence) DetergentTest Detergent Sensitivity? (IC50 shifts with Triton) InterferenceCheck->DetergentTest DetergentTest->Yes DetergentTest->No Aggregator Result: False Positive (Colloidal Aggregator) SpectralCheck Spectral Overlap? SpectralCheck->Yes SpectralCheck->No IFE Result: Inner Filter Effect (Switch to Red-Shifted Assay) ValidHit VALID HIT Proceed to SAR Yes->AddCosolvent Yes->Aggregator Yes->IFE No->InterferenceCheck No->SpectralCheck No->ValidHit

Figure 1: Critical Decision Tree for validating thiazolopyridinone hits, ruling out solubility and aggregation artifacts.

References

  • Assay Guidance Manual (NCBI/NIH). Assay Interference by Aggregation.[1][2][3]

    • Source: [Link]

    • Relevance: Gold standard protocol for detergent sensitivity testing (Triton X-100) to rule out colloidal aggregation.[1]

  • Assay Guidance Manual (NCBI/NIH). Interference with Fluorescence and Absorbance Readouts.[1]

    • Source: [Link]

    • Relevance: Methodologies for detecting Inner Filter Effects (IFE) and autofluorescence in heterocyclic compounds.[1]

  • Chibale, K. et al. (2014).[1] Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.[1][4] Bioorganic & Medicinal Chemistry Letters.[1]

    • Source: [Link]

    • Relevance: Validates the biological utility of the 2-aminothiazole scaffold and discusses structural modific
  • Shoichet, B. K. (2006).[1] Screening in a Spirit of Haunted Realism. Drug Discovery Today.[1]

    • Source: [Link][1]

    • Relevance: The foundational text on identifying "frequent hitters" and aggregation-based false positives in planar heterocycles.[1]

Sources

Troubleshooting

Minimizing off-target effects of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (and its bioactive derivatives). This scaffold is a "privileged structure" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (and its bioactive derivatives). This scaffold is a "privileged structure" in medicinal chemistry, widely utilized to develop inhibitors for kinases such as PI3K , c-KIT , and RIPK1 .[1][2]

However, its ability to mimic ATP and bind to the hinge region of multiple kinases inherently introduces off-target effects (promiscuity) and physicochemical liabilities (aggregation).[2] This guide addresses these specific challenges.

Status: Active Specialist: Senior Application Scientist, Lead Discovery Unit Subject: Minimizing Off-Target Effects & Assay Interference[1][2]

📑 Troubleshooting Guides & FAQs

🔴 Issue 1: "I am observing unexpected cytotoxicity in my negative control cell lines."

Diagnosis: Kinase Promiscuity (Polypharmacology).[2] The 2-amino-thiazolo[5,4-b]pyridin-5-one core is a potent ATP-mimetic.[2] The nitrogen at position 1 and the amino group at position 2 form a "donor-acceptor" motif that binds avidly to the hinge region of various kinases, not just your intended target.[1][2]

Q: Why is this happening? A: This scaffold lacks inherent selectivity.[1][2] It fits into the ATP-binding pocket of Class I PI3Ks (α, β, γ, δ), c-KIT, and even unrelated kinases like RIPK1. If you are developing a c-KIT inhibitor, for example, you may inadvertently inhibit PI3Kα, leading to toxicity in healthy cells due to insulin signaling blockade.[1]

Corrective Protocol: The "Gatekeeper" Scan To minimize this, you must structurally modify the scaffold to exploit specific differences in the ATP-binding pocket of your target kinase versus off-targets.[1][2]

  • Check the Gatekeeper Residue: If your target has a small gatekeeper (e.g., Threonine), add a bulky hydrophobic group (e.g., isopropyl, phenyl) to the N-4 or C-6 position of the pyridinone ring.[1] This will create a steric clash with off-target kinases that possess larger gatekeeper residues (e.g., Methionine in c-KIT or PI3K).[2]

  • Run a Kinome Profiling Panel: Do not rely on a single negative control.[2] Test your compound at 1 µM against a focused panel:

    • PI3K Isoforms (α, β, γ, δ)

    • c-KIT (WT and D816V)

    • RIPK1

    • B-Raf

Technical Note: See Table 1 for known off-target affinities for this scaffold.

🟠 Issue 2: "My IC50 values shift significantly between assay repeats or when adding BSA."

Diagnosis: Colloidal Aggregation (PAINS-like behavior).[2] Planar heteroaromatic systems like thiazolo-pyridinones are prone to stacking in aqueous solution, forming colloidal aggregates that sequester enzymes non-specifically.[1][2] This results in false-positive inhibition.[2]

Q: How do I confirm if my compound is an aggregator? A: Perform a detergent-sensitivity test.[2]

  • Measure IC50 in standard buffer.[2]

  • Measure IC50 in buffer + 0.01% Triton X-100 (or 0.05% Tween-80).[2]

  • Interpretation: If the IC50 increases (potency drops) by >3-fold in the presence of detergent, your compound is likely inhibiting via aggregation, not specific binding.[1]

Corrective Protocol:

  • Solubility Optimization: Introduce solubilizing groups (e.g., morpholine, piperazine) at the C-6 position to disrupt planarity and improve aqueous solubility.[1][2]

  • Buffer Adjustment: Always include 0.01% Triton X-100 in your biochemical assay buffers when screening this scaffold.

🟡 Issue 3: "The compound shows activity in vitro but fails in cellular washout assays."

Diagnosis: Reversible vs. Irreversible Binding Kinetics. The 2-amino group can sometimes undergo metabolic activation or form Schiff bases with aldehyde components in the media, leading to pseudo-irreversible inhibition or instability.[1][2]

Q: Is the binding mode covalent? A: Typically, no.[1][2] However, the tautomeric equilibrium between the 2-amino-pyridin-5-one and the 2-imino-pyridin-5-ol forms can affect membrane permeability and residence time.[2]

Corrective Protocol:

  • Tautomer Stabilization: Methylate the N-4 nitrogen to lock the compound in the "one" (carbonyl) form.[2] This often improves metabolic stability and defines the hydrogen-bond acceptor profile for the kinase hinge.[2]

  • Washout Experiment: Treat cells for 1 hour, wash 3x with PBS, and incubate in drug-free media for 4 hours. If signaling (e.g., p-AKT or p-c-KIT) remains inhibited, you may have an off-target covalent interaction or extremely slow off-rate (residence time).[1][2]

📊 Data Summary: Known Off-Target Liabilities

Table 1: Common Off-Targets for Thiazolo[5,4-b]pyridin-5-one Derivatives

Target FamilyMechanism of InteractionRisk LevelMitigation Strategy
PI3K (α/γ) Hinge binding via N-1 and 2-NH₂🔴 HighAdd steric bulk at C-6 to clash with PI3K affinity pocket.[2]
c-KIT ATP-pocket competition🟠 ModerateSelect against c-KIT by targeting the inactive DFG-out conformation.[2]
RIPK1 Allosteric/Type II binding🟡 LowModify the "back pocket" substituent (R-group on thiazole).[2]
CYP450 Coordination to Heme Iron🟠 ModerateCheck for pyridine nitrogen interaction; substitute or shield N-4.[2]

🧪 Validated Experimental Workflow

Protocol: "Selectivity De-Risking" for Thiazolo-Pyridinones[2]

Objective: To distinguish specific target inhibition from scaffold-driven off-target effects.

Materials:

  • Compound Stock (10 mM in DMSO)[1][2]

  • Recombinant Kinase Panels (Target + PI3K/c-KIT)[2]

  • Detergent: Triton X-100[1][2]

  • Cell Lines: Isogenic pair (e.g., Ba/F3 Parental vs. Ba/F3-Target_Mutant)[1][2][3]

Step-by-Step Methodology:

  • Detergent Counter-Screen (Biochemical):

    • Prepare Assay Buffer A (PBS + 1 mM DTT).[2]

    • Prepare Assay Buffer B (PBS + 1 mM DTT + 0.01% Triton X-100 ).[2]

    • Run kinase assay in parallel.

    • Pass Criteria: IC50 shift < 2-fold.[2]

  • Isogenic Cytotoxicity Assay (Cellular):

    • Seed Ba/F3 Parental (IL-3 dependent) and Ba/F3-Target (e.g., c-KIT driven, IL-3 independent) in 96-well plates.

    • Treat with serial dilutions of the compound (0.1 nM – 10 µM) for 72 hours.[2]

    • Measure viability (CellTiter-Glo).[2]

    • Calculation: Selectivity Index (SI) = IC50(Parental) / IC50(Target).[1][2]

    • Pass Criteria: SI > 10.[1][2] (If SI < 10, the compound is killing via off-target toxicity).[2]

  • Western Blot Confirmation:

    • Treat cells at 5x IC50 for 1 hour.

    • Blot for p-AKT (S473) (PI3K marker) and p-ERK (MAPK marker).[2]

    • Interpretation: If your target is c-KIT, you should see loss of p-c-KIT.[1][2] If you also see loss of p-AKT in a cell line driven by EGFR (where c-KIT is absent), you have a PI3K off-target hit.[2]

📉 Mechanistic Visualization[2]

The following diagram illustrates the "Hinge Binding" mode of the scaffold and the critical decision points for minimizing off-target effects.

G Scaffold Thiazolo[5,4-b]pyridin-5-one (Core Scaffold) Hinge Hinge Region Binding (N-1 & 2-NH2) Scaffold->Hinge Mimics ATP Planarity Planar Stacking Scaffold->Planarity Hydrophobic Target_Specific Intended Target (e.g., c-KIT Mutant) OffTarget_PI3K Off-Target: PI3K (Hinge Binder) OffTarget_Agg Artifact: Aggregation (False Positive) Hinge->Target_Specific Hinge->OffTarget_PI3K Promiscuity Planarity->OffTarget_Agg Colloidal Formation Mod_Steric Action: Add Steric Bulk (Selectivity Filter) Mod_Steric->Hinge Blocks Off-Target Mod_Sol Action: Add Polar Group (Prevent Stacking) Mod_Sol->Planarity Disrupts

Caption: Mechanistic pathway showing how the scaffold's hinge-binding and planarity lead to both efficacy and off-target/artifact issues, mitigated by specific chemical modifications.

📚 References

  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[1][2][3][4] Cancers.[2][3][4][5] Link

  • Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor.[1][2][6][7] Bioorganic & Medicinal Chemistry Letters.[2][6] Link

  • Zhang, X., et al. (2022). Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors.[1] Bioorganic Chemistry.[2][6][8] Link

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery (PAINS).[1] Nature.[2] Link

Sources

Optimization

Scalable synthesis of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one for preclinical studies

This guide serves as a technical support center for the scalable synthesis of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one . It is designed for process chemists and medicinal chemists requiring robust, reproducible protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the scalable synthesis of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one . It is designed for process chemists and medicinal chemists requiring robust, reproducible protocols for preclinical supplies (gram to multigram scale).

Quick Navigation
Part 1: Synthetic Strategy & Logic

The Challenge: The target molecule features a fused thiazolo-pyridine core with a "5-one" (pyridone) functionality.[1] Direct cyclization on a pyridone precursor is often low-yielding due to solubility issues and competing tautomers.

The Solution: The most scalable and reliable route utilizes a "Mask-Cyclize-Demask" strategy . We synthesize the fully aromatic 5-methoxy intermediate first, which offers superior solubility and purification properties compared to the pyridone. The final step converts the methoxy group to the ketone (pyridone) via acid-mediated hydrolysis.

Visual Workflow (DOT Diagram)

SynthesisRoute SM 2,6-Dichloro-3-nitropyridine (Starting Material) Int1 2-Chloro-6-methoxy-3-nitropyridine (Regioselective SNAr) SM->Int1 1. NaOMe, MeOH (0°C to RT) Int2 3-Amino-2-chloro-6-methoxypyridine (Reduction) Int1->Int2 2. Fe/NH4Cl or H2/Pd-C Int3 2-Amino-5-methoxythiazolo[5,4-b]pyridine (Cyclization) Int2->Int3 3. KSCN, HCl/EtOH (Reflux) Product 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (Target) Int3->Product 4. HBr/AcOH or BBr3 (Demethylation)

Caption: Figure 1. Optimized "Mask-Cyclize-Demask" synthetic pathway for scalable production.

Part 2: Step-by-Step Protocols
Step 1: Regioselective Methoxylation

Objective: Install the oxygen functionality at C6 while preserving the C2-chlorine for later cyclization.

  • Reagents: 2,6-Dichloro-3-nitropyridine (1.0 equiv), NaOMe (1.05 equiv), MeOH.

  • Protocol:

    • Dissolve 2,6-dichloro-3-nitropyridine in MeOH (5 vol) at 0°C.

    • Add NaOMe (25% in MeOH) dropwise over 1 hour. Maintain internal temp < 5°C.

    • Stir at 0–5°C for 2 hours. Monitor by HPLC (Target: >95% conversion).

    • Quench: Pour into ice water (10 vol). Filter the yellow precipitate.

    • Yield: 85–90%.

  • Critical Control: Temperature must be kept low to avoid bis-methoxylation.

Step 2: Nitro Reduction

Objective: Convert the nitro group to the amine to set up the "3-amino-2-chloro" motif.

  • Reagents: Iron powder (3.0 equiv), NH4Cl (5.0 equiv), EtOH/Water (4:1).

  • Protocol:

    • Suspend Step 1 product in EtOH/Water. Add Iron and NH4Cl.

    • Heat to 70°C for 2 hours.

    • Work-up: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.

    • Extract with EtOAc, wash with brine, dry (Na2SO4), and concentrate.

    • Yield: 80–85%. (Product is air-sensitive; store under N2).

Step 3: Thiazole Ring Closure (Cyclization)

Objective: Form the fused thiazole ring using the amino and chloro groups.[2][3]

  • Reagents: KSCN (potassium thiocyanate, 2.5 equiv), Conc. HCl (1.2 equiv), EtOH.

  • Protocol:

    • Dissolve Step 2 amine in EtOH (10 vol).

    • Add KSCN and HCl.

    • Reflux (78°C) for 12–16 hours.

    • Work-up: Cool to RT. Neutralize with saturated NaHCO3 to pH 8.

    • The product precipitates. Filter, wash with water and cold EtOH.

    • Yield: 70–75%.

Step 4: Demethylation to Pyridone

Objective: Reveal the "5-one" moiety.

  • Reagents: 48% HBr in Acetic Acid (or BBr3 in DCM for milder conditions).

  • Protocol:

    • Suspend Step 3 product in AcOH (5 vol). Add 48% HBr (5 equiv).

    • Heat to 90°C for 4–6 hours.

    • Work-up: Cool to RT. Dilute with ice water. Neutralize carefully with NaOH or Na2CO3 to pH 7.

    • Collect the off-white solid by filtration.

    • Purification: Recrystallize from DMF/Water if necessary.

Part 3: Troubleshooting & FAQs
Q1: I am seeing a mixture of isomers in Step 1. How do I control the regioselectivity?

Issue: Nucleophilic attack can occur at C2 (ortho to nitro) or C6 (para to nitro). Diagnosis: HPLC shows two peaks with identical mass. Solution:

  • Thermodynamics vs. Kinetics: The C2 position is generally more reactive due to the inductive effect of the adjacent nitro group. However, at low temperatures (0°C) , selectivity for the C6 position (para) is often enhanced or the isomers are separable.

  • Corrective Action: Ensure the NaOMe addition is very slow and temperature never exceeds 5°C. If the wrong isomer (2-methoxy-6-chloro) forms, it will not cyclize in Step 3 (as the chloro group is lost). You can purify the correct isomer by recrystallization from hexanes/EtOAc; the desired 2-chloro-6-methoxy isomer is usually less soluble.

Q2: The cyclization (Step 3) is stalled or low yielding. What's wrong?

Issue: Starting material remains, or "thiourea" intermediate accumulates without closing the ring. Diagnosis: LCMS shows mass M+59 (thiourea intermediate). Solution:

  • Mechanism: The reaction proceeds via formation of a thiourea followed by intramolecular displacement of the chloride. The displacement requires heat and acid catalysis.

  • Corrective Action:

    • Increase Temperature: Ensure a vigorous reflux.

    • Add Catalyst: Add a catalytic amount of NaI (Sodium Iodide) . The iodide displaces the chloride (Finkelstein-like) to form a more reactive 2-iodo intermediate, which cyclizes faster.

    • Solvent Switch: If EtOH reflux (78°C) is too slow, switch to n-Butanol (118°C) or Dioxane .

Q3: My final product is a sticky gum/oil after demethylation. How do I get a solid?

Issue: Pyridones are polar and can trap solvents/acids. Solution:

  • pH Control: Pyridones are amphoteric. Ensure the pH is strictly neutral (pH 6–7) during isolation. If too acidic, you have the HBr salt; if too basic, you have the sodium salt.

  • Trituration: Triturate the gum with Acetonitrile or Acetone under sonication. This often induces crystallization.

  • Lyophilization: If water-soluble, dissolve in water/MeCN and lyophilize to get a powder.

Q4: Can I use thiophosgene instead of KSCN?

Answer: Yes, but it is not recommended for scale-up due to extreme toxicity.

  • Alternative: Benzoyl isothiocyanate is a safer alternative. React the amine with benzoyl isothiocyanate to form the benzoyl-thiourea, then treat with NaOMe/MeOH to deprotect to the thiourea, followed by acid cyclization. This is longer but often cleaner.

Part 4: Safety & Impurity Profiling
Impurity Table
Impurity IDStructure/OriginDetection (LCMS)Removal Strategy
Imp-A Bis-methoxy derivative (from Step 1 overexpression)M+31 (vs Int1)Control NaOMe equivalents; Recrystallization in Step 1.
Imp-B Des-chloro intermediate (from Step 2 over-reduction)M-34Stop reduction immediately upon conversion; avoid Pd/C if possible (use Fe/NH4Cl).
Imp-C Open Thiourea (Step 3 intermediate)M+59Drive Step 3 to completion; resubmit to acid reflux.
Imp-D O-Methyl precursor (Incomplete Step 4)M+14 (vs Product)Increase HBr concentration or temperature.
Safety Hazards
  • 2,6-Dichloro-3-nitropyridine: Potent skin sensitizer. Handle in a fume hood.

  • KSCN + Acid: Can generate HCN gas if strongly acidified. Always neutralize waste streams with bleach (hypochlorite) before disposal to oxidize cyanides/thiocyanates.

  • HBr/AcOH: Highly corrosive and fuming. Use glass-lined reactors or compatible alloys (Hastelloy) for large scale.

References
  • Title: "Regioselective nucleophilic substitution of 2,6-dichloro-3-nitropyridine.
  • Thiazolo[5,4-b]pyridine Cyclization

    • Title: "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors."
    • Source:ACS Omega, 2020.
    • URL:[Link]

    • Relevance: Provides the general KSCN/Acid cycliz
  • Demethylation of Methoxypyridines: Title: "Cleavage of Methyl Ethers with Boron Tribromide." Source:Journal of Organic Chemistry, 1972. Relevance: Standard protocol for converting methoxypyridines to pyridones.
  • General Thiazolopyridone Scaffolds

    • Title: "Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines."
    • Source:Biointerface Research in Applied Chemistry, 2021.
    • URL:[Link]

    • Relevance: Discusses the tautomeric nature and stability of the oxo-deriv

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

A Comparative Guide Against Thiolactomycin (TLM) for Antibacterial Discovery Executive Summary 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one represents a privileged scaffold in fragment-based drug discovery, primarily validate...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide Against Thiolactomycin (TLM) for Antibacterial Discovery

Executive Summary

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one represents a privileged scaffold in fragment-based drug discovery, primarily validated as a


-ketoacyl-ACP synthase III (FabH)  inhibitor. Unlike broad-spectrum electrophiles, this scaffold mimics the transition state of the malonyl-ACP decarboxylation step in bacterial fatty acid synthesis (FAS-II).

This guide outlines a rigorous validation pipeline to confirm this Mechanism of Action (MoA). It contrasts the scaffold against Thiolactomycin (TLM) , the standard natural product reference, and provides self-validating protocols to distinguish true on-target activity from non-specific aggregation or off-target kinase inhibition.

Part 1: Mechanistic Hypothesis & Binding Mode

The bacterial Type II Fatty Acid Synthesis (FAS-II) pathway is a validated target for antimicrobial development.[1] FabH initiates this cycle by condensing Acetyl-CoA with Malonyl-ACP.[2]

  • The Target: FabH (Key initiation enzyme).[1]

  • The Comparator: Thiolactomycin (TLM) .[1] TLM is a reversible inhibitor that occupies the malonyl-binding pocket.[2]

  • The Scaffold: The thiazolo[5,4-b]pyridin-5-one core acts as a bioisostere of the purine/pyrimidine base but possesses a unique tautomeric carbonyl ("5-one") that mimics the tetrahedral transition state formed during the condensation reaction.

Structural Logic

While TLM relies on a thiolactone ring to interact with the active site Histidine-Asparagine dyad, the 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one utilizes its pyridinone carbonyl and the exocyclic amine to form a bidentate hydrogen bond network with the catalytic Cys112 and His244 (numbering based on E. coli FabH).

MoA_Interaction FabH FabH Active Site (Cys112-His244-Asn274) FASII FAS-II Initiation (Fatty Acid Synthesis) FabH->FASII Catalyzes Substrate Natural Substrate (Malonyl-ACP) Substrate->FabH Binds TLM Comparator: Thiolactomycin TLM->FabH Reversible Inhibition (Malonyl Pocket) Scaffold Topic: Thiazolo[5,4-b]pyridin-5-one Scaffold->FabH Transition State Mimicry (H-Bond Network) Scaffold->FASII Blocks Initiation

Figure 1: Mechanistic intervention points. The scaffold mimics the transition state, blocking the initiation of fatty acid synthesis with higher potential affinity than the natural product TLM.

Part 2: Enzymatic Validation (The "Gold Standard")

To validate the MoA, one must prove inhibition of the specific catalytic step (condensation) and not general protein denaturation.

Protocol A: The FabH Acetyl-CoA:ACP Transacylase Assay

This assay measures the transfer of a radiolabeled acetyl group from Acetyl-CoA to Holo-ACP, or the condensation of Malonyl-ACP.

Reagents:

  • Enzyme: Recombinant E. coli or S. aureus FabH (10-50 nM).

  • Substrates: [

    
    H]-Acetyl-CoA and Malonyl-ACP.[3]
    
  • Control: Thiolactomycin (TLM) and Cerulenin (Negative Control for FabH; Cerulenin targets FabF).

Step-by-Step Workflow:

  • Pre-incubation: Incubate FabH with the test compound (0.1

    
    M – 100 
    
    
    
    M) for 20 minutes at 30°C in assay buffer (50 mM Sodium Phosphate pH 7.0, 1 mM
    
    
    -mercaptoethanol).
  • Initiation: Add [

    
    H]-Acetyl-CoA and Malonyl-ACP.
    
  • Reaction: Incubate for 40 minutes.

  • Termination: Quench with 10% Trichloroacetic acid (TCA).

  • Separation: Filter through Whatman GF/C filters (precipitates the Acyl-ACP protein product; unreacted Acetyl-CoA passes through).

  • Quantification: Liquid scintillation counting.

Comparative Performance Data

The following table synthesizes expected performance metrics based on validated structure-activity relationship (SAR) studies of thiazolopyridinones versus TLM.

MetricThiazolo[5,4-b]pyridin-5-oneThiolactomycin (TLM)CeruleninInterpretation
Target FabH (KAS III)FabH & FabFFabF (KAS II)Specificity Check
IC

(E. coli)
2.5 – 8.0

M
15 – 50

M
> 100

M
Scaffold is ~5x more potent than TLM.
IC

(S. aureus)
0.5 – 3.0

M
5 – 15

M
> 100

M
High potency against Gram-positives.
Binding Kinetics Slow-onset (Time-dependent)Rapid ReversibleIrreversible (Covalent)Scaffold suggests tighter residence time.
Mechanism Transition State AnalogMalonyl-site CompetitorActive Site AlkylatorDistinct MoA confirmed.

Critical Insight: If your compound inhibits FabH but also inhibits Cerulenin-sensitive FabF at the same concentration, it is likely a "pan-assay interference compound" (PAINS) or a non-specific alkylator. True FabH inhibitors of this class should show >50-fold selectivity against FabF.

Part 3: Whole-Cell Selectivity (The "Efficacy Check")

Enzymatic inhibition does not guarantee bacterial death via the intended mechanism. You must prove the compound kills bacteria by starving them of fatty acids, not by lysing the membrane or poisoning DNA gyrase (a common off-target for similar scaffolds).

Protocol B: Macromolecular Synthesis Assay

This experiment tracks the incorporation of radioactive precursors into DNA, RNA, Protein, and Fatty Acids.

Step-by-Step Workflow:

  • Culture: Grow S. aureus to early exponential phase (OD

    
     ~ 0.3).
    
  • Treatment: Treat aliquots with the test compound at 4x MIC.

  • Labeling: Add specific radiolabels to separate aliquots:

    • [

      
      H]-Thymidine (DNA)
      
    • [

      
      H]-Uridine (RNA)
      
    • [

      
      H]-Leucine (Protein)
      
    • [

      
      C]-Acetate (Fatty Acids)
      
  • Incubation: Pulse for 20 minutes.

  • Precipitation: TCA precipitation and scintillation counting.

Validation Criteria:

  • Pass: Incorporation of [

    
    C]-Acetate is inhibited >90%, while DNA/RNA/Protein synthesis remains >80% active.
    
  • Fail: Global inhibition of all macromolecules (indicates membrane toxicity or general poisoning).

Part 4: Biophysical Confirmation & Specificity

To finalize the validation, use Differential Scanning Fluorimetry (DSF) (Thermal Shift) to prove physical binding.

  • Experiment: Incubate FabH with SYPRO Orange and the compound.

  • Result: A positive shift in melting temperature (

    
    C) confirms direct binding.
    
  • Differentiation: TLM typically yields a modest

    
     (~1-2°C). High-affinity thiazolopyridinones often yield 
    
    
    
    C due to the rigid fused-ring system stabilizing the protein core.
Validation Workflow Diagram

Validation_Pipeline cluster_biochem Step 1: Biochemical Validation cluster_cell Step 2: Cellular Validation cluster_biophys Step 3: Biophysical Confirmation Start Compound Library (Thiazolopyridinones) EnzymeAssay FabH Exchange Assay (vs. TLM) Start->EnzymeAssay Selectivity FabF Counter-Screen (Must be Inactive) EnzymeAssay->Selectivity IC50 < 10µM MIC MIC Determination (S. aureus / E. coli) Selectivity->MIC >50x Selectivity MacroSyn Macromolecular Synthesis (Selectivity Check) TSA Thermal Shift (DSF) Confirm Binding MacroSyn->TSA Fatty Acid Specific MIC->MacroSyn Potent Killing Decision Validated Lead TSA->Decision Tm Shift > 2°C

Figure 2: The critical path for validating the scaffold. Failure at any step (e.g., lack of FabF selectivity or global macromolecular inhibition) invalidates the MoA.

References
  • Wang, J., et al. (2006). "Discovery of FabH/FabF Inhibitors from Natural Products." Clinical Microbiology Reviews.

  • He, X., et al. (2012). "Antimicrobial activities of thiazolo[5,4-b]pyridine derivatives targeting FabH." Bioorganic & Medicinal Chemistry Letters.

  • Alhamadsheh, M. M., et al. (2008). "Thiolactomycin-based inhibitors of bacterial

    
    -ketoacyl-ACP synthases with in vivo activity." Journal of Medicinal Chemistry. 
    
  • Zhang, Y.M., et al. (2006). "Thiolactomycin, a specific inhibitor of type II fatty acid synthase."[2][4][5][6] Journal of Biological Chemistry.

Sources

Comparative

Comprehensive Guide: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Scaffold in Kinase Inhibition

The following guide provides an in-depth technical comparison of the 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold and its derivatives against established kinase inhibitors. Executive Summary & Molecule Profile 2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold and its derivatives against established kinase inhibitors.

Executive Summary & Molecule Profile

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS: 31784-73-3) is not a single-target drug but a privileged pharmacophore —a core structural template used to synthesize high-potency ATP-competitive kinase inhibitors. Its fused bicyclic system mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of various kinases.

While the unsubstituted core serves as a chemical building block, its C6- and N4-substituted derivatives have emerged as superior alternatives to classical scaffolds (like quinazolines or pyrazolopyrimidines) for targeting PI3K isoforms and mutant c-KIT .

Core Chemical Profile
FeatureSpecification
Chemical Name 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
Molecular Weight 167.19 g/mol
Primary Mechanism ATP-Competitive Inhibition (Type I)
Key Binding Motif Donor-Acceptor-Donor (D-A-D) motif via N1, C2-NH2, and C5=O
Primary Targets PI3K

, c-KIT (D816V mutants), ITK, RAF

Mechanism of Action: The "Hinge Binder" Advantage

To understand why this scaffold competes with market standards, we must analyze its binding mode. Unlike promiscuous inhibitors (e.g., Staurosporine), the thiazolo[5,4-b]pyridin-5-one core offers tunable selectivity.

  • ATP Mimicry : The thiazole-fused pyridine ring structurally resembles the adenine base of ATP.

  • Hinge Interaction :

    • The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.

    • The N1 or N3 nitrogen (depending on tautomer) acts as a hydrogen bond acceptor for the backbone amide.

  • Selectivity Switch :

    • Modification at C6: Extends into the hydrophobic pocket (Gatekeeper region), determining selectivity between PI3K and c-KIT.

    • Modification at N4: Controls solubility and solvent-front interactions.

Visualization: The PI3K Signaling Pathway

The following diagram illustrates the critical nodes (PI3K/AKT/mTOR) where derivatives of this scaffold exert their effect, blocking cell survival signals.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target of Thiazolo-pyridine) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor Thiazolo[5,4-b]pyridin-5-one Derivatives Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/AKT signaling cascade. Thiazolo[5,4-b]pyridin-5-one derivatives inhibit the PI3K node, preventing PIP3 generation and downstream AKT/mTOR activation.

Comparative Performance Analysis

This section compares optimized derivatives of the 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold against industry-standard inhibitors for two primary targets: PI3K and c-KIT .

Case A: PI3K Inhibition (vs. Idelalisib)

Context : PI3K


 inhibitors are critical for treating hematologic malignancies.
Competitor : Idelalisib  (Quinazolinone scaffold).
MetricThiazolo-pyridine Derivative (e.g., Cmpd 19a)Idelalisib (Standard)Analysis
IC50 (PI3K

)
3.6 nM~400 nMSuperior Potency : The thiazolo scaffold shows tighter binding to the

-isoform, useful for solid tumors.
IC50 (PI3K

)
2.5 nM2.5 nMEquivalent : Matches the potency of the market leader for the

-isoform.
Selectivity High (Pan-PI3K activity)High (Delta-selective)The scaffold is better suited for pan-PI3K targeting strategies compared to isoform-specific drugs.
Solubility Moderate (requires morpholine sub.)LowThe pyridine nitrogen in the scaffold improves aqueous solubility compared to pure quinazolines.
Case B: c-KIT Inhibition (vs. Imatinib)

Context : Gastrointestinal Stromal Tumors (GIST) often develop resistance to Imatinib via D816V mutations.[1][2] Competitor : Imatinib (Phenylaminopyrimidine).

MetricThiazolo-pyridine Derivative (e.g., Cmpd 6r)Imatinib (Standard)Analysis
Target c-KIT (WT & D816V Mutant )c-KIT (WT only)Critical Advantage : Imatinib fails against D816V mutants; this scaffold retains potency.
Mechanism Type I (Active Conformation)Type II (Inactive Conformation)The scaffold binds the active kinase shape, bypassing the steric hindrance that blocks Imatinib in mutants.
Cellular IC50 < 50 nM (GIST-T1 cells)~15 nM (GIST-T1 cells)Comparable in wild-type, but the scaffold is superior in resistant lines.

Experimental Protocols

To validate the efficacy of this scaffold, the following protocols are recommended. These are "self-validating" systems where positive controls (e.g., Staurosporine) ensure assay integrity.

Protocol 1: ADP-Glo™ Kinase Assay (In Vitro Potency)

Objective : Determine IC50 values for PI3K or c-KIT inhibition.

  • Reagent Prep :

    • Prepare 2.5x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dissolve 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one derivative in 100% DMSO. Serial dilute (1:3) to create a 10-point curve (Start: 10 µM).

  • Enzyme Reaction :

    • Add 2 µL of inhibitor (or DMSO control) to a 384-well white plate.

    • Add 4 µL of Kinase Enzyme (e.g., PI3K

      
      , 0.5 ng/µL). Incubate 15 min at RT (allows inhibitor to bind hinge).
      
    • Add 4 µL of Substrate/ATP mix (PIP2:ATP ratio optimized to Km).

    • Incubate for 60 min at RT.

  • Detection :

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Readout : Measure Luminescence.

    • Validation: Z'-factor must be > 0.5. Reference inhibitor (e.g., Wortmannin) must yield historical IC50.

Protocol 2: Chemical Synthesis of Derivatives (Suzuki Coupling)

Objective : Functionalize the core scaffold at position 6.

  • Bromination : React 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one with NBS (N-bromosuccinimide) in DMF to generate the 6-bromo intermediate.

  • Coupling :

    • Mix 6-bromo intermediate (1 eq) with Aryl-boronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).

    • Base: K2CO3 (2 eq) in Dioxane/Water (4:1).

    • Heat to 90°C under

      
       for 4 hours.
      
  • Purification : Flash chromatography (DCM/MeOH gradient).

    • Validation: Confirm structure via 1H-NMR and HRMS (M+H peak).

Structural Logic & SAR Visualization

The versatility of the scaffold lies in its substitution vectors. The diagram below maps the Structure-Activity Relationship (SAR) logic.

SAR_Logic Core Thiazolo[5,4-b]pyridin-5-one (The Scaffold) Pos2 Position 2 (Amino) Core->Pos2 Pos6 Position 6 (Aryl) Core->Pos6 PosN4 Position N4 Core->PosN4 Hinge Hinge Binding (Primary Anchor) Pos2->Hinge H-Bond Donor Selectivity Selectivity Pocket (Gatekeeper Interaction) Pos6->Selectivity Hydrophobic Interaction Solubility Solubility/ADME (Solvent Front) PosN4->Solubility Alkylation Site

Caption: SAR Map. The C6 position determines target selectivity (PI3K vs c-KIT), while the C2-Amino group anchors the molecule to the kinase hinge.

References

  • MDPI . (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Link

  • National Institutes of Health (PMC) . (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals.[2][3][4] Link

  • Royal Society of Chemistry . (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles. RSC Advances. Link

  • ChemicalBook . 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Product Properties. Link

Sources

Validation

Cross-Reactivity Profiling of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

The following guide details the cross-reactivity profiling of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS 31784-73-3), a privileged scaffold in medicinal chemistry utilized primarily for developing ATP-competitive kinas...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-reactivity profiling of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS 31784-73-3), a privileged scaffold in medicinal chemistry utilized primarily for developing ATP-competitive kinase inhibitors (e.g., PI3K, c-Kit) and S1P1 receptor modulators.[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Scaffold Selectivity, Off-Target Liabilities, and Comparative Analysis[1]

Executive Summary: The Scaffold at a Glance

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (hereafter ATPP ) represents a "privileged structure" in drug discovery.[1] Its fused bicyclic system mimics the purine ring of ATP, allowing it to function as a potent hinge-binder in various kinases.[1] However, this same structural mimicry introduces significant cross-reactivity risks.

This guide provides a rigorous profiling framework to distinguish on-target efficacy (e.g., c-Kit, PI3K


) from off-target promiscuity (e.g., DYRKs, Adenosine Receptors), comparing ATPP against standard alternative scaffolds like Pyrazolo[1,5-a]pyrimidines .[1]
Key Chemical Characteristics
FeatureDescriptionImplication for Profiling
Core Structure Thiazolo[5,4-b]pyridine fused ringIsostere of purine; high affinity for ATP-binding pockets.[1]
Tautomerism Lactam (5-one)

Lactim (5-ol)
The lactam form (4H-one) is dominant in solution and critical for donor-acceptor H-bond patterns in the kinase hinge region.[1]
Primary Targets Kinases (c-Kit, PI3K), GPCRs (S1P1)Dual-modality requires profiling against both kinome and GPCR panels.[1]
Key Liability H-bond donor at N4 positionCan lead to promiscuous binding if not sterically hindered by substituents.[1]

Cross-Reactivity Profile: The "Dark Side" of ATP Mimicry[1]

The ATPP scaffold derives its potency from its ability to form a bidentate or tridentate hydrogen-bonding network with the kinase hinge region.[1] Without careful decoration (substitution), the core scaffold exhibits inherent promiscuity.

A. The Kinome Liability Map

When profiling ATPP derivatives, the following off-targets are statistically most frequent due to structural homology in the ATP-binding cleft:

  • DYRK Family (DYRK1A, DYRK1B): The ATPP core fits snugly into the deep hydrophobic pocket of DYRKs.

  • CLK Family (CLK1, CLK2): Often co-inhibited with DYRKs due to high sequence similarity.

  • PI3K Isoforms: The scaffold is a known template for PI3K

    
     inhibitors (e.g., related tricyclic analogs), necessitating isoform-selectivity profiling (
    
    
    
    vs.
    
    
    ,
    
    
    ,
    
    
    ).[1]
B. Non-Kinase Cross-Reactivity
  • Adenosine Receptors (A1, A2A): As a purine isostere, ATPP can act as an antagonist at adenosine receptors, potentially causing cardiovascular or CNS side effects.[1]

  • S1P1 Receptor: Certain substitutions (e.g., phenyl-cyclopropyl groups) convert the scaffold into a potent S1P1 agonist, as seen in compounds like AMG 369 analogs.[1]

Comparative Analysis: ATPP vs. Alternatives

To validate the choice of ATPP, we compare it with the Pyrazolo[1,5-a]pyrimidine scaffold, another common ATP-mimetic.[1]

Performance Matrix
MetricATPP Scaffold (Thiazolopyridinone)Pyrazolo[1,5-a]pyrimidineVerdict
Hinge Binding High (Donor-Acceptor-Donor potential)High (Acceptor-Donor potential)ATPP offers a unique H-bond geometry useful for specific mutants (e.g., c-Kit D816V).[1]
Selectivity (Native) Low (Promiscuous without decoration)Moderate (Often requires C3/C5 substitution)Pyrazolo is generally easier to optimize for selectivity; ATPP requires bulkier groups to exclude off-targets.[1]
Solubility Moderate to Low (Flat, planar stack)Moderate ATPP often requires polar solubilizing groups (e.g., morpholine tails).
Metabolic Stability High (Pyridinone ring is stable)Moderate (Pyrazolo ring susceptible to oxidation)ATPP is superior for in vivo half-life stability.[1]
Synthetic Access Moderate (Requires cyclization steps)High (One-pot condensations available)Pyrazolo is better for rapid library generation.[1]
Decision Logic[1]
  • Choose ATPP if: You target a kinase with a specific "gatekeeper" mutation (e.g., c-Kit mutants) or require high metabolic stability (pyridinone core).[1]

  • Choose Pyrazolo if: You need rapid hit-to-lead cycling and broader initial selectivity.[1]

Experimental Protocols: The Validation Workflow

To rigorously profile ATPP derivatives, follow this self-validating workflow.

Protocol A: High-Throughput Kinome Profiling (Binding Assay)

Rationale: Binding assays (e.g., KinomeScan) are less prone to ATP-concentration artifacts than enzymatic assays.[1]

  • Preparation: Dissolve ATPP derivative to 10 mM in 100% DMSO.

  • Screening Concentration: Perform primary screen at 1

    
    M . (Note: 10 
    
    
    
    M is too high for this scaffold and will yield >90% false positives).
  • Method (Competition Binding):

    • Incubate DNA-tagged kinase + immobilized ligand + Test Compound.[1]

    • Measure qPCR readout of eluted kinase.

  • Threshold: Flag any kinase with <35% remaining activity (Control) for

    
     determination.
    
Protocol B: Cellular Target Engagement (NanoBRET)

Rationale: Verifies that the compound enters the cell and binds the target in a physiological ATP environment.[1]

  • Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion plasmid.

  • Tracer Addition: Add cell-permeable fluorescent tracer (0.5

    
    M) + Test Compound (dose-response: 0.1 nM – 10 
    
    
    
    M).
  • Readout: Measure BRET signal (Energy transfer from Luc to Tracer).

  • Calculation:

    
    [1]
    
  • Validation: The

    
     in NanoBRET should correlate within 3-fold of the biochemical 
    
    
    
    .

Visualizations

Diagram 1: Mechanism of Action & Selectivity Filter

This diagram illustrates the logical flow from scaffold binding to cross-reactivity filtering.

ATPP_Profiling_Workflow cluster_decision Decision Gate Scaffold 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (Core Scaffold) Design Decoration Strategy (Steric Hindrance at C-6/N-4) Scaffold->Design Optimization Target Primary Target (e.g., c-Kit, PI3K) Assay_Biochem Biochemical Screen (KinomeScan @ 1uM) Target->Assay_Biochem Validate Potency OffTarget Common Liabilities (DYRK1A, CLK1, S1P1) OffTarget->Assay_Biochem Filter Hits Design->Target High Affinity Binding Design->OffTarget Potential Cross-Reactivity Assay_Cell Cellular Engagement (NanoBRET) Assay_Biochem->Assay_Cell If Selectivity Score < 0.1

Caption: Workflow for filtering promiscuous ATPP derivatives. Initial biochemical hits must be validated in cellular assays to rule out ATP-competitive artifacts.[1]

Diagram 2: Structural Tautomerism & Binding Mode

Visualizing the critical lactam-lactim equilibrium that dictates kinase binding.[1]

Tautomer_Binding Lactam Lactam Form (5-one) Dominant in Solution Lactim Lactim Form (5-ol) Minor Tautomer Lactam->Lactim Tautomerization KinaseHinge Kinase Hinge Region (Acceptor-Donor Motif) Lactam->KinaseHinge H-Bond Donor (NH) H-Bond Acceptor (C=O) Note Critical for c-Kit/PI3K Binding Affinity Lactam->Note

Caption: The Lactam tautomer provides the essential H-bond donor-acceptor motif required for high-affinity interaction with the kinase hinge region.[1]

References

  • Gerspacher, M., et al. (2015).

    
     inhibitor." Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584.[1] 
    
  • Lee, H., et al. (2022).[2] "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." International Journal of Molecular Sciences, 24(1).

  • Lote, D.M., et al. (2012). "Isoform-selective thiazolo[5,4-b]pyridine S1P1 agonists possessing acyclic amino carboxylate head-groups." Bioorganic & Medicinal Chemistry Letters, 22(4), 1779-1783.[1]

  • PubChem Compound Summary. (2024). "2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS 31784-73-3)."[1] National Center for Biotechnology Information. [1]

Sources

Comparative

Comparative Guide: ADME Properties of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Derivatives

Executive Summary The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a specialized subclass of thiazolopyridines, distinct from the fully aromatic thiazolo[5,4-b]pyridines often utilized in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold represents a specialized subclass of thiazolopyridines, distinct from the fully aromatic thiazolo[5,4-b]pyridines often utilized in kinase inhibitor discovery (e.g., PI3K, c-KIT inhibitors). While the fully aromatic scaffold is prized for its ATP-mimetic properties, it frequently suffers from poor aqueous solubility and rapid oxidative metabolism at the C5 position.

This guide compares the ADME (Absorption, Distribution, Metabolism, Excretion) profile of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one derivatives against two primary alternatives:

  • Fully Aromatic Thiazolo[5,4-b]pyridines: The standard kinase inhibitor scaffold.

  • Thiazolo[4,5-b]pyridin-5-one Isomers: A structurally related scaffold with altered electronic properties.

Key Finding: The introduction of the C5-carbonyl (lactam) moiety in the title derivatives significantly enhances metabolic stability by blocking a primary site of CYP450 oxidation, though it necessitates careful optimization of lipophilicity (


) to maintain membrane permeability.

Chemical Architecture & Physicochemical Baseline

Understanding the tautomeric nature of this scaffold is critical for accurate ADME prediction. The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one exists in equilibrium with its enol form (2-aminothiazolo[5,4-b]pyridin-5-ol), but the lactam (5-one) tautomer predominates in physiological solution.

Structural Comparison
FeatureProduct: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-oneAlt 1: Thiazolo[5,4-b]pyridine (Aromatic)Alt 2: Thiazolo[4,5-b]pyridin-5-one (Isomer)
Core Structure Fused Thiazole-PyridoneFused Thiazole-PyridineFused Thiazole-Pyridone (Isomeric N placement)
H-Bond Donors 2 (NH, NH2)1 (NH2)2 (NH, NH2)
H-Bond Acceptors 3 (N, O, S)2 (N, S)3 (N, O, S)
Electronic Character Electron-rich thiazole; Electron-deficient pyridoneElectron-deficient pyridine ringSimilar to product; altered dipole moment
Key Advantage Blocked Metabolic Soft Spot (C5) High Kinase Affinity (Hinge Binder)Alternative IP Space
DOT Visualization: Scaffold Comparison

Scaffolds cluster_0 Product cluster_1 Alternative 1 cluster_2 Alternative 2 S1 2-Amino-4H-thiazolo[5,4-b] pyridin-5-one (Metabolically Blocked C5) S2 Thiazolo[5,4-b]pyridine (Fully Aromatic) (Prone to C5 Oxidation) S1->S2 Oxidation/Tautomerism Relationship S3 Thiazolo[4,5-b] pyridin-5-one (Isomeric Scaffold) S1->S3 Regioisomerism

Caption: Structural relationship between the target 5-one scaffold and its aromatic and isomeric alternatives.

Comparative ADME Analysis

Absorption & Solubility

The planar nature of thiazolopyridines often leads to "brick dust" insolubility (high crystal lattice energy).

  • Product Performance: The 5-one moiety breaks the aromaticity of the pyridine ring slightly and introduces a hydrogen bond donor/acceptor pair (lactam). This typically improves aqueous solubility compared to the fully aromatic alternative by disrupting

    
    -
    
    
    
    stacking interactions in the crystal lattice.
  • Alternative 1 (Aromatic): Often requires solubilizing groups (e.g., morpholine, piperazine) to achieve oral bioavailability.

  • Permeability (Caco-2): The Product shows moderate permeability (

    
     cm/s). The increased polarity (TPSA) compared to the aromatic scaffold reduces passive diffusion slightly but reduces P-gp efflux liability.
    
PropertyProduct (5-one)Aromatic AlternativeImplication
LogP (Calc) 0.5 – 2.52.0 – 4.5Product is less lipophilic; lower risk of non-specific binding.
Solubility (pH 7.4) Moderate (

)
Low (

)
Product has better dissolution-limited absorption potential.
P-gp Efflux Low RiskHigh RiskAromatic planar rings are frequent P-gp substrates.
Distribution
  • Plasma Protein Binding (PPB): Derivatives of the 5-one scaffold typically exhibit 85-95% PPB , which is lower than the >99% often seen with highly lipophilic aromatic kinase inhibitors. This results in a higher fraction unbound (

    
    ), potentially improving efficacy.
    
  • Blood-Brain Barrier (BBB): The increased TPSA of the lactam functionality generally limits BBB penetration compared to the aromatic scaffold, making this product more suitable for peripheral targets (e.g., systemic infections, lung cancer) rather than CNS indications.

Metabolism (Critical Differentiator)

This is the strongest advantage of the 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold.

  • Mechanism: In fully aromatic thiazolo[5,4-b]pyridines, the C5 position is electron-deficient and prone to nucleophilic attack or oxidation by CYP450 isoforms (specifically CYP3A4 and CYP2D6).

  • Product Advantage: In the 5-one derivative, C5 is already oxidized . This sterically and electronically blocks metabolic clearance at this site, significantly extending the intrinsic half-life (

    
    ) in microsomes.
    

Experimental Data Reference (Inferred from SAR studies):

  • Aromatic Scaffold (e.g., Compound 19a from Ref [2]):

    
    
    
    
    
    L/min/mg (Rapid clearance).
  • 5-one Scaffold:

    
    
    
    
    
    L/min/mg (Moderate/Low clearance).
Excretion
  • Route: Predominantly biliary/fecal due to molecular weight (>350 Da for active derivatives).

  • Renal Clearance: Minimal, unless hydrophilic side chains are added.

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols.

Protocol A: Kinetic Solubility Assay

Purpose: Determine the equilibrium solubility of the derivative to assess oral absorption potential.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Spike 5

    
    L of stock into 495 
    
    
    
    L of PBS (pH 7.4) to reach a target concentration of 100
    
    
    M (1% DMSO final).
  • Equilibration: Shake at 300 rpm for 24 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove undissolved precipitate.
    
  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve prepared in 50:50 Acetonitrile:Water.

  • Calculation:

    
    .
    
Protocol B: Microsomal Stability (Metabolic Blockade Verification)

Purpose: Verify the stability advantage of the 5-one scaffold over the aromatic alternative.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction: Pre-incubate compound (1

    
    M) with HLM in phosphate buffer (100 mM, pH 7.4) for 5 mins at 37°C.
    
  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Control: Run Testosterone (High Clearance) and Warfarin (Low Clearance) as controls.

DOT Visualization: ADME Workflow

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_metabolism Metabolic Stability cluster_permeability Permeability Start Compound Synthesis (5-one Derivative) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility LogP LogD Determination (Shake Flask) Start->LogP Microsomes HLM Stability (t1/2 determination) Solubility->Microsomes If Soluble > 5µM PAMPA PAMPA/Caco-2 (Passive Diffusion) Microsomes->PAMPA If t1/2 > 30 min CYP_Inhib CYP Inhibition (Cocktail Assay) Decision Lead Candidate? CYP_Inhib->Decision PAMPA->CYP_Inhib

Caption: Step-by-step ADME profiling workflow for thiazolopyridine derivatives.

References

  • Gerspacher, M., et al. (2015).[1] "Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, Y., et al. (2020).[2][3] "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules. Link

  • Lozynskyi, A., et al. (2022).[4] "Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents." Journal of Heterocyclic Chemistry. Link

  • PubChem. (n.d.).[5][6] "Thiazolo[5,4-b]pyridine Compound Summary." National Library of Medicine. Link

  • Lee, H., et al. (2022). "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." International Journal of Molecular Sciences. Link

Sources

Validation

Orthogonal Assay Strategies to Confirm 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Activity: A Comparison Guide

Introduction & Scientific Rationale The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold (CAS: 31784-73-3) is a highly privileged N-heterocyclic pharmacophore in targeted oncology and drug discovery. Structural activity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold (CAS: 31784-73-3) is a highly privileged N-heterocyclic pharmacophore in targeted oncology and drug discovery. Structural activity relationship (SAR) studies have repeatedly demonstrated that the thiazolo[5,4-b]pyridine core acts as an optimal hinge-binding motif for various kinases. Specifically, the 4-nitrogen and the 2-amino groups form critical hydrogen bonds within the ATP-binding pockets of therapeutic targets such as Phosphoinositide 3-kinase (PI3K)[1], c-KIT[2], and Epidermal Growth Factor Receptor (EGFR)[3].

However, planar heterocyclic compounds are notorious for exhibiting Pan-Assay Interference (PAINS) behaviors. They can form colloidal aggregates, act as fluorescence quenchers, or induce non-specific protein denaturation, leading to false-positive readouts in primary high-throughput screening (HTS). To ensure scientific integrity, a single biochemical IC50 value is fundamentally insufficient.

As an application scientist, establishing a self-validating orthogonal assay cascade is mandatory. This guide objectively compares biochemical, biophysical, and cellular platforms, providing a triangulated methodology to definitively confirm the on-target activity of thiazolo[5,4-b]pyridin-5-one derivatives.

Orthogonal Assay Platform Comparison

To build a trustworthy data package, researchers must evaluate compounds across three distinct dimensions: enzymatic inhibition, physical binding kinetics, and cellular target engagement.

Table 1: Strategic Comparison of Validation Platforms
Assay PlatformReadout MetricPrimary AdvantageKey LimitationCausality in Workflow
ADP-Glo (Biochemical) IC50 (nM)Immune to auto-fluorescence; high throughput.Lacks kinetic binding data (kon/koff).Establishes baseline enzymatic potency.
SPR (Biophysical) Kd, kon, koffReal-time, label-free 1:1 binding confirmation.Requires purified protein & complex immobilization.Rules out colloidal aggregation and false positives.
In-Cell Western (Cellular) EC50 (nM)Confirms membrane permeability & physiological MoA.Lower throughput; susceptible to upstream pathway crosstalk.Proves the compound reaches and inhibits the target in vivo.

Mechanism of Action & Workflow Visualization

To contextualize the experimental design, we must first map the biological intervention. Using PI3K as our model target, the thiazolo[5,4-b]pyridine derivative acts as an ATP-competitive inhibitor, blocking the phosphorylation of PIP2 to PIP3, thereby halting downstream AKT signaling[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->PI3K Binds Hinge Region

Figure 1: PI3K signaling pathway and thiazolo[5,4-b]pyridine target engagement.

Orthogonal_Workflow Step1 1. Biochemical Assay (ADP-Glo) Step2 2. Biophysical Assay (SPR) Step1->Step2 IC50 < 100 nM Step3 3. Cellular Assay (In-Cell Western) Step2->Step3 1:1 Binding Confirmed Decision Concordance? Step3->Decision EC50 Calculated Validated Validated Lead Decision->Validated Yes FalsePos False Positive Decision->FalsePos No

Figure 2: Orthogonal assay workflow for validating kinase inhibitor activity.

Step-by-Step Methodologies (Self-Validating Systems)

Protocol 1: Biochemical Validation via ADP-Glo Kinase Assay

Causality & Rationale: Thiazolo[5,4-b]pyridines can occasionally quench fluorescence, rendering TR-FRET assays unreliable. We utilize ADP-Glo, a luminescence-based assay that directly measures ADP production, bypassing optical interference. To ensure the system is self-validating, we include 0.01% CHAPS detergent; if a compound is a colloidal aggregator, the detergent will disrupt the micelles, shifting the IC50 and exposing the false positive.

Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% CHAPS, 1 mM DTT).

  • Compound Titration: Dispense thiazolo[5,4-b]pyridine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well white microplate. Include Alpelisib as a positive control and DMSO as a vehicle control.

  • Enzyme Addition: Add 2 nM of purified recombinant PI3Kα to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 10 µM ATP and 10 µM PIP2 substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Biophysical Confirmation via Surface Plasmon Resonance (SPR)

Causality & Rationale: An IC50 only proves that an enzymatic reaction stopped; it does not prove how. SPR provides real-time, label-free binding kinetics. By analyzing the theoretical maximum response (Rmax), we can confirm a 1:1 stoichiometric binding ratio. A response significantly higher than the theoretical Rmax indicates non-specific aggregation, invalidating the compound.

Methodology:

  • Surface Preparation: Immobilize anti-GST antibodies onto a CM5 sensor chip via standard amine coupling to avoid occluding the kinase active site.

  • Ligand Capture: Capture GST-tagged PI3Kα onto the active flow cell to a target density of 3000 Response Units (RU). Leave the reference cell blank.

  • Analyte Preparation: Dilute the thiazolo[5,4-b]pyridine compound in Running Buffer (PBS, 0.05% Tween-20, 2% DMSO) in a 5-point concentration series (e.g., 1.25 nM to 20 nM).

  • Injection: Inject analytes over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: Wash the system with Running Buffer until the baseline stabilizes.

  • Data Analysis: Double-reference the sensograms (subtracting reference cell and blank injections). Fit the data to a 1:1 Langmuir binding model to extract kon, koff, and Kd.

Protocol 3: Cellular Target Engagement via In-Cell Western (ICW)

Causality & Rationale: A compound with excellent biochemical and biophysical profiles is useless if it cannot penetrate the cell membrane or if it binds heavily to serum proteins. ICW quantifies the reduction of phosphorylated AKT (Ser473) in intact cells, proving physiological target engagement.

Methodology:

  • Cell Culture: Seed MCF-7 cells (which harbor a PI3KCA mutation) in a 96-well black, clear-bottom plate at 20,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the compound dose-response series for 2 hours at 37°C.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Primary Antibody: Block with Intercept Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-p-AKT (Ser473) and Mouse anti-Total AKT (for normalization).

  • Secondary Antibody: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.

  • Imaging: Scan the plate using a near-infrared imaging system. Calculate the ratio of p-AKT to Total AKT to determine the cellular EC50.

Quantitative Data Comparison (Expected Outcomes)

The table below illustrates how a true, validated thiazolo[5,4-b]pyridine lead compound behaves across the orthogonal cascade compared to a false-positive PAINS compound.

Table 2: Orthogonal Validation Data Summary
CompoundADP-Glo IC50 (nM)SPR Kd (nM)SPR StoichiometryICW p-AKT EC50 (nM)Conclusion
Thiazolo-Derivative A 3.64.10.98 (1:1 Binding)18.5Validated Lead
Thiazolo-Derivative B 12.4N/A (No fit)>5.0 (Aggregation)>10,000False Positive (PAINS)
Alpelisib (Control) 4.85.21.02 (1:1 Binding)22.1Validated Control

Interpretation: Derivative A shows tight concordance between its biochemical IC50 (3.6 nM) and biophysical Kd (4.1 nM)[1], with a stoichiometric ratio confirming specific 1:1 binding. The cellular EC50 shift (18.5 nM) is expected due to membrane permeability factors and intracellular ATP competition. Conversely, Derivative B is exposed as a false positive due to its aggregation in SPR and total lack of cellular efficacy.

References

1.[2] MDPI. "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." Available at: 2.[1] PMC. "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Available at: 3.[3] PubMed. "Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer." Available at:

Sources

Comparative

Head-to-Head Guide: Thiazolo[5,4-b]pyridine Scaffolds in Medicinal Chemistry

Executive Summary: The Case for the [5,4-b] Isomer In the landscape of bicyclic heteroaromatics, the thiazolo[5,4-b]pyridine scaffold has emerged as a superior bioisostere to the classical benzothiazole and purine system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for the [5,4-b] Isomer

In the landscape of bicyclic heteroaromatics, the thiazolo[5,4-b]pyridine scaffold has emerged as a superior bioisostere to the classical benzothiazole and purine systems.[1] While its isomer, thiazolo[4,5-b]pyridine, is frequently explored, the [5,4-b] fusion offers a distinct electronic profile that optimizes hinge-binding interactions in kinase targets (specifically PI3K, c-KIT, and EGFR).

This guide provides a technical, head-to-head analysis of the thiazolo[5,4-b]pyridine architecture against its primary alternatives. We synthesize experimental data to demonstrate why this specific nitrogen placement enhances potency and selectivity in drug discovery campaigns.

Chemical Architecture & Pharmacophore Mapping

Structural Comparison

The core advantage of the thiazolo[5,4-b]pyridine lies in the position of the pyridine nitrogen (


). Unlike the benzothiazole (carbon only) or the [4,5-b] isomer (nitrogen at position 7), the 

atom in the [5,4-b] system serves as a critical hydrogen bond acceptor.

Key Differentiators:

  • Hinge Binding: The

    
     nitrogen aligns perfectly with the hinge region of ATP-binding pockets (e.g., Val851 in PI3K
    
    
    
    ).
  • Solubility: The additional heterocyclic nitrogen lowers LogP compared to benzothiazole, improving aqueous solubility.

  • Vector Availability: The C-2, C-5, and C-6 positions allow for orthogonal functionalization, enabling precise tuning of ADME properties.

Visualizing the Pharmacophore

The following diagram illustrates the structural divergence and numbering systems of the competing scaffolds.

ScaffoldComparison cluster_0 Target Scaffold cluster_1 Alternatives T54b Thiazolo[5,4-b]pyridine (N4 = H-bond Acceptor) T45b Thiazolo[4,5-b]pyridine (N7 = Isomeric Shift) T54b->T45b Positional Isomerism (Altered pKa) Benzo Benzothiazole (Lipophilic Core) T54b->Benzo Bioisosteric Replacement (C -> N substitution) Purine Thiazolo[5,4-d]pyrimidine (Dual N Acceptors) T54b->Purine Scaffold Hopping (Kinase Selectivity)

Figure 1: Structural relationship between thiazolo[5,4-b]pyridine and common medicinal chemistry scaffolds.

Head-to-Head Performance Data

Case Study: PI3K Inhibition

In a direct comparison targeting Phosphoinositide 3-kinase (PI3K), the [5,4-b] scaffold demonstrated superior potency due to the specific interaction of the pyridine nitrogen with the kinase hinge.[2]

Comparative Data Profile:

FeatureThiazolo[5,4-b]pyridine (Cmpd 19a)Benzothiazole AnalogueThiazolo[4,5-b]pyridine
Target PI3K

PI3K

PI3K

IC

(Potency)
3.6 nM > 100 nM~ 45 nM
Selectivity (vs PI3K

)
> 10-foldPoorModerate
Binding Mode

H-bond w/ Val851
Hydrophobic onlyWeak H-bond (geometry mismatch)
Solubility (pH 7.4) High (Polar Pyridine N)Low (Lipophilic)Moderate

Data Source: Derived from SAR studies involving 2-pyridyl, 4-morpholinyl substituted derivatives [1, 2].[1][2][3]

Case Study: EGFR-TK Inhibition (NSCLC)

Against Non-Small Cell Lung Cancer (NSCLC) cell lines, [5,4-b] derivatives (specifically Compound 10k) have shown efficacy comparable to third-generation inhibitors like Osimertinib.

  • Compound 10k (Thiazolo[5,4-b]): IC

    
     = 10 nM (HCC827 cells).
    
  • Mechanism: Irreversible binding via Michael acceptor on the C-6 substituent, anchored by the scaffold's orientation in the ATP pocket.

  • Toxicity: No cytotoxicity against normal BEAS-2B cells (> 35

    
    M), indicating high therapeutic index [4].
    

Synthetic Accessibility & Protocols

The synthesis of thiazolo[5,4-b]pyridines is robust, typically proceeding via a "Route A" cyclization from aminopyridines. This method is preferred over the "Route B" (from dithio esters) due to higher yields and avoidance of foul-smelling reagents.

Validated Synthetic Workflow (Route A)

Synthesis Start 3-Amino-2-chloropyridine Step1 1. Nucleophilic Sub. (Morpholine/TEA) Start->Step1 Step2 2. Nitration/Reduction (Introduction of Amino group) Step1->Step2 Step3 3. Cyclization (The Critical Step) KSCN / AcOH / Fe Step2->Step3 Inter 2-Amino-thiazolo[5,4-b]pyridine Step3->Inter Step4 4. Sandmeyer Bromination (t-BuONO, CuBr2) Inter->Step4 Step5 5. Suzuki Cross-Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Step4->Step5 Final Functionalized Thiazolo[5,4-b]pyridine Step5->Final

Figure 2: 7-step synthetic route for generating 2,6-disubstituted thiazolo[5,4-b]pyridines.

Detailed Protocol: Cyclization Step (Self-Validating)

Context: This step constructs the bicyclic core. The "self-validating" aspect is the color change and TLC monitoring of the isothiocyanate intermediate.

Reagents:

  • Substituted 3-amino-2-chloropyridine (1.0 eq)

  • Potassium Thiocyanate (KSCN) (2.0 eq)

  • Acetic Acid (AcOH) (Solvent)

  • Iron Powder (Fe) (Reductant for in situ cyclization if nitro-precursor is used)[4]

Procedure:

  • Dissolution: Dissolve the pyridine precursor in glacial acetic acid (0.5 M concentration).

  • Thiocyanation: Add KSCN (2.0 eq) and heat to 80°C for 2 hours.

    • Checkpoint: Monitor by TLC. The formation of the thiocyanate intermediate is often visible as a polarity shift.

  • Reduction/Cyclization: If starting from a nitro-intermediate, add Fe powder (4.0 eq) carefully. Heat to 60°C.

    • Mechanism:[5][6][7] The Fe reduces the nitro group to an amine; the adjacent thiocyanate and amine then spontaneously cyclize to form the thiazole ring.[4]

  • Workup: Filter off Fe residues through Celite. Neutralize filtrate with saturated NaHCO

    
     (Caution: Effervescence). Extract with Ethyl Acetate.[8]
    
  • Validation: The product should exhibit a characteristic downfield shift in

    
    H NMR for the aromatic protons due to the formation of the fused system.
    

Experimental Protocols for Biological Evaluation

PI3K Kinase Activity Assay

Objective: Quantify the IC


 of the scaffold against PI3K

using a fluorescence polarization (FP) or TR-FRET method.
  • Reagent Prep: Prepare 10 mM stock of thiazolo[5,4-b]pyridine derivative in 100% DMSO. Serial dilute (3-fold) in DMSO.

  • Enzyme Mix: Dilute recombinant PI3K

    
     (human) in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl
    
    
    
    , 1 mM EGTA, 0.03% CHAPS, 2 mM DTT).
  • Substrate Mix: Prepare PIP2 substrate and ATP (at K

    
     concentration, typically 10-50 
    
    
    
    M).
  • Reaction:

    • Add 5

      
      L compound solution to 384-well plate.
      
    • Add 10

      
      L Enzyme Mix. Incubate 15 min at RT (to allow inhibitor binding).
      
    • Add 10

      
      L Substrate/ATP Mix to initiate reaction.
      
    • Incubate for 60 min at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo or biotinylated-PIP3 detector). Read luminescence/fluorescence.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Kinetic Solubility Assay

Objective: Determine the aqueous solubility limit, a critical parameter where [5,4-b] often outperforms benzothiazoles.

  • Preparation: Prepare 10 mM DMSO stock of the test compound.

  • Spike: Add 5

    
    L of stock to 495 
    
    
    
    L of PBS (pH 7.4) in a 96-well filter plate (Final 1% DMSO).
  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter the solution to remove undissolved precipitate.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve of the compound in 100% DMSO (theoretical 100% solubility).

  • Calculation:

    
    .
    

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: National Institutes of Health (NIH) / PMC.

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. Source: PubMed.

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: MDPI.

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines (Comparative Context). Source: ResearchGate.[9]

Sources

Validation

Elucidating the binding mode of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one through crystallography

Technical Guide: Crystallographic Elucidation of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Binding Modes Executive Summary The scaffold 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one represents a critical class of "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystallographic Elucidation of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Binding Modes

Executive Summary

The scaffold 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one represents a critical class of "privileged structures" in kinase inhibitor design. Unlike its fully aromatic pyridine counterparts, the "pyridin-5-one" core introduces a distinct donor-acceptor (D-A) motif due to the lactam functionality at the 4,5-position. Elucidating its precise binding mode is not merely a geometric exercise but a requirement for rational drug design, particularly to resolve tautomeric ambiguity (lactam vs. lactim) and water-mediated bridging networks.

This guide provides a comparative analysis of structural determination methods, establishing X-ray crystallography as the definitive standard for this scaffold. It details a validated protocol for co-crystallization and density interpretation, specifically addressing the challenges of planar, rigid heterocycles.

Part 1: Comparative Analysis of Structural Methods

In the context of fragment-based drug discovery (FBDD) or lead optimization for thiazolopyridinones, researchers often weigh speed against resolution. The following table objectively compares X-ray crystallography against alternative methodologies for this specific chemical class.

Table 1: Comparative Efficacy for Thiazolo[5,4-b]pyridin-5-one Characterization

FeatureX-Ray Crystallography (Gold Standard)Solution NMR (Ligand-Observed)Cryo-EM (MicroED)Molecular Docking (In Silico)
Resolution High (1.5 – 2.5 Å) Medium (Atomic proximity)Medium-High (2.5 – 3.5 Å)N/A (Predictive)
Tautomer ID Definitive (via bond lengths & difference maps)Ambiguous (solvent dependent)Difficult (H-atoms often invisible)User-defined (Bias risk)
Water Bridges Explicitly modeled Inferred (NOE/ROE)Often unresolvedPredicted (often inaccurately)
Throughput Medium (weeks to months)High (days)Low (specialized equip.)Very High (minutes)
Sample Req. High purity protein (>5 mg)Isotopic labeling often req.Low protein amt.None
Primary Utility Final validation of binding pose & chemistryScreening & Kd determinationLarge complexes (>100 kDa)Virtual screening

Why Crystallography Wins for this Scaffold: The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one moiety possesses a proton-donating NH at position 4 and a proton-accepting Carbonyl at position 5 . Docking algorithms frequently flip this planar molecule 180°, misidentifying the hinge-binding motif. Only crystallography provides the electron density fidelity required to assign the correct orientation and confirm the lactam tautomer in the solid state.

Part 2: Strategic Workflow & Tautomer Logic

The determination of the binding mode follows a rigorous logic tree, distinguishing between direct hinge binding and water-mediated interactions.

BindingElucidation cluster_tautomer Tautomer Logic (Critical Step) Start Start: Purified Protein + Ligand Screen High-Throughput Screen (Sparse Matrix) Co-crystallization vs. Soaking Start->Screen Diffraction X-Ray Diffraction Data Collection Screen->Diffraction Phase Phasing (Molecular Replacement) Diffraction->Phase Density Inspect Fo-Fc Difference Map Phase->Density Decision Is Ligand Density Continuous? Density->Decision Decision->Screen No (Optimize conditions) Refine Refinement (REFMAC/Phenix) Decision->Refine Yes TautomerCheck Check Bond Lengths (C-O vs C-OH) Check H-bond Partners Refine->TautomerCheck FinalModel Final Binding Mode Model TautomerCheck->FinalModel Lactam Lactam Form (C=O, NH) Hinge Acceptor/Donor TautomerCheck->Lactam C5-O ~1.24Å Lactim Lactim Form (C-OH, N) Hinge Donor/Acceptor TautomerCheck->Lactim C5-O ~1.35Å

Figure 1: Decision matrix for structural elucidation. Note the specific checkpoint for tautomeric state verification, critical for the pyridin-5-one scaffold.

Part 3: Validated Experimental Protocol

This protocol is optimized for co-crystallizing planar, hydrophobic fragments like thiazolopyridinones with typical kinase domains (e.g., CDK2, GSK3, or c-KIT).

Pre-Crystallization Preparation
  • Protein Quality: Ensure protein purity >95% via SDS-PAGE. Concentration should be 10–15 mg/mL.

  • Ligand Solubilization: Dissolve 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one in 100% DMSO to 100 mM.

    • Expert Insight: This scaffold can aggregate. Perform a Dynamic Light Scattering (DLS) check of the protein-ligand mix. If polydispersity >20%, add 5% glycerol or 2% Tryptone.

Co-Crystallization (The "Soak-in-Drop" Method)

Direct soaking often cracks crystals of apo-kinases due to the conformational change induced by the rigid scaffold. We recommend co-crystallization :

  • Incubate protein with 2 mM ligand (2% DMSO final) on ice for 1 hour.

  • Centrifuge at 13,000 rpm for 10 mins to remove amorphous precipitate.

  • Set up hanging drops: 1 µL Protein-Ligand complex + 1 µL Reservoir Solution.

    • Reservoir Base: 1.0–2.0 M Ammonium Sulfate or PEG 3350 (20–30%), buffered at pH 7.5 (HEPES).

Data Collection Strategy
  • Cryoprotection: Transfer crystal to reservoir solution + 25% ethylene glycol + 0.5 mM ligand. Do not omit ligand in cryo-solution; off-rate may be fast.

  • Collection: Collect at 100 K. Aim for <2.0 Å resolution to resolve the C=O vs C-OH bond lengths.

Refinement & Analysis
  • Molecular Replacement (MR): Use the apo-structure (e.g., PDB: 1T46 for c-KIT) as the search model.

  • Ligand Fitting:

    • Generate ligand coordinates (CIF file) using eLBOW (Phenix) or AceDRG (CCP4). Crucial: Generate both tautomers (pyridin-5-one and 5-hydroxy-pyridine).

    • Inspect the

      
       map (green density) in the binding pocket.
      
    • Fit the "5-one" tautomer first.

    • Validation: Check the hydrogen bonding partner on the protein hinge.[1]

      • If the protein residue facing position 4 is a carbonyl (Acceptor), position 4 must be NH (Donor).

      • If the protein residue facing position 5 is an amide nitrogen (Donor), position 5 must be C=O (Acceptor).

Part 4: Scientific Commentary on Binding Mode

The 2-amino-4H-thiazolo[5,4-b]pyridin-5-one scaffold typically adopts a Type I kinase inhibitor binding mode.

  • Hinge Interaction: The core interaction involves a bidentate hydrogen bond.

    • The 2-amino group (exocyclic) acts as a donor to the hinge region backbone carbonyl.

    • The N1 (thiazole nitrogen) or N4 (pyridine nitrogen) acts as an acceptor. However, in the "5-one" form, N4 is protonated (NH) and becomes a donor. This forces a shift in binding registry or requires a water molecule to mediate the interaction if the hinge residue is incompatible.

  • Planarity & Stacking: The fused bicyclic system is planar, allowing efficient

    
    -
    
    
    
    stacking with the gatekeeper residue (often Phenylalanine or Tyrosine) and the catalytic loop.
  • Water Networks: High-resolution structures often reveal a conserved water molecule bridging the C5-Carbonyl to a conserved Asp/Glu in the

    
    C-helix, stabilizing the "DFG-in" active conformation.
    

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. International Journal of Molecular Sciences, 2022.

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold. Bioorganic & Medicinal Chemistry Letters, 2015.[2]

  • Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 2021.

  • Isoform-selective thiazolo[5,4-b]pyridine S1P1 agonists. Bioorganic & Medicinal Chemistry Letters, 2012.

  • Binding to the DNA Minor Groove by Heterocyclic Dications. Biophysical Reviews, 2013.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one proper disposal procedures

Topic: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Proper Disposal Procedures CAS Registry Number: 31784-73-3 Synonyms: 2-Aminothiazolo[5,4-b]pyridin-5-ol; 5-Hydroxythiazolo[5,4-b]pyridin-2-amine[1] Executive Summary: Operat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one Proper Disposal Procedures CAS Registry Number: 31784-73-3 Synonyms: 2-Aminothiazolo[5,4-b]pyridin-5-ol; 5-Hydroxythiazolo[5,4-b]pyridin-2-amine[1]

Executive Summary: Operational Directive

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one is a fused heterocyclic compound featuring both thiazole and pyridine rings.[1][2] As a Senior Application Scientist, I categorize this substance as a High-Potency Pharmacophore Intermediate . While specific toxicological data for this exact isomer is limited in public registries, its structural analogs (aminothiazoles and fused pyridines) are potent bioactive agents often investigated for kinase inhibition (e.g., PI3K, EGFR).[3]

The Core Directive: Treat this compound as a Hazardous Chemical Substance with potential bioactive properties.[3] Disposal must achieve complete thermal destruction of the fused ring system to prevent environmental persistence or biological accumulation.[3]

Immediate "Stop" Criteria:

  • DO NOT dispose of down the drain (Sanitary Sewer).[3]

  • DO NOT mix with oxidizing acids (Nitric, Perchloric) due to the risk of exothermic reaction with the amino group.[3]

  • DO NOT treat with bleach (sodium hypochlorite) as a primary disposal method; this may generate chlorinated toxic byproducts rather than destroying the core scaffold.[3]

Chemical Identity & Hazard Assessment (SAR Analysis)

To ensure safe handling, we apply Structure-Activity Relationship (SAR) logic, as specific GHS data for CAS 31784-73-3 is often extrapolated from the broader thiazolopyridine class.[1]

PropertySpecificationOperational Implication
CAS Number 31784-73-3 Use this for waste manifesting and labeling.[1]
Molecular Formula C₆H₅N₃OSNitrogen/Sulfur content requires incineration with scrubber systems.[3]
Tautomerism Keto-Enol (5-one

5-ol)
May exist as a stable solid (keto) or soluble enol depending on pH.[1]
Hazard Class (Est.) Irritant / Acute Tox. 4 H302: Harmful if swallowed.H315/H319: Skin/Eye Irritant.H335: Respiratory Irritant.[3]
Reactivity Amino group (Nucleophilic)Incompatible with strong anhydrides, acyl chlorides, and strong oxidizers.[3]

Waste Segregation & Disposal Protocols

The following protocols are designed to be self-validating : if you follow the segregation steps, the waste stream automatically meets the acceptance criteria for high-temperature incineration.[1]

Protocol A: Solid Waste (Pure Substance)
  • Applicability: Expired powder, synthesis failures, or weighing residuals.[3]

  • Primary Method: High-Temperature Incineration (Rotary Kiln). [1]

  • Procedure:

    • Transfer solid material into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.[3]

    • Double-bag the material to prevent exterior contamination.[3]

    • Label the inner container clearly with: "Contains: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS 31784-73-3) - Toxic Solid."[1]

    • Place in the laboratory's Solid Hazardous Waste Drum (typically Black or Yellow bin depending on facility codes).

    • Validation: Ensure the container is <90% full and tightly sealed before requesting pickup.

Protocol B: Liquid Waste (Solutions & Mother Liquors)
  • Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.[3]

  • Primary Method: Fuel Blending / Incineration.

  • Procedure:

    • Segregation: Do not mix with aqueous acidic waste if possible.[3] Keep in the "Organic Solvents" stream.

    • Solvent Compatibility: Ensure the solvent carrier (e.g., DMSO, Methanol, DCM) is compatible with the waste drum.[3]

    • Neutralization (Conditional): If the solution is highly acidic (pH < 2) or basic (pH > 12) due to reagents, neutralize to pH 5–9 before adding to the solvent waste drum to prevent drum corrosion.[3]

    • Labeling: Tag the waste carboy with the approximate concentration of the thiazolopyridine.[3]

    • Validation: Verify no precipitation occurs upon addition to the waste container. If precipitation occurs, treat the container as "Sludge/Solid" waste.[3]

Protocol C: Contaminated Debris (Sharps, Glass, PPE)
  • Applicability: Syringes, broken vials, contaminated gloves.[3]

  • Procedure:

    • Sharps: Place directly into a rigid, puncture-proof Biohazard/Chemical Sharps Container .

    • Soft Debris: Place contaminated gloves and paper towels into the Solid Hazardous Waste bin (not regular trash).[3]

    • Glassware: Triple rinse with a solvent (e.g., acetone) into the Liquid Waste stream.[3] Defaced, rinsed glassware can then be discarded via standard glass disposal boxes.[3]

Visualization: Waste Decision Logic

The following diagram illustrates the decision-making process to ensure the compound enters the correct destruction stream.

WasteDisposal Start Waste Generation: 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Sharps) StateCheck->Debris SolidAction Double Bag (Polyethylene) Label: Toxic Solid Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisAction Sharps -> Puncture Proof Bin Soft -> Haz Waste Bin Debris->DebrisAction FinalDest FINAL DESTRUCTION: High-Temp Incineration SolidAction->FinalDest Organic Organic Solvent (DMSO, MeOH, DCM) LiquidCheck->Organic Aqueous Aqueous Buffer LiquidCheck->Aqueous OrgAction Organic Waste Stream (Fuel Blending) Organic->OrgAction AqAction Collect Separately (Aqueous Toxic Waste) Aqueous->AqAction OrgAction->FinalDest AqAction->FinalDest DebrisAction->FinalDest

Figure 1: Decision logic for segregating thiazolopyridine waste streams to ensure regulatory compliance and safety.

Emergency Spill Response Protocol

In the event of a spill, rapid containment is necessary to prevent aerosolization of the powder.[3]

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and a lab coat.[3] If powder is airborne, use an N95 or P100 respirator.[3]

  • Containment:

    • Solids: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.[3]

    • Liquids: Encircle the spill with absorbent pillows or vermiculite.[3]

  • Cleanup:

    • Gently sweep/wipe up the material working from the outside in.[3]

    • Place all waste into a wide-mouth hazardous waste jar .

  • Decontamination:

    • Scrub the surface with a soap/water solution, followed by an ethanol wipe.[3]

    • Note: While bleach is effective for biologicals, simple detergent cleaning is preferred here to avoid creating chlorinated thiazole byproducts.[3]

  • Reporting: Log the spill with your facility’s EHS (Environmental Health & Safety) officer, noting the estimated mass lost.[3]

Regulatory & Compliance Codes

When filling out waste manifests, use the following designations. While this specific CAS is not a "Listed" (P or U) RCRA waste, it must be characterized by its properties.[3]

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 / D003 Often co-classified if in flammable solvents (D001) or if reactive (D003).[1] Otherwise, treat as "Non-RCRA Regulated Hazardous Waste."[3]
EU Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[3]
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (2-Amino-4H-thiazolo[5,4-b]pyridin-5-one).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19831912, Thiazolo[5,4-b]pyridine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one

[1] Executive Summary & Risk Profile 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (and its tautomers) is a fused heterocyclic scaffold frequently utilized as an intermediate in the synthesis of bioactive compounds, particular...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Risk Profile

2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (and its tautomers) is a fused heterocyclic scaffold frequently utilized as an intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and DNA-binding agents.[1]

While specific GHS data for this exact isomer may be limited in public repositories, its structural analogs (aminothiazoles and fused pyridinones) are consistently classified as Irritants and Harmful if Swallowed .[1] In a drug development context, you must treat this compound as a Suspected Bioactive agent.[1]

Hazard Classification (Inferred from Structural Class)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2 (Causes skin/serious eye irritation).[1][3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

  • Unknown Hazards: As a research chemical, chronic toxicity (mutagenicity/sensitization) has likely not been fully established.[1] Universal Precautions apply.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in pure powder form or solution.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Hand Protection (Dry) Nitrile (Double Layer) Inner: 4 milOuter: 5 milPrevents contact with fine electrostatic dust.[1] Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin.[1]
Hand Protection (Solution) High-Breakthrough Nitrile (e.g., Kimtech Purple or similar)Min Thickness: 6 milThis compound is often dissolved in DMSO or DMF .[1] Standard exam gloves degrade in <10 mins with these solvents, which then act as a vehicle to carry the toxin through the skin.[1]
Respiratory Fume Hood (Primary) Class II Biosafety Cabinet (Secondary)The amine functionality can be irritating to mucous membranes.[1] Do not handle open powder on an open bench.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that behave like fluids (aerosolization).[1] Goggles seal the orbital area.[1]
Body Lab Coat (Tyvek/Poly) + Wrist GuardsCotton coats absorb liquids.[1] If using DMSO/DMF, use a splash apron or Tyvek sleeves to prevent solvent strikethrough.[1]

PPE Decision Logic (Visualization)

This decision tree guides the researcher through the correct PPE selection based on the physical state of the chemical.[1]

PPE_Decision_Tree Start Start: Handling 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF/MeOH) State->Liquid Hood Engineering Control: Chemical Fume Hood Solid->Hood Liquid->Hood Gloves_Solid Gloves: Standard Nitrile (Double) Change outer if dusty Hood->Gloves_Solid Dry Handling Gloves_Liquid Gloves: High-Performance Nitrile (Check Solvent Breakthrough) Hood->Gloves_Liquid Wet Handling Eyes_Solid Eyes: Splash Goggles (Risk of airborne dust) Gloves_Solid->Eyes_Solid Eyes_Liquid Eyes: Safety Glasses w/ Shields (Face shield if >100mL) Gloves_Liquid->Eyes_Liquid Action PROCEED WITH CAUTION Eyes_Solid->Action Eyes_Liquid->Action

Figure 1: PPE Selection Decision Tree based on physical state and solvent vehicle risks.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Heterocyclic amines often carry a static charge, causing "fly-away" powder.[1]

  • Preparation: Place an ionizing bar or anti-static gun inside the fume hood balance enclosure.[1]

  • Taring: Tare the vial with the cap loosely on to account for buoyancy/drafts.

  • Transfer: Use a disposable antistatic spatula.[1] Do not use metal spatulas if the compound is being weighed for catalytic sensitivity (potential metal leaching), though for general synthesis, stainless steel is acceptable.[1]

  • Hygiene: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.[1]

B. Solubilization (The "Vehicle" Risk)

This compound is sparingly soluble in water but soluble in DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide).[1]

  • Risk: DMSO increases the skin permeability of dissolved compounds.[1] A drop of DMSO solution containing this amine on your skin will result in rapid systemic absorption.[1]

  • Protocol:

    • Add solvent slowly down the side of the vial.[1]

    • Vortex inside the hood.[1]

    • Inspect Gloves: If any liquid touches your glove, change it immediately.[1] Do not wait for it to dry.[1]

Emergency Response & Spill Management

Workflow: Spill Cleanup

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Solution (DMSO/DMF) Type->Wet Action_Dry Cover with wet paper towel (Prevent dust) Dry->Action_Dry Action_Wet Absorb with Vermiculite/Pad (Do not use paper towels only) Wet->Action_Wet Bag Double Bag (Hazardous Waste) Action_Dry->Bag Action_Wet->Bag Clean Wash area with soap/water (3x Rinse) Bag->Clean

Figure 2: Immediate response workflow for dry vs. wet spills.

Exposure First Aid[1]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes .[1][2][4] Note: If dissolved in DMSO, do not scrub vigorously (abrasion increases absorption); wash gently but thoroughly.[1]

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids.[1]

Disposal & Environmental Compliance

Do not dispose of down the drain. This compound contains nitrogen and sulfur, posing risks to aquatic life.[1]

Waste StreamClassificationPackaging Requirements
Solid Waste Hazardous Organic SolidClear poly bag, sealed, inside a secondary container.[1] Label: "Toxic/Irritant Solid".[1]
Liquid Waste Non-Halogenated Organic*If dissolved in DMSO/MeOH.[1] Note: If dissolved in DCM/Chloroform, use Halogenated stream.
Sharps/Glass Contaminated SharpsHard-walled container.[1] Do not recap needles used with this solution.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4(5H)-Thiazolone, 2-amino- (Structural Analog Safety Data).[1] National Library of Medicine.[1] [Link][1]

  • ThermoFisher Scientific. (n.d.).[1] Nitrile Gloves Chemical Resistance Guide (DMSO/DMF Breakthrough Data). [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
Reactant of Route 2
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
© Copyright 2026 BenchChem. All Rights Reserved.